AZD5582
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMCRYCCYXHPQF-ZVMUOSSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H78N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1015.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD5582 in Pancreatic Cancer: A Technical Overview of its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of AZD5582, a novel small-molecule inhibitor, in the context of pancreatic cancer. The information is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the signaling pathways, experimental validation, and quantitative data associated with this compound's anti-tumor activity.
Core Mechanism: Targeting Inhibitor of Apoptosis Proteins (IAPs)
This compound is a potent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions primarily by antagonizing the inhibitor of apoptosis proteins (IAPs).[1][2] In pancreatic cancer, where IAPs are frequently overexpressed, this interference with a critical cell survival pathway leads to the induction of apoptosis.[3][4] The primary targets of this compound are two key IAP family members: cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[1][2]
By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and XIAP, this compound disrupts their ability to inhibit caspases, the key executioners of apoptosis.[1][5] This leads to the activation of the apoptotic cascade, resulting in cancer cell death.
Signaling Pathways Modulated by this compound
The antitumor effect of this compound in pancreatic cancer is not limited to direct IAP inhibition but involves a cascade of downstream signaling events.
Induction of TNF-α Dependent Apoptosis
A crucial aspect of this compound's mechanism is the induction of apoptosis through a TNF-α-dependent pathway.[1][2] By targeting cIAP1, this compound leads to its degradation, which in turn promotes the production of tumor necrosis factor-alpha (TNF-α).[1][6] This autocrine or paracrine TNF-α then binds to its receptors (TNFR1/2) on the cancer cells, initiating a signaling cascade that culminates in apoptotic cell death.[1][6]
Downregulation of Mcl-1
This compound treatment has been shown to cause a significant decrease in the protein levels of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family.[1][2] This downregulation of Mcl-1 is a critical step in this compound-induced apoptosis.[1] Interestingly, the ectopic expression of XIAP and cIAP1 can inhibit this this compound-induced decrease in Mcl-1, suggesting that the targeting of these IAPs is upstream of Mcl-1 modulation.[1][2]
PI3K/AKT Pathway and Resistance
The sensitivity of pancreatic cancer cells to this compound is significantly influenced by the PI3K/AKT signaling pathway.[1][2] The phosphorylation of AKT (p-Akt) can lead to the phosphorylation of XIAP (p-XIAP).[1] This phosphorylation stabilizes XIAP, making it more resistant to the inhibitory effects of this compound.[1] Consequently, pancreatic cancer cells with high levels of p-Akt and p-XIAP exhibit resistance to this compound-induced apoptosis.[1][2] Conversely, knockdown of AKT or XIAP in resistant cells increases their sensitivity to the drug.[1][2]
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting the apoptotic machinery in pancreatic cancers using small-molecule antagonists of the X-linked inhibitor of apoptosis protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Apoptosis in Treatment and Biology of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Molecular Target of AZD5582: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
AZD5582 is a potent, second-generation, dimeric small-molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases). Its primary molecular targets are the Inhibitor of Apoptosis Proteins (IAPs). Specifically, this compound binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), functioning as a pan-IAP antagonist.[1][2] This interaction initiates a cascade of cellular events culminating in programmed cell death (apoptosis), making this compound a promising agent in oncology and other therapeutic areas, such as HIV latency reversal.[3][4][5]
Introduction to the Molecular Target: Inhibitor of Apoptosis Proteins (IAPs)
The IAP family of proteins are key regulators of apoptosis and cellular survival.[2][6] They function as E3 ubiquitin ligases and exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the principal executioners of apoptosis.[2][6][7] Several IAPs, including cIAP1, cIAP2, and XIAP, are frequently overexpressed in various cancer types, contributing to tumor progression and resistance to therapy.[6][8]
This compound acts as a SMAC mimetic by binding to a conserved groove in the BIR domains of IAPs, the same site that endogenous SMAC binds to.[7] This competitive binding displaces the IAPs' natural inhibition of caspases, thereby promoting apoptosis.[1] Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation has a dual effect: it further liberates caspases and also leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB signaling pathway.[3][5]
Quantitative Data: Binding Affinity of this compound
The potency of this compound is underscored by its low nanomolar binding affinity for its primary molecular targets. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the binding of this compound to the BIR3 domains of cIAP1, cIAP2, and XIAP.
| Target Protein | Binding Affinity (IC50) | Reference |
| cIAP1 | 15 nM | [9] |
| cIAP2 | 21 nM | [9] |
| XIAP | 15 nM | [9] |
Mechanism of Action of this compound
The binding of this compound to IAPs triggers a multi-faceted signaling cascade that ultimately leads to apoptosis. The key events in this pathway are:
-
Direct IAP Antagonism : this compound directly binds to the BIR3 domains of cIAP1, cIAP2, and XIAP.[9]
-
cIAP1/2 Degradation : This binding induces a conformational change in cIAP1 and cIAP2, leading to their auto-ubiquitination and subsequent degradation by the proteasome.
-
Caspase Activation : The degradation of cIAPs and the antagonism of XIAP relieve the inhibition of caspases, particularly caspase-3 and caspase-7, allowing the execution of the apoptotic program.[1]
-
Activation of Non-Canonical NF-κB Pathway : The degradation of cIAP1, a key negative regulator of the non-canonical NF-κB pathway, leads to the stabilization and accumulation of NF-κB-inducing kinase (NIK). NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus with RelB to activate the transcription of target genes.[3][5]
-
Downregulation of Mcl-1 : Studies have shown that treatment with this compound can lead to a decrease in the levels of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[8][10][11] This downregulation further sensitizes cells to apoptosis.
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.
IAP Competitive Binding Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the IC50 values of this compound for IAP proteins.
Materials:
-
GST-tagged IAP protein (cIAP1-BIR3, cIAP2-BIR3, or XIAP-BIR3)
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled SMAC-derived peptide tracer
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the fluorescent tracer to all wells at a final concentration equal to its Kd for the target IAP.
-
Prepare a 2X master mix of the GST-IAP protein and the terbium-labeled anti-GST antibody in assay buffer.
-
Add the master mix to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a microplate reader with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (tracer).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for cIAP1 Degradation, Caspase-3 Cleavage, and Mcl-1 Downregulation
This protocol outlines the steps for detecting changes in protein levels in response to this compound treatment using Western blotting.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-cIAP1, anti-cleaved caspase-3, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Non-Canonical NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol describes a method to quantify the activation of the non-canonical NF-κB pathway using a luciferase reporter assay.
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter plasmid
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a time sufficient to allow for NF-κB activation and luciferase expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the this compound concentration to determine the dose-response relationship.
Experimental Workflow Diagram
Caption: General experimental workflow for Western blot analysis.
References
- 1. addgene.org [addgene.org]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. origene.com [origene.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 11. takarabio.com [takarabio.com]
The Core Downstream Signaling Pathways of AZD5582: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, dimeric, small-molecule mimetic of the endogenous Second Mitochondrial Activator of Caspases (Smac). It functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of crucial negative regulators of apoptosis and other signaling pathways.[1][2] By binding with high affinity to the Baculovirus IAP Repeat (BIR) domains of specific IAP members—notably cIAP1, cIAP2, and XIAP—this compound disrupts their anti-apoptotic and signaling functions.[1][2] This action triggers a cascade of downstream events, primarily leading to the induction of apoptosis and the activation of the non-canonical Nuclear Factor-kappa B (ncNF-κB) signaling pathway. This guide provides an in-depth examination of these core downstream pathways, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Quantitative Data Summary
The efficacy of this compound is underscored by its potent binding affinity and cellular activity. The following tables summarize the key quantitative data reported in preclinical studies.
Table 1: Binding Affinity of this compound to IAP BIR3 Domains
| Target Protein | IC50 (nM) |
| cIAP1 | 15[1][2] |
| cIAP2 | 21[1][2] |
| XIAP | 15[1][2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the binding to the respective BIR3 domain.
Table 2: Cellular Activity of this compound in Preclinical Models
| Cell Line | Treatment | Effect | Quantitative Measurement |
| H1975 NSCLC | 20 nM this compound; 48 hours (with IFNγ) | Inhibition of cell viability | Data not specified[1] |
| HCC827 NSCLC | 20 nM this compound; 48 hours (with IFNγ) | Induction of apoptosis | Data not specified[1] |
| GM-CSF DCs | 0.1-1 µM this compound; 24 hours | Decreased IAP expression | Data not specified[1] |
| MDA-MB-231 | Sub-nanomolar concentrations | cIAP1 degradation, Apoptosis induction | Data not specified[2] |
| SIV-Infected Rhesus Macaques (Infants) | 0.1 mg/kg this compound | On-ART viremia | Peak at 771 copies/mL[3] |
| SIV-Infected Rhesus Macaques (Adults) | Not specified | On-ART viremia | Peak at 1,390 copies/mL[4] |
Core Signaling Pathways and Mechanisms of Action
This compound modulates two principal signaling pathways: the apoptosis cascade and the non-canonical NF-κB pathway. These pathways can be activated concurrently and may interact.
Induction of Apoptosis
This compound promotes apoptosis through a multi-faceted mechanism involving the degradation of cellular IAPs (cIAPs) and the direct antagonism of X-linked IAP (XIAP).
-
cIAP1/2 Degradation and TNFα-Dependent Apoptosis: this compound binding to cIAP1 and cIAP2 induces a conformational change that activates their intrinsic E3 ubiquitin ligase activity.[5] This leads to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[5][6][7] The depletion of cIAPs, which are critical regulators of TNF Receptor 1 (TNFR1) signaling, leads to the stabilization of RIPK1.[1] This can result in the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8.[8] In many cancer cell lines, this process stimulates the autocrine or paracrine production of Tumor Necrosis Factor-alpha (TNFα), which further amplifies the apoptotic signal through the TNFR1 pathway.[9][10][11]
-
XIAP Antagonism and Caspase Activation: XIAP is a potent direct inhibitor of effector caspases-3 and -7, and initiator caspase-9.[12] this compound binds to the BIR3 domain of XIAP, preventing its interaction with and inhibition of caspase-9. By alleviating this inhibition, this compound allows for the activation of the intrinsic (mitochondrial) and extrinsic apoptosis pathways, leading to the activation of downstream effector caspases and the execution of apoptosis.[1]
-
Downregulation of Mcl-1: Studies in pancreatic cancer have shown that this compound can induce a decrease in the protein levels of Mcl-1, an anti-apoptotic member of the Bcl-2 family.[13] This effect was linked to the targeting of XIAP and cIAP1, suggesting an additional mechanism by which this compound lowers the threshold for apoptosis induction.[13]
Activation of the Non-Canonical NF-κB Pathway
In addition to inducing cell death, this compound is a potent activator of the non-canonical NF-κB (ncNF-κB) pathway. This function is particularly relevant in immunology and in the context of HIV latency reversal.[4][14][15]
-
Mechanism of Activation: In resting cells, cIAP1 and cIAP2 are essential components of a complex that continuously ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation, keeping NIK levels low.[8] By inducing the degradation of cIAP1/2, this compound disrupts this regulatory complex.[6] This leads to the stabilization and accumulation of NIK.
-
Downstream Cascade: Accumulated NIK phosphorylates and activates IKKα (IκB kinase alpha). IKKα then phosphorylates the p100 subunit of the NF-κB2/RelB complex.[15] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 into its active p52 form.[6][16] The resulting p52/RelB heterodimer translocates to the nucleus, where it binds to DNA and activates the transcription of target genes.[4] This signaling cascade is slower and more sustained compared to the canonical NF-κB pathway.[6]
Detailed Experimental Protocols
The following sections provide generalized yet detailed protocols for key experiments used to elucidate the downstream effects of this compound.
Protocol 1: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis in a cell population following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Panc-1, BxPC-3) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant containing floating cells, and pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold 1X Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 2: Analysis of Protein Expression and Processing by Immunoblotting (Western Blot)
Objective: To detect changes in the levels and processing of key signaling proteins (e.g., cIAP1, p100/p52, cleaved caspase-3) after this compound treatment.
Methodology:
-
Cell Lysis: Treat and harvest cells as described above. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cIAP1, anti-NFκB2 p100/p52, anti-cleaved caspase-3, anti-β-actin as a loading control) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Quantification of TNFα Production by ELISA
Objective: To measure the amount of TNFα secreted by cells into the culture medium following this compound treatment.
Methodology:
-
Sample Collection: Culture cells and treat with this compound as described in Protocol 1. After the treatment period (e.g., 24 hours), collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform a sandwich ELISA using a commercial kit according to the manufacturer's protocol.
-
Coat a 96-well plate with a capture antibody specific for TNFα.
-
Block the plate to prevent non-specific binding.
-
Add standards and the collected cell culture supernatants to the wells.
-
Add a detection antibody specific for TNFα.
-
Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Add a substrate (e.g., TMB) and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve using the absorbance values from the known standards. Use this curve to calculate the concentration of TNFα in the experimental samples.
Conclusion
This compound is a dual-action molecule that potently induces downstream signaling events through its antagonism of IAP proteins. Its ability to concurrently trigger apoptosis and activate the non-canonical NF-κB pathway makes it a compound of significant interest for oncology and virology. A thorough understanding of these core pathways, supported by robust quantitative analysis and precise experimental methodologies, is critical for researchers and drug developers seeking to harness the therapeutic potential of IAP antagonists. The data and protocols presented in this guide offer a foundational framework for the continued investigation and application of this compound and similar agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. IAP-antagonists exhibit non-redundant modes of action through differential DIAP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. journals.asm.org [journals.asm.org]
- 15. NF-κB sub-pathways and HIV cure: A revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to AZD5582: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5582 is a potent, second-generation, dimeric Smac mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, this compound targets and inhibits cIAP1, cIAP2, and XIAP, leading to the activation of the non-canonical NF-κB signaling pathway and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
This compound is a synthetic organic molecule with a dimeric structure designed to mimic the N-terminal AVPI motif of the native Smac protein. This bivalency is understood to contribute to its high potency.[1]
Chemical Identifiers
-
IUPAC Name: (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide[2]
-
CAS Number: 1258392-53-8[3]
-
Molecular Formula: C₅₈H₇₈N₈O₈[3]
-
SMILES: CN--INVALID-LINK--C(N--INVALID-LINK--NC)=O)C6CCCCC6)=O)=O)C(C=CC=C4)=C4)[C@@H]4CCC1)=O)C7CCCCC7">C@H=O)=O[4]
Physicochemical Properties
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 1015.3 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility (DMSO) | 15 mg/mL | [4] |
| Solubility (Ethanol) | 30 mg/mL | [4] |
| Solubility (DMF) | 30 mg/mL | [4] |
| cIAP1 BIR3 IC₅₀ | 15 nM | [2] |
| cIAP2 BIR3 IC₅₀ | 21 nM | [2] |
| XIAP BIR3 IC₅₀ | 15 nM | [2] |
| cIAP1 Degradation EC₅₀ | 0.1 nM (in MDA-MB-231 cells) | [4] |
| MDA-MB-231 Growth Inhibition GI₅₀ | <0.06 nM | [4] |
Mechanism of Action: Non-Canonical NF-κB Signaling
This compound exerts its pro-apoptotic effects primarily through the activation of the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. This is achieved by antagonizing the cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2).
Under normal physiological conditions, cIAP1 and cIAP2 are components of a ubiquitin ligase complex that continuously targets NF-κB-inducing kinase (NIK) for proteasomal degradation. This keeps the non-canonical NF-κB pathway in an inactive state.
Upon introduction of this compound, the mimetic binds to the BIR3 domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[6][7] The degradation of these IAPs leads to the stabilization and accumulation of NIK.[6]
Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the p100 subunit of the NF-κB2/RelB complex.[8] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 to its active p52 form. The resulting p52/RelB heterodimer translocates to the nucleus, where it induces the transcription of target genes, including TNFα.[6][8] The subsequent TNFα signaling, in the absence of the protective effects of IAPs, leads to the activation of caspase-8 and the execution of apoptosis.[7]
Experimental Protocols
The following sections outline generalized protocols for key in vitro assays used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (Luminescent ATP Assay)
This protocol is based on the principle that ATP is a marker of metabolically active, viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[9]
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically overnight).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Plot the luminescence signal against the concentration of this compound to determine the GI₅₀/IC₅₀.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for cIAP1 Degradation
This protocol allows for the detection of changes in protein levels, specifically the degradation of cIAP1, following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the cIAP1 signal to the loading control to determine the extent of degradation.
Synthesis
The detailed chemical synthesis of this compound is proprietary and not fully disclosed in publicly available literature. However, it is described as a dimeric compound based on the AVPI (Alanine-Valine-Proline-Isoleucine) motif of the Smac protein.[2] The synthesis of such complex dimeric Smac mimetics typically involves multi-step organic synthesis, likely employing peptide coupling reactions and the formation of a rigid linker to connect the two monomeric units.[1][10]
Conclusion
This compound is a highly potent IAP antagonist that induces apoptosis in cancer cells through the targeted activation of the non-canonical NF-κB pathway. Its well-defined mechanism of action and sub-nanomolar potency in vitro make it a valuable tool for cancer research and a candidate for clinical development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological effects of this compound in various cellular contexts. Further research into its in vivo efficacy, safety profile, and potential combination therapies will continue to define its therapeutic potential.
References
- 1. Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. Design, Synthesis and Evaluation of Potent, Non-Peptidic Mimetics of Second Mitochondria-derived Activator of Caspases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AZD5582: A Technical Guide to a Novel IAP Antagonist
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, dimeric, second mitochondrial activator of caspases (Smac) mimetic that has emerged as a promising clinical candidate for the treatment of cancer and other diseases such as HIV.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the core data, experimental methodologies, and underlying signaling pathways.
Discovery and Medicinal Chemistry
The development of this compound originated from a medicinal chemistry effort focused on designing potent antagonists of the Inhibitor of Apoptosis Proteins (IAPs).[1][3] The design strategy was based on mimicking the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous IAP antagonist, Smac/DIABLO.[1]
A series of dimeric compounds were synthesized and optimized for cellular potency, physicochemical properties, and pharmacokinetic parameters.[1][3] This optimization process led to the identification of compound 14, which was subsequently named this compound.[1] The dimeric nature of this compound is crucial for its high potency, as it can simultaneously engage two IAP molecules, facilitating their degradation.[2]
Mechanism of Action: A Dual Approach to Inducing Apoptosis
This compound exerts its anti-tumor effects through a dual mechanism that involves both the direct promotion of apoptosis and the induction of a pro-apoptotic signaling cascade.
Direct IAP Antagonism
This compound potently binds to the Baculoviral IAP Repeat (BIR) domains of several IAP family members, most notably cIAP1, cIAP2, and XIAP.[1][4] This binding competitively inhibits the interaction of IAPs with caspases, thereby liberating these key executioners of apoptosis.[1][5]
Induction of TNFα-Dependent Apoptosis via the Non-Canonical NF-κB Pathway
A key aspect of this compound's mechanism is its ability to induce the degradation of cIAP1 and cIAP2, which are E3 ubiquitin ligases that play a central role in suppressing the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6]
The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[6] This activation results in the production and secretion of Tumor Necrosis Factor-alpha (TNFα). The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) on the cell surface and initiating a caspase-8-dependent apoptotic cascade, thereby amplifying the death signal.[5][6]
Signaling Pathway Diagrams
Quantitative Data Summary
The preclinical development of this compound generated a wealth of quantitative data demonstrating its potency and efficacy.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (IC50) | |||
| cIAP1 BIR3 | 15 nM | Cell-free | [1][3] |
| cIAP2 BIR3 | 21 nM | Cell-free | [1][3] |
| XIAP BIR3 | 15 nM | Cell-free | [1][3] |
| Cellular Potency | |||
| MDA-MB-231 (Apoptosis) | Sub-nanomolar | In vitro | [1][3] |
| BxPC-3 (IC50) | 23 nM | In vitro | [6] |
| Panc-1 (IC50) | 110.8 nM | In vitro | [6] |
| In Vivo Efficacy | |||
| Tumor Regression | Two weekly doses of 3.0 mg/kg | MDA-MB-231 xenografts | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
IAP Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of this compound to the BIR3 domains of cIAP1, cIAP2, and XIAP.
-
Principle: The assay is based on the principle of fluorescence polarization (FP). A small, fluorescently labeled peptide derived from the Smac protein (the tracer) binds to the IAP's BIR3 domain, resulting in a high FP signal due to the slower tumbling of the larger complex. When this compound is introduced, it competes with the tracer for binding to the BIR3 domain. This displacement of the tracer leads to a decrease in the FP signal, which is proportional to the binding affinity of the test compound.
-
Reagents:
-
Recombinant human IAP BIR3 domain (cIAP1, cIAP2, or XIAP).
-
Fluorescently labeled Smac-derived peptide (e.g., with fluorescein).
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
This compound or other test compounds.
-
-
Procedure:
-
A fixed concentration of the IAP protein and the fluorescent tracer are incubated together in the wells of a microplate to establish a baseline high FP signal.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The IC50 value, the concentration of this compound that causes a 50% reduction in the FP signal, is calculated by fitting the data to a dose-response curve.
-
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis in cancer cell lines treated with this compound.
-
Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used as a marker for late apoptotic or necrotic cells, as it can only enter cells with a compromised plasma membrane.
-
Reagents:
-
Cancer cell line (e.g., MDA-MB-231).
-
Cell culture medium and supplements.
-
This compound.
-
Annexin V-FITC and PI staining solution.
-
Binding buffer.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Both floating and adherent cells are collected, washed, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are determined.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line (e.g., MDA-MB-231).
-
This compound formulated for intravenous administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via intravenous injection, according to a specific dosing schedule (e.g., 3.0 mg/kg, twice weekly). The control group receives a vehicle control.[1][3]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting for pharmacodynamic markers like cIAP1 degradation and cleaved caspase-3.
-
Pharmacokinetics and Safety
Preclinical pharmacokinetic studies in mice have shown that following a 0.5 mg/kg intravenous bolus dose, unbound plasma levels of this compound remain above the concentrations required for apoptosis induction in MDA-MB-231 cells for several hours.[7] In rhesus macaques, a 0.1 mg/kg intravenous infusion resulted in plasma concentrations that were pharmacodynamically active.[2]
The dihydrochloride (B599025) salt of this compound has good aqueous solubility, enabling formulation for intravenous administration.[7] The compound is stable in plasma from multiple species and is photostable and hydrolytically stable under physiological pH conditions.[7] While no dedicated toxicology studies are detailed in the initial discovery publications, the reported in vivo studies in mice at efficacious doses did not mention any overt toxicity.[1][3]
Conclusion
This compound is a rationally designed, potent dimeric Smac mimetic that effectively antagonizes IAP proteins, leading to apoptosis in cancer cells through both direct caspase activation and induction of the non-canonical NF-κB pathway. Its robust preclinical activity, favorable pharmacokinetic properties, and well-defined mechanism of action have established it as a significant clinical candidate for cancer therapy and have spurred further investigation into its potential in other therapeutic areas. This technical guide provides a foundational understanding of the key data and methodologies that have underpinned the development of this promising agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
AZD5582: A Technical Guide to its Core Role in Activating Non-Canonical NF-κB
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD5582 is a potent, dimeric small-molecule mimetic of the Second Mitochondrial-derived Activator of Caspases (SMAC). Developed as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), its primary mechanism of action involves the targeted degradation of cellular IAP1 and IAP2 (cIAP1/2). This action critically relieves the constitutive repression of the non-canonical Nuclear Factor-kappa B (ncNF-κB) signaling pathway, leading to the stabilization of NF-κB-inducing kinase (NIK) and subsequent pathway activation. This guide provides a detailed technical overview of this compound's mechanism, presents quantitative data from key preclinical studies, outlines relevant experimental protocols, and visualizes the core signaling cascades. The potent ability of this compound to activate ncNF-κB has positioned it as a significant tool in therapeutic strategies for both oncology and HIV latency reversal.
The Non-Canonical NF-κB Pathway: A Primer
The non-canonical NF-κB pathway is a distinct signaling cascade that plays a crucial role in lymphoid organogenesis, B-cell maturation, and immune responses. Unlike the rapid and transiently-acting canonical pathway, the non-canonical pathway is characterized by slow, persistent activation kinetics.
Under basal conditions, the pathway is held in an "off" state by a multi-protein complex consisting of TNF receptor-associated factor 2 (TRAF2), TRAF3, and cIAP1/2.[1] This complex functions as an E3 ubiquitin ligase, continuously targeting the central kinase of the pathway, NIK, for ubiquitination and subsequent proteasomal degradation.[1] This ensures that NIK protein levels are kept extremely low, preventing downstream signaling.
Activation is triggered by specific ligands binding to a subset of the TNF receptor superfamily. This engagement leads to the recruitment of the TRAF:cIAP complex to the receptor, which induces a conformational change promoting the E3 ligase activity of cIAP1/2.[1] This results in the ubiquitination and degradation of TRAF3 and auto-ubiquitination and degradation of cIAP1/2 itself.[1] The degradation of these key components disassembles the repressive complex, liberating NIK from its constitutive destruction.
Stabilized NIK accumulates in the cytoplasm and phosphorylates the IκB kinase-α (IKKα) homodimer.[1] Activated IKKα then phosphorylates the C-terminus of the NF-κB2 precursor protein, p100.[1] This phosphorylation event signals for the ubiquitination and limited proteasomal processing of p100, which is cleaved into the mature, active p52 subunit.[1] The newly generated p52 translocates to the nucleus, typically as a heterodimer with RelB, to drive the transcription of target genes.[1]
This compound: Mechanism of Action
This compound functions as a SMAC mimetic by binding with high affinity to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, particularly cIAP1, cIAP2, and X-linked IAP (XIAP).[1][2] Its primary role in activating the ncNF-κB pathway stems from its potent antagonism of cIAP1 and cIAP2.
By binding to the BIR domains of cIAP1/2, this compound induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity.[1] This leads to rapid auto-ubiquitination and proteasomal degradation of cIAP1 and, to a lesser extent, cIAP2.[1][3] The depletion of these critical scaffold proteins disrupts the TRAF2:TRAF3:cIAP complex, thereby terminating the constitutive degradation of NIK.[1] This mimics the natural activation signal from TNF receptors but bypasses the need for ligand binding.
The subsequent accumulation of NIK triggers the downstream cascade as described above: phosphorylation of IKKα, processing of p100 to p52, and nuclear translocation of the p52/RelB heterodimer to initiate gene transcription.[1] It is noteworthy that this compound does not activate the canonical NF-κB pathway, as evidenced by the stable maintenance of IκBα protein levels following treatment.[4]
Visualizing the Signaling Pathways
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical evaluations of this compound.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Target Protein | Value | Cell Type / System | Reference |
|---|---|---|---|---|
| IC₅₀ | cIAP1 (BIR3) | 15 nM | Cell-free assay | [2] |
| cIAP2 (BIR3) | 21 nM | Cell-free assay | [2] | |
| XIAP (BIR3) | 15 nM | Cell-free assay | [2] | |
| EC₅₀ | HIV Latency Reversal | 8 nM | Jurkat Reporter Cells | [1] |
| Effective Conc. | cIAP1 Degradation | > 0.1 nM | Primary CD4+ T cells | [4] |
| | p100 Processing | > 0.1 nM | Primary CD4+ T cells |[4] |
Table 2: Effects of this compound on HIV/SIV Latency Reversal
| Parameter | Value | Model System | Dosing Regimen | Reference |
|---|---|---|---|---|
| Cell-associated RNA Induction | Up to 2.2-fold | Ex vivo CD4+ T cells from ART-suppressed donors | 10 nM | [1][5] |
| Cell-associated RNA Induction | Average 1.6-fold | Ex vivo resting CD4+ T cells from ART-suppressed donors | 100 nM for 48h | [6] |
| On-ART Viremia (>60 copies/mL) | 5 of 8 infant RMs (63%) | SIV-infected infant Rhesus Macaques (RMs) | 0.1 mg/kg weekly x 10 | [7][8] |
| On-ART Viremia (>60 copies/mL) | 5 of 9 adult RMs (55%) | SIV-infected adult RMs | 0.1 mg/kg weekly x 10 | [9] |
| On-ART Viremia (>60 copies/mL) | 6 of 6 adult RMs (100%) | SIV-infected adult RMs | 0.1 mg/kg weekly x 5 (with CD8α depletion) | [10] |
| Peak On-ART Viremia | Up to 1,390 copies/mL | SIV-infected adult RMs | 0.1 mg/kg weekly | [9] |
| Peak On-ART Viremia | Up to 771 copies/mL | SIV-infected infant RMs | 0.1 mg/kg weekly |[7][8] |
Table 3: Pharmacokinetic and Cytotoxicity Profile of this compound
| Parameter | Value | Model System | Notes | Reference |
|---|---|---|---|---|
| Cmax (Peak Plasma Conc.) | 802 ng/mL | Adult Rhesus Macaques | 0.1 mg/kg IV dose | [7][8] |
| Cmax (Peak Plasma Conc.) | 294 ng/mL | Infant Rhesus Macaques | 0.1 mg/kg IV dose | [7][8] |
| Terminal Half-life | 9.9 hours | Infant Rhesus Macaques | 0.1 mg/kg IV dose | [7] |
| Cell Viability (CC₅₀) | > 1000 nM | Jurkat cells (alone) | No significant impact | [1] |
| Cell Viability (CC₅₀) | Comparable to EC₅₀ (8 nM) | Jurkat cells (+ 10 ng/mL TNFα) | Potentiates TNFα-induced cell death | [1] |
| Cell Viability | Minimal impact | Primary human PBMCs and CD4+ T cells | No significant cell death, even with TNFα |[1] |
Key Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of this compound.
Immunoblotting for ncNF-κB Pathway Proteins
This protocol is used to detect changes in the protein levels of cIAP1, p100, and p52, confirming pathway engagement by this compound.
-
Cell Lysis: Treat primary CD4+ T cells or relevant cell lines with desired concentrations of this compound for specified time points (e.g., 30 minutes to 48 hours). Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration of the lysates using a Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Resolve 20 µg of total cellular protein per sample on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a semi-dry or wet transfer system.[1]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer targeting:
-
cIAP1
-
NF-κB2 (p100/p52)
-
IκBα (as a control for canonical pathway)
-
GAPDH or γ-tubulin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative PCR for HIV/SIV RNA
This protocol quantifies viral transcription, serving as a direct measure of latency reversal.
-
Cell Treatment and RNA Extraction: Isolate total or resting CD4+ T cells from ART-suppressed individuals or SIV-infected macaques. Culture cells and treat with this compound or control (e.g., DMSO).[1] After incubation (e.g., 48 hours), harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
DNase Treatment: Treat extracted RNA with DNase I to remove any contaminating proviral DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA, forward and reverse primers targeting a conserved region of the viral genome (e.g., gag), a fluorescent probe (e.g., TaqMan), and PCR master mix.[1]
-
Data Analysis: Quantify viral RNA copies relative to a standard curve or a housekeeping gene (e.g., GAPDH). Calculate the fold induction of viral RNA in this compound-treated samples compared to vehicle-treated controls.
Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound.
-
Cell Plating: Seed cells (e.g., Jurkat, primary PBMCs) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells, alone or in combination with a sub-cytotoxic concentration of TNFα (e.g., 10 ng/mL).[1] Include wells with vehicle control (DMSO).
-
Incubation: Culture the cells for a specified period (e.g., 24-48 hours).
-
Viability Measurement: Use a luciferase-based assay that quantifies ATP content (e.g., CellTiter-Glo®). Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of viable cells. Plot the data to calculate the 50% cytotoxic concentration (CC₅₀).
Experimental Workflow Visualization
Therapeutic Applications and Implications
The targeted and potent activation of the ncNF-κB pathway by this compound underpins its investigation in two primary therapeutic areas:
-
HIV Latency Reversal: The ncNF-κB pathway can directly initiate transcription from the latent HIV provirus integrated into the host genome.[1] this compound has been shown to function as a potent latency-reversing agent (LRA) in vitro, ex vivo in patient cells, and in vivo in non-human primate models.[1][7][8][9] By reactivating viral gene expression, it "shocks" the latent virus out of hiding, potentially exposing the infected cell to immune-mediated clearance—a cornerstone of the "shock and kill" HIV cure strategy. A key advantage is that this compound achieves this with minimal global T-cell activation and transcriptional changes, unlike many other LRAs.[1]
-
Oncology: IAP proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis. As an IAP antagonist, this compound can promote cancer cell death through two mechanisms. First, by inhibiting XIAP, it can relieve the direct suppression of caspases. Second, by degrading cIAP1/2 and activating ncNF-κB, it can induce the production of TNFα, which then acts in an autocrine or paracrine manner to trigger extrinsic apoptosis, particularly in tumor cells that are sensitized by IAP antagonism. Studies in pancreatic cancer have shown that this compound's efficacy is linked to its ability to induce TNFα-dependent apoptosis via cIAP1 degradation.
Conclusion
This compound is a powerful pharmacological tool and clinical candidate that selectively activates the non-canonical NF-κB pathway. Its mechanism is well-defined, proceeding through the targeted degradation of cIAP1/2, which leads to the stabilization of NIK and the processing of p100 to p52. This activity has been robustly demonstrated across multiple preclinical models, yielding significant quantitative data that support its role as a potent HIV latency-reversing agent and a potential anti-cancer therapeutic. The detailed understanding of its molecular pathway and the availability of established experimental protocols provide a solid foundation for its continued development and for further research into the therapeutic modulation of ncNF-κB signaling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
The Dual-Edged Sword: A Technical Guide to IAP Inhibition by Dimeric Smac Mimetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate dance of cellular life and death, the Inhibitor of Apoptosis (IAP) proteins serve as critical gatekeepers, often thwarting programmed cell death pathways and contributing to cancer's resilience. A promising strategy to dismantle this defense mechanism lies in the development of Smac mimetics, compounds designed to mimic the endogenous IAP antagonist, Smac/DIABLO. This technical guide delves into the core of IAP inhibition by a particularly potent class of these agents: dimeric Smac mimetics. These bivalent molecules leverage two IAP-binding motifs, tethered by a linker, to achieve superior affinity and efficacy in inducing cancer cell death. This document provides a comprehensive overview of their mechanism of action, quantitative binding data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
Mechanism of Action: A Two-Pronged Attack
Dimeric Smac mimetics exert their anti-cancer effects through a multi-faceted mechanism, primarily targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). Unlike their monovalent counterparts, the bivalent nature of these compounds allows for a more complex and potent engagement with the IAP proteins.[1]
cIAP1 and cIAP2 Degradation: Upon binding to the BIR3 domain of cIAP1 and cIAP2, dimeric Smac mimetics induce a conformational change that triggers the E3 ubiquitin ligase activity of these proteins.[2] This leads to their rapid auto-ubiquitination and subsequent degradation by the proteasome.[3] The degradation of cIAPs has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), a key activator of the non-canonical NF-κB pathway.[4] This pathway plays a complex role in cell survival and inflammation.
-
Sensitization to TNFα-induced Apoptosis: The loss of cIAPs allows for the formation of a death-inducing signaling complex (DISC) upon TNFα stimulation, leading to the activation of caspase-8 and the initiation of the extrinsic apoptosis pathway.[5]
XIAP Inhibition: XIAP is a potent inhibitor of caspases-3, -7, and -9. Dimeric Smac mimetics, by virtue of their two binding motifs, can simultaneously engage the BIR2 and BIR3 domains of a single XIAP molecule.[6] This dual engagement effectively relieves the inhibition of both initiator (caspase-9) and executioner (caspases-3 and -7) caspases, thereby promoting apoptosis.[4] The ability to potently antagonize XIAP is a key advantage of dimeric Smac mimetics over many monovalent agents.[7]
Quantitative Data Presentation
The efficacy of dimeric Smac mimetics is underscored by their high binding affinities for various IAP proteins. The following tables summarize the quantitative data for some of the well-characterized dimeric Smac mimetics.
Table 1: Binding Affinities (Ki, nM) of Dimeric Smac Mimetics to IAP Proteins
| Compound | XIAP (BIR2-BIR3) | cIAP1 (BIR3) | cIAP2 (BIR3) | Reference |
| SM-164 | 1.39 (IC50) | - | - | [6] |
| AZD5582 | 15 (IC50) | 15 (IC50) | 21 (IC50) | [8] |
| Birinapant (TL32711) | 45 (Kd) | <1 (Kd) | - | [9] |
| Compound 26 | - | 0.3 (Ki) | 1.1 (Ki) | [10] |
| Compound 30 | - | 0.46 (Kd) | - | [10] |
| Compound 33 | - | 17 (IC50) | 34 (IC50) | [10] |
Table 2: Cellular Activity (IC50, nM) of Dimeric Smac Mimetics in MDA-MB-231 Breast Cancer Cells
| Compound | Cell Growth Inhibition (IC50, nM) | Reference |
| SM-164 | 1 (in HL-60) | [6] |
| This compound | Subnanomolar | [8] |
| Compound 27 | 1-3 | [11] |
| Compound 14 | 0.1 (in MDA-MB-231) | [10] |
| Compound 4 | 1 (in HL-60) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of dimeric Smac mimetics.
Fluorescence Polarization (FP) Assay for IAP Binding
Principle: This competitive binding assay measures the displacement of a fluorescently labeled Smac-derived peptide (tracer) from an IAP BIR domain by a Smac mimetic. The change in fluorescence polarization is proportional to the amount of tracer displaced.[7]
Materials:
-
Purified recombinant IAP BIR domain protein (e.g., XIAP BIR3, cIAP1 BIR3).
-
Fluorescently labeled tracer peptide (e.g., FITC-AVPI).
-
Assay Buffer: 25 mM HEPES (pH 7.5), 1 mM TCEP, 0.005% Tween 20.[12]
-
Dimeric Smac mimetic compounds.
-
Black, non-binding 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Prepare serial dilutions of the dimeric Smac mimetic in assay buffer.
-
In a 384-well plate, add the IAP BIR domain protein and the fluorescent tracer to each well at optimized concentrations.
-
Add the serially diluted Smac mimetics to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for 30 minutes to 3 hours to reach equilibrium.[12]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[12]
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IAP Binding
Principle: This assay is a competitive immunoassay that measures the binding of a Smac mimetic to a tagged IAP protein. It relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) conjugated to an antibody against the tag and an acceptor fluorophore (e.g., d2) on a competing ligand.
Materials:
-
GST-tagged IAP BIR domain protein (e.g., GST-XIAP BIR3).
-
Anti-GST antibody labeled with Terbium cryptate.
-
Smac-mimetic-d2 conjugate (acceptor).
-
Assay buffer.
-
Dimeric Smac mimetic compounds.
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Protocol:
-
Prepare serial dilutions of the dimeric Smac mimetic.
-
Dispense the diluted compounds into the wells of a 384-well plate.
-
Add the GST-tagged IAP protein to each well.
-
Add a pre-mixed solution of the anti-GST-Tb antibody and the Smac-mimetic-d2 conjugate.
-
Incubate the plate according to the manufacturer's instructions.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and determine the IC50 values from a dose-response curve.
Cell Viability Assay (MTS/MTT)
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product.
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
Dimeric Smac mimetic compounds.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Treat the cells with serial dilutions of the dimeric Smac mimetic for a specified period (e.g., 24, 48, or 72 hours).[13]
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot for cIAP1 Degradation
Principle: This technique is used to detect the levels of cIAP1 protein in cells following treatment with a Smac mimetic, thereby confirming target engagement and downstream effects.
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
Dimeric Smac mimetic compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against cIAP1.
-
Primary antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting equipment.
Protocol:
-
Treat cells with the dimeric Smac mimetic at various concentrations and for different time points (e.g., 30 minutes to 6 hours).[14]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of dimeric Smac mimetics.
Caption: Workflow for Fluorescence Polarization Assay.
Caption: Workflow for Western Blot of cIAP1 Degradation.
Conclusion and Future Directions
Dimeric Smac mimetics represent a powerful class of targeted anti-cancer agents with a well-defined mechanism of action that involves the dual inhibition of XIAP and the degradation of cIAP1 and cIAP2. Their high potency, as evidenced by nanomolar binding affinities and cellular activities, makes them promising candidates for further clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in the field. Future research will likely focus on optimizing the linker chemistry to improve pharmacokinetic properties, exploring novel combination therapies to overcome resistance, and identifying predictive biomarkers to guide their clinical application. The continued investigation of these dual-action molecules holds significant promise for advancing the landscape of cancer therapy.
References
- 1. The Discovery and Development of Smac Mimetics—Small-Molecule Antagonists of the Inhibitor of Apoptosis Proteins | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Smac mimetics induce inflammation and necrotic tumour cell death by modulating macrophage activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Smac-mimetic sensitizes prostate cancer cells to TRAIL-induced apoptosis via modulating both IAPs and NF-kappaB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent bivalent Smac mimetics: effect of the linker on binding to inhibitor of apoptosis proteins (IAPs) and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
AZD5582: An In-Depth Technical Guide on its Effects on Mcl-1 and Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a novel, potent, and dimeric small-molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). As an Inhibitor of Apoptosis Protein (IAP) antagonist, it represents a promising therapeutic agent in oncology. IAPs are a family of proteins that function as endogenous inhibitors of caspases, thereby suppressing apoptosis. This compound exerts its primary anti-tumor effects by targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), leading to the induction of apoptotic cell death.[1]
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members. The survival of many cancer cells depends on the overexpression of anti-apoptotic Bcl-2 family proteins. While direct inhibitors for proteins like Bcl-2 have been successfully developed, the indirect modulation of these pathways presents an alternative therapeutic strategy. This technical guide provides a comprehensive analysis of the effects of this compound on the anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-xL, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action of this compound
This compound functions as an IAP antagonist by binding with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[2][3] This binding initiates a cascade of events culminating in apoptosis:
-
Degradation of cIAPs: Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[3]
-
Activation of TNF-α Signaling: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. This promotes the transcription and secretion of tumor necrosis factor-alpha (TNF-α).[1][4]
-
Extrinsic Apoptosis: Secreted TNF-α can then bind to its receptors (TNFR1) on the cell surface, initiating the extrinsic apoptosis pathway through a signaling cascade that results in the activation of caspase-8.[1]
-
Relief of Caspase Inhibition: By binding to XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thereby lowering the threshold for apoptosis induction via both intrinsic and extrinsic pathways.
Quantitative Data Summary
Table 1: Binding Affinity of this compound to IAP Proteins
| Target Protein | Assay Type | IC50 (nM) | Reference(s) |
| cIAP1 | BIR3 Domain Binding | 15 | [2][3] |
| cIAP2 | BIR3 Domain Binding | 21 | [2][3] |
| XIAP | BIR3 Domain Binding | 15 | [2][3] |
Table 2: Effect of this compound on Anti-Apoptotic Protein Expression in Pancreatic Cancer Cells
| Protein | Effect of this compound Treatment | Mechanism | Reference(s) |
| Mcl-1 | Significant Decrease | Indirect; secondary to cIAP1 and XIAP inhibition. | [1][5][6] |
| Bcl-2 | No significant change | This compound does not directly target or affect the expression of Bcl-2. | [1][6] |
| Bcl-xL | No significant change | This compound does not directly target or affect the expression of Bcl-xL. | [1][6] |
| Survivin | No significant change | Not a primary or secondary target of the this compound-induced pathway. | [1] |
This compound's Specific Effect on Mcl-1
A critical and specific downstream effect of this compound's action on IAPs is the pronounced down-regulation of the Myeloid cell leukemia-1 (Mcl-1) protein.[1]
Mechanism of Mcl-1 Down-regulation: Studies have shown that treatment with this compound results in a significant decrease in Mcl-1 protein levels, while the levels of other key anti-apoptotic proteins like Bcl-2 and Bcl-xL remain unchanged.[1][6] This selective effect is not due to direct binding but is a consequence of targeting cIAP1 and XIAP. Evidence for this indirect mechanism is robust:
-
siRNA Knockdown: Silencing the expression of both XIAP and cIAP1 using RNA interference results in a similar decrease in Mcl-1 protein levels, mimicking the effect of this compound.[1]
-
Ectopic Expression: Conversely, the overexpression of XIAP and cIAP1 in cells prevents the this compound-induced decrease in Mcl-1.[1][5]
This indicates that the integrity of the cIAP1/XIAP axis is crucial for maintaining Mcl-1 levels, and by disrupting this axis, this compound effectively triggers Mcl-1 degradation. This targeted reduction of Mcl-1 is a key contributor to the pro-apoptotic activity of this compound, especially in tumors that are dependent on Mcl-1 for survival.
Visualizing the Pathways and Processes
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
In Vitro Evidence for AZD5582-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evidence demonstrating the pro-apoptotic effects of AZD5582, a potent, dimeric Smac mimetic and antagonist of the Inhibitor of Apoptosis Proteins (IAPs). The document details the molecular mechanism of action, summarizes key quantitative data from various cancer cell line studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows.
Executive Summary
This compound is a second-generation IAP antagonist designed to mimic the endogenous pro-apoptotic protein Smac/DIABLO. It potently targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), key regulators of apoptosis that are frequently overexpressed in cancer cells, contributing to therapeutic resistance. By binding to the BIR (Baculoviral IAP Repeat) domains of these proteins, this compound relieves their inhibitory effects on caspases, thereby promoting programmed cell death. In vitro studies across a wide range of cancer cell lines, including pancreatic, breast, lung, and hematological malignancies, have consistently demonstrated that this compound induces apoptosis, often in a TNF-α-dependent manner, and can synergize with other anti-cancer agents.
Molecular Mechanism of Action
This compound functions by disrupting the normal cytoprotective roles of IAP proteins. Its primary mechanism involves two key events:
-
Degradation of cIAP1/2 and Activation of the Non-Canonical NF-κB Pathway : this compound binds to the BIR3 domain of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of cIAPs, which are negative regulators of the non-canonical NF-κB pathway, leads to the stabilization of NIK (NF-κB-inducing kinase). This results in the processing of p100 to p52, which then translocates to the nucleus to activate the transcription of target genes, including TNF-α.[3]
-
Inhibition of XIAP and Caspase Activation : this compound also binds potently to the BIR3 domain of XIAP, preventing XIAP from binding to and inhibiting initiator and effector caspases, such as caspase-9, caspase-3, and caspase-7.[4][5] This frees caspases to execute the apoptotic program.
In many cancer cell types, these two events converge. The TNF-α produced via the non-canonical NF-κB pathway acts in an autocrine or paracrine fashion, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway.[6][7] This pathway culminates in the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the mitochondrial (intrinsic) apoptosis pathway. The concurrent inhibition of XIAP by this compound ensures that the activated caspases are not sequestered, leading to efficient apoptosis.[4][6]
Furthermore, studies have shown that this compound can induce the downregulation of the anti-apoptotic Bcl-2 family protein Mcl-1, further sensitizing cells to apoptosis.[6][8]
Quantitative Data Summary
The efficacy of this compound has been quantified across various in vitro models. The following tables summarize its binding affinities and cellular potencies.
Table 1: Binding Affinity of this compound to IAP BIR3 Domains
| IAP Protein | IC₅₀ (nM) | Reference(s) |
| cIAP1 | 15 | [1][4][9] |
| cIAP2 | 21 | [1][4][9] |
| XIAP | 15 | [1][4][5] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the binding to the respective IAP BIR3 domain.
Table 2: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Potency (nM) | Reference(s) |
| MDA-MB-231 | Breast Cancer | ELISA | cIAP1 Degradation (EC₅₀) | 0.1 | [4] |
| MDA-MB-231 | Breast Cancer | Alamar Blue | Growth Inhibition (GI₅₀, 48h) | < 0.06 | [4] |
| BxPC-3 | Pancreatic Cancer | Annexin V/PI | Apoptosis Induction (100 nM, 24h) | ~40% Apoptotic Cells | [6] |
| Panc-1 | Pancreatic Cancer | Annexin V/PI | Apoptosis Induction (100 nM, 24h) | ~35% Apoptotic Cells | [6] |
| H1975 | NSCLC | Cell Viability | Inhibition (with IFNγ, 48h) | 20 | [4][10] |
| HCC827 | NSCLC | Apoptosis Assay | Induction (with IFNγ, 48h) | 20 | [4][10] |
| MM1S, RPMI8226, U266, KMS-5 | Multiple Myeloma | Growth Assay | Inhibition | Dose-dependent | [5] |
| SCC25, Cal27, FaDu | HNSCC | Proliferation Assay | Inhibition | Dose-dependent | [11] |
| Hepa1-6, Huh7 | Hepatocellular Carcinoma | Colony Formation | Inhibition (with heat) | Significant Inhibition | [12][13] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway for Apoptosis Induction
Caption: this compound induces apoptosis via IAP antagonism.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Experimental Protocols
Cell Viability Assay (Alamar Blue)
-
Cell Seeding : Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment : Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay : Add 10 µL of Alamar Blue reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement : Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.
Apoptosis Detection by Annexin V/PI Staining
-
Cell Culture and Treatment : Seed cells (e.g., BxPC-3, Panc-1) in 6-well plates and grow to 60-70% confluency. Treat with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 24 hours.[6]
-
Cell Harvesting : Collect the culture medium (containing floating cells) into a 15 mL conical tube. Wash the adherent cells with PBS, detach them using Trypsin-EDTA, and combine them with the cells in the medium.
-
Centrifugation : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing : Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Gating : Use unstained and single-stained controls to set up compensation and gates to identify four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting for Apoptosis Markers
-
Cell Lysis : Following treatment with this compound, wash cell monolayers with cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation : Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE : Separate the protein samples on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., cleaved caspase-3, cIAP1, XIAP, Mcl-1, γ-tubulin or β-actin as a loading control).[6]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent inducer of apoptosis in a variety of cancer cell models. Its dual mechanism of action—promoting cIAP1/2 degradation to induce TNF-α production and directly inhibiting XIAP to unleash caspase activity—provides a robust rationale for its clinical development. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating IAP antagonists and the mechanisms of programmed cell death.
References
- 1. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic this compound induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of AZD5582
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AZD5582 is a potent, dimeric, small-molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic designed as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound potently targets the Baculoviral IAP Repeat (BIR) domains of key IAP members, notably X-linked IAP (XIAP) and cellular IAP1 (cIAP1). This targeted binding disrupts the anti-apoptotic functions of these proteins, leading to the induction of apoptosis in cancer cells. This document provides a comprehensive overview of the binding affinities of this compound for XIAP and cIAP1 BIR domains, details the experimental protocols used for these determinations, and illustrates the core signaling pathways modulated by this compound.
Binding Affinity of this compound
This compound was developed to bind with high affinity to the BIR3 domain of IAPs, which is the natural binding site for Smac/DIABLO and is crucial for the regulation of caspases and signaling pathways. The compound demonstrates potent binding to the BIR3 domains of XIAP and cIAP1.
Data Presentation
The binding affinity of this compound has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its potency.
| Target Protein | Target Domain | Binding Affinity (IC50) |
| cIAP1 | BIR3 | 15 nM[1][2] |
| XIAP | BIR3 | 15 nM[1][2][3] |
| cIAP2 | BIR3 | 21 nM[1][2] |
Table 1: Binding Affinity of this compound for IAP BIR3 Domains.
Signaling Pathways Modulated by this compound
As a Smac mimetic, this compound functions by disrupting the normal protein-protein interactions mediated by XIAP and cIAP1, thereby promoting programmed cell death.
Mechanism of Action:
-
XIAP Inhibition: XIAP is a potent inhibitor of apoptosis that directly binds to and inactivates effector caspases (caspase-3, -7) and initiator caspase-9 via its BIR domains. This compound competitively binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9. This releases the "brakes" on the intrinsic apoptotic pathway.[4]
-
cIAP1 Degradation and TNFα Signaling: this compound binding to the BIR3 domain of cIAP1 induces a conformational change that stimulates the E3 ubiquitin ligase activity of its C-terminal RING domain. This leads to autoubiquitination of cIAP1 and its subsequent degradation by the proteasome.[2][5] The degradation of cIAP1 has two major consequences:
-
Activation of Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), activation of the non-canonical NF-κB pathway, and subsequent transcription of target genes.[5][6]
-
Induction of TNFα-Dependent Apoptosis: The degradation of cIAP1 promotes the formation of a signaling complex that leads to the production and secretion of Tumor Necrosis Factor-alpha (TNFα).[7][8] This secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway, culminating in the activation of caspase-8 and downstream effector caspases.[7][8]
-
Visualization of this compound Signaling Pathway
Caption: this compound binds XIAP and cIAP1 to induce apoptosis.
Experimental Protocols
The determination of binding affinities for small molecules like this compound to protein domains is typically achieved through biophysical assays such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Competitive Binding Assay
FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This method is well-suited for high-throughput screening to determine IC50 values.
Principle: A small, fluorescently labeled peptide mimicking the Smac N-terminus (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When the larger BIR3 domain protein binds to this tracer, the complex tumbles much more slowly, leading to a higher polarization value. A competitor compound like this compound will displace the tracer from the BIR3 domain, causing a decrease in polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
BIR3 Domain Protein: Recombinantly express and purify the XIAP-BIR3 or cIAP1-BIR3 domain. Dilute to a final concentration determined by a preliminary titration experiment (typically in the low nM range).
-
Fluorescent Tracer: Synthesize a peptide corresponding to the N-terminus of Smac (e.g., AVPI) and label it with a fluorophore (e.g., FITC or TAMRA). The final concentration should be low (e.g., 1-10 nM) and ideally below the Kd of its interaction with the BIR3 domain.
-
Competitor (this compound): Prepare a serial dilution series of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).
-
-
Assay Procedure:
-
In a black, low-volume microplate (e.g., 384-well), add the assay components in the following order: assay buffer, this compound dilutions, BIR3 domain protein.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to approach equilibrium.
-
Add the fluorescent tracer to all wells.
-
Incubate for a further period (e.g., 1-2 hours) to allow the binding competition to reach equilibrium. Protect the plate from light.
-
Include control wells: "Free Tracer" (tracer in buffer only) for minimum polarization and "Bound Tracer" (tracer + BIR3 protein, no competitor) for maximum polarization.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters.
-
Plot the polarization values (in milli-polarization units, mP) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound tracer.
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor chip. It provides kinetic data (association rate, k_on; dissociation rate, k_off) in addition to affinity (dissociation constant, K_D).
Principle: The SPR signal is sensitive to changes in the refractive index at the surface of a gold-coated sensor chip. When the protein (ligand) is immobilized on the chip, the binding of a small molecule (analyte) from a solution flowing over the surface causes an increase in mass, which alters the refractive index and generates a measurable response in Resonance Units (RU).
Detailed Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified XIAP-BIR3 or cIAP1-BIR3 protein to the surface via covalent amine coupling. Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over both the ligand and reference flow cells at a constant flow rate.
-
Each cycle consists of:
-
Association Phase: Analyte flows over the surface, and binding is observed as an increase in RU.
-
Dissociation Phase: Running buffer replaces the analyte solution, and dissociation is observed as a decrease in RU.
-
Regeneration Step (if necessary): A specific solution (e.g., low pH glycine) is injected to remove all bound analyte, preparing the surface for the next cycle.
-
-
-
Data Acquisition and Analysis:
-
The instrument records the response over time, generating a sensorgram for each concentration.
-
The reference flow cell data is subtracted from the active flow cell data to obtain the specific binding signal.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis yields the kinetic rate constants k_on (association) and k_off (dissociation). The equilibrium dissociation constant (K_D) is then calculated as k_off / k_on.
-
Visualization of SPR Experimental Workflow
Caption: A typical workflow for a Surface Plasmon Resonance experiment.
References
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. affiniteinstruments.com [affiniteinstruments.com]
- 4. rsc.org [rsc.org]
- 5. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
Preclinical Profile of AZD5582: A Novel IAP Antagonist in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction: AZD5582 is a novel, dimeric small-molecule Smac mimetic that functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] In preclinical oncology studies, it has demonstrated significant anti-tumor activity across a range of cancer types by promoting apoptosis. This document provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, efficacy in various cancer models, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its anti-tumor effects by mimicking the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAP proteins. Specifically, this compound binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[2][3] This binding leads to the degradation of cIAP1 and cIAP2, which in turn activates the non-canonical NF-κB signaling pathway.[4][5] The inhibition of XIAP, the most potent caspase inhibitor, relieves the suppression of caspases-3, -7, and -9, thereby directly inducing apoptosis.[1][6] In some cancer models, the apoptotic effect of this compound is dependent on the production of tumor necrosis factor-alpha (TNFα).[7][8]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound, leading to programmed cell death.
Caption: this compound signaling pathway leading to apoptosis.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects in a variety of cancer cell lines. The sensitivity to this compound is often correlated with the expression levels of IAP proteins and dependency on the NF-κB pathway.[4]
Binding Affinity and Cellular Potency
| Target | IC50 (nM) | Cell Line | Assay | Reference |
| cIAP1 (BIR3) | 15 | - | Binding Assay | [2] |
| cIAP2 (BIR3) | 21 | - | Binding Assay | [2] |
| XIAP (BIR3) | 15 | - | Binding Assay | [2] |
| Cellular Potency | EC50 | |||
| MDA-MB-231 | Sub-nanomolar | Breast Cancer | Apoptosis Assay | [2] |
| MM1S, RPMI8226, U266, KMS-5 | Not specified | Multiple Myeloma | Growth Inhibition | [1] |
| SCC25, Cal27, FaDu | Dose-dependent | HNSCC | Cytotoxicity Assay | [9] |
| BxPC-3, PanC-1 | Sensitive | Pancreatic Cancer | Apoptosis Assay | [7] |
| Capan-2, AsPC-1 | Resistant | Pancreatic Cancer | Apoptosis Assay | [7] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have shown significant tumor growth inhibition and regression upon treatment with this compound.
Xenograft Studies
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Breast Cancer | MDA-MB-231 Xenograft | 3.0 mg/kg, IV, twice weekly | Substantial tumor regression | [2] |
| Pancreatic Cancer | Capan-2 or AsPC-1 derivative xenografts | Not specified | Effective against tumors | [7] |
| Hepatocellular Carcinoma | Liver cancer cell line-derived xenograft | Not specified | Improved treatment effect of microwave ablation | [6][10] |
| Oral Squamous Cell Carcinoma | Xenograft models | Not specified | Suppressed cell growth | [4] |
Experimental Protocols
Cell Viability and Proliferation Assays
-
Method: HNSCC cell lines (SCC25, Cal27, and FaDu) were treated with varying doses of this compound. Proliferation was assessed using standard colorimetric assays (e.g., MTT, XTT) or cell counting.[9]
-
Colony Formation Assay: To determine long-term effects, cells were treated with this compound, alone or in combination with irradiation, and allowed to form colonies for a specified period. Colonies were then stained and counted.[9]
Apoptosis Assays
-
Method: Apoptosis was quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[10] In pancreatic cancer cell lines, cleavage of caspase-3 was detected by immunoblotting to confirm the induction of apoptosis.[7]
-
TUNEL Staining: In vivo apoptosis in tumor tissues from xenograft models was assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[10]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) were subcutaneously injected with human cancer cells.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound intravenously according to the specified dosing schedule.[2]
-
Monitoring: Tumor volume and body weight were measured regularly.[11]
-
Endpoint: At the end of the study, tumors were excised for further analysis, such as immunoblotting for cIAP1 degradation and caspase-3 cleavage.[2]
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: A typical preclinical evaluation workflow for this compound.
Combination Therapies
The mechanism of action of this compound makes it a promising candidate for combination therapies. Studies have shown synergistic or additive effects when combined with other anti-cancer treatments.
-
With Irradiation: In head and neck squamous cell carcinoma cell lines, combining this compound with irradiation resulted in a synergistic and additive inhibition of colony formation.[9]
-
With Microwave Ablation: In hepatocellular carcinoma, this compound improved the therapeutic effect of incomplete microwave ablation by inducing apoptosis in the residual tumor.[6][10]
-
With TRAIL: this compound has been shown to sensitize hepatocellular carcinoma cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[12]
-
With Carfilzomib: In multiple myeloma, this compound showed a synergistic effect when combined with the proteasome inhibitor carfilzomib.[1]
Resistance Mechanisms
Resistance to this compound has been observed in some cancer cell lines. In pancreatic cancer, resistance was associated with high levels of phosphorylated Akt, which leads to the stabilization of XIAP.[7][8] Knockdown of Akt or XIAP in resistant cells increased their sensitivity to this compound.[3][7]
Conclusion
The preclinical data for this compound strongly support its development as an anti-cancer therapeutic. Its potent IAP antagonistic activity translates to significant anti-tumor efficacy in a range of in vitro and in vivo models. The well-defined mechanism of action provides a strong rationale for its use both as a monotherapy in sensitive cancer types and in combination with other anti-cancer agents to overcome resistance and enhance therapeutic outcomes. Further investigation into biomarkers for predicting sensitivity to this compound will be crucial for its successful clinical translation.
References
- 1. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic this compound induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. EV-T synergizes with this compound to overcome TRAIL resistance through concomitant suppression of cFLIP, MCL-1, and IAPs in hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD5582: A Technical Guide to a Potent IAP Antagonist for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, second-generation, dimeric small molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). By mimicking the N-terminal AVPI motif of SMAC, this compound functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins frequently overexpressed in cancer cells that play a critical role in suppressing apoptosis and promoting tumor survival.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action, preclinical efficacy, and key experimental methodologies associated with this compound research, intended for professionals in the field of oncology drug development.
Core Mechanism of Action: IAP Antagonism
This compound exerts its anti-cancer effects by targeting and neutralizing key members of the IAP family, primarily cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[2][3] Its primary mechanisms of inducing apoptosis are twofold:
-
Degradation of cIAP1 and cIAP2: this compound binds with high affinity to the BIR3 domains of cIAP1 and cIAP2. This binding event induces a conformational change that promotes the E3 ubiquitin ligase activity of cIAP1/2, leading to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[4][5] The degradation of cIAP1/2 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAP1/2, the NF-κB-inducing kinase (NIK) is stabilized, leading to the processing of p100 to p52 and the activation of the non-canonical NF-κB signaling pathway.[6] This pathway can, in some cellular contexts, lead to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα).
-
Sensitization to TNFα-induced Apoptosis: The degradation of cIAP1/2 removes their inhibitory effect on the formation of the pro-apoptotic Complex II (ripoptosome) following TNFα receptor (TNFR) stimulation. This allows for the activation of caspase-8 and the initiation of the extrinsic apoptosis cascade.[4][5]
-
-
Inhibition of XIAP: this compound directly binds to the BIR3 domain of XIAP, preventing it from inhibiting the activity of initiator caspase-9 and effector caspases-3 and -7.[2][3] This action lowers the threshold for the induction of the intrinsic apoptotic pathway.
The interplay between these mechanisms, particularly the induction of TNFα and the direct sensitization of cells to its pro-apoptotic effects, underlies the potent anti-tumor activity of this compound in sensitive cancer models.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits cIAP1/2 and XIAP to induce apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and cellular activities of this compound across various cancer cell lines, as well as its in vivo efficacy in preclinical xenograft models.
Table 1: In Vitro Binding Affinity of this compound
| Target | IC50 (nM) | Assay Description | Reference |
| cIAP1 (BIR3 domain) | 15 | Fluorescence Polarization | [2][3] |
| cIAP2 (BIR3 domain) | 21 | Fluorescence Polarization | [2][3] |
| XIAP (BIR3 domain) | 15 | Fluorescence Polarization | [2][3] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | <1 | Apoptosis Induction | [2][3] |
| BxPC-3 | Pancreatic Cancer | 23 | MTS Assay (72h) | [4] |
| PanC-1 | Pancreatic Cancer | 110.8 | MTS Assay (72h) | [4] |
| AsPC-1 | Pancreatic Cancer | Resistant | MTS Assay (72h) | [4] |
| Capan-2 | Pancreatic Cancer | Resistant | MTS Assay (72h) | [4] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Not directly cytotoxic at 1 nM | Annexin V/PI Staining | [7] |
| HCC827 | Non-Small Cell Lung Cancer | 20 (in combination with IFNγ) | Cell Viability Assay | [8] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| MDA-MB-231 | Breast Cancer | 3.0 mg/kg, IV, weekly for 2 weeks | Substantial tumor regressions | [2][3] |
| Panc-1 | Pancreatic Cancer | Not specified | Decreased tumor growth and weight | [4] |
| Capan-2 (with AKT-shRNA) | Pancreatic Cancer | Not specified | Suppressed tumor growth | [4] |
| AsPC-1 (with AKT-shRNA) | Pancreatic Cancer | Not specified | Suppressed tumor growth | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression model.[4]
References
- 1. Therapeutic potential of SHCBP1 inhibitor this compound in pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Foundational Research on Smac Mimetic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1][2] A key family of proteins that regulate this process is the Inhibitor of Apoptosis (IAP) protein family.[3][4][5] IAPs are frequently overexpressed in various human cancers, contributing to tumor cell survival, resistance to therapy, and poor prognosis.[3][6] This has made them attractive targets for cancer drug development.[1][2]
Smac (Second Mitochondrial Activator of Caspases)/DIABLO is an endogenous mitochondrial protein that promotes apoptosis by neutralizing IAP proteins.[6][7] Upon apoptotic stimuli, Smac is released into the cytosol where it binds to IAPs, thereby relieving their inhibition of caspases and allowing the apoptotic cascade to proceed.[8] Smac mimetics are a class of small-molecule drugs designed to mimic the action of the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of mature Smac, which is crucial for its interaction with IAPs.[9][10] These compounds bind to the Baculovirus IAP Repeat (BIR) domains of IAPs, particularly targeting XIAP, cIAP1, and cIAP2.[4][6]
This technical guide provides an in-depth overview of the foundational research on Smac mimetic compounds, focusing on their mechanism of action, key experimental data, and the signaling pathways they modulate.
Mechanism of Action of Smac Mimetics
Smac mimetics exert their pro-apoptotic and anti-tumor effects through two primary mechanisms: antagonizing XIAP-mediated caspase inhibition and inducing the degradation of cIAP1 and cIAP2, which leads to the activation of the NF-κB pathway and TNFα-dependent apoptosis.[6][11]
Antagonism of XIAP
X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous caspase inhibitor, directly binding to and inhibiting the activity of executioner caspases-3 and -7, as well as the initiator caspase-9.[4][5][12] Smac mimetics compete with caspases for binding to the BIR3 domain of XIAP.[11] By binding to XIAP, Smac mimetics prevent it from inhibiting caspases, thereby lowering the threshold for apoptosis.[6]
Degradation of cIAPs and NF-κB Activation
Cellular IAP1 (cIAP1) and cIAP2 (cIAP2) are E3 ubiquitin ligases that play a crucial role in cell signaling, particularly in the Nuclear Factor-kappa B (NF-κB) pathway.[3][7] Smac mimetics bind to the BIR domains of cIAP1 and cIAP2, inducing a conformational change that stimulates their E3 ligase activity and leads to their auto-ubiquitination and subsequent proteasomal degradation.[6][11]
The degradation of cIAPs has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: In resting cells, cIAPs maintain low levels of NF-κB-inducing kinase (NIK) by targeting it for degradation. The degradation of cIAPs upon treatment with Smac mimetics leads to the stabilization and accumulation of NIK. NIK then activates the IKKα complex, which in turn phosphorylates and activates the p100 subunit of NF-κB2, leading to its processing into the active p52 subunit and subsequent nuclear translocation to activate gene transcription.[6]
-
Sensitization to TNFα-induced Apoptosis: cIAPs are essential components of the TNF receptor 1 (TNFR1) signaling complex (Complex I). Upon TNFα stimulation, cIAPs ubiquitinate RIPK1, which serves as a scaffold for the recruitment of other signaling proteins that activate the pro-survival canonical NF-κB pathway. When cIAPs are degraded by Smac mimetics, RIPK1 is no longer ubiquitinated, leading to the formation of a death-inducing signaling complex (DISC) or "ripoptosome" (Complex II), which includes FADD and caspase-8.[9][11] This results in the activation of caspase-8 and the initiation of apoptosis.[6][11] In some cancer cells, Smac mimetics alone can induce the production of TNFα, leading to an autocrine/paracrine loop of apoptosis.[8][11]
Signaling Pathways Modulated by Smac Mimetics
The following diagrams illustrate the core signaling pathways affected by Smac mimetic compounds.
Caption: Mechanism of Action of Smac Mimetics.
Caption: NF-κB Signaling Pathway Modulation.
Quantitative Data of Smac Mimetic Compounds
The following tables summarize key quantitative data for several well-characterized Smac mimetic compounds from preclinical studies.
Table 1: Binding Affinities of Smac Mimetics to IAP Proteins
| Compound | Target IAP | Binding Assay | Ki / Kd / IC50 | Reference(s) |
| GDC-0152 | XIAP BIR3 | Competitive Binding | 28 nM (Ki) | [13] |
| cIAP1 BIR3 | Competitive Binding | 17 nM (Ki) | [13] | |
| cIAP2 BIR3 | Competitive Binding | 43 nM (Ki) | [13] | |
| ML-IAP BIR | Competitive Binding | 14 nM (Ki) | [13] | |
| Birinapant (TL32711) | XIAP BIR3 | Fluorescence Polarization | Published Data | [5] |
| cIAP1 BIR3 | Fluorescence Polarization | Published Data | [5] | |
| cIAP2 BIR3 | Fluorescence Polarization | Published Data | [5] | |
| ML-IAP BIR | Fluorescence Polarization | Published Data | [5] | |
| SM-164 | XIAP (BIR2-BIR3) | Fluorescence Polarization | 0.56 nM (Ki) | [14] |
| cIAP1 (BIR2-BIR3) | Fluorescence Polarization | 0.31 nM (Ki) | [14] | |
| cIAP2 BIR3 | Fluorescence Polarization | 1.1 nM (Ki) | [14] | |
| LCL161 | IAPs | Not specified | High affinity | [15] |
Table 2: In Vitro Cellular Activity of Smac Mimetics
| Compound | Cell Line | Assay | IC50 | Reference(s) |
| GDC-0152 | MDA-MB-231 | Cell Viability | Not specified | [13] |
| Birinapant (TL32711) | GFP-cIAP1 stable cell line | cIAP1 Degradation | 17 ± 11 nM | [5] |
| GFP-cIAP2 stable cell line | cIAP2 Degradation | 108 ± 46 nM | [5] | |
| LCL161 | WSU-DLCL2 | Cell Viability | 0.22 µM | [11] |
| CCRF-CEM | Cell Viability | 0.25 µM | [12] | |
| Karpas-299 | Cell Viability | 1.6 µM | [12] | |
| Ba/F3-FLT3-ITD | Cell Viability | ~0.5 µM | [16] | |
| MOLM13-luc+ | Cell Viability | ~4 µM | [16] | |
| Ba/F3-D835Y | Cell Viability | ~50 nM | [16] | |
| SM-131 | XIAP BIR3 | Competitive Binding | 61 nM (Ki) | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research of Smac mimetics are provided below. These are generalized protocols based on commonly used techniques in the field.
IAP Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of Smac mimetics to purified IAP BIR domains.
Caption: IAP Binding Assay Workflow.
Methodology:
-
Reagent Preparation:
-
Purify the desired IAP BIR domain protein (e.g., XIAP BIR3, cIAP1 BIR3).
-
Synthesize a fluorescently labeled peptide derived from the N-terminus of Smac (e.g., FITC-AVPI).
-
Prepare serial dilutions of the Smac mimetic compound.
-
-
Assay Procedure:
-
In a microplate, combine the purified IAP BIR domain protein, the fluorescently labeled Smac peptide, and varying concentrations of the Smac mimetic compound in an appropriate assay buffer.
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The binding of the fluorescent peptide to the IAP protein results in a high FP signal. The Smac mimetic competes for this binding, causing a decrease in the FP signal.
-
Plot the FP signal against the concentration of the Smac mimetic.
-
Calculate the IC50 value, which is the concentration of the Smac mimetic that inhibits 50% of the fluorescent peptide binding. The Ki value can be derived from the IC50 value.
-
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of Smac mimetics on the metabolic activity of cancer cells, which is an indicator of cell viability.[18][19]
Caption: Cell Viability Assay Workflow.
Methodology:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the Smac mimetic compound. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[1][19]
-
Incubate the plate for 1-4 hours at 37°C.[1][19] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[18][19]
-
-
Solubilization and Absorbance Reading:
-
For the MTT assay, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]
-
For the MTS assay, the formazan product is soluble in the culture medium.
-
Read the absorbance at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[1][19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the concentration of the Smac mimetic to determine the IC50 value.
-
Caspase Activation Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, to confirm the induction of apoptosis.
Caption: Caspase Activation Assay Workflow.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the Smac mimetic compound for the desired time.
-
Lyse the cells to release the cellular contents, including caspases.
-
-
Caspase Activity Measurement:
-
Incubate the cell lysate with a specific caspase substrate that is conjugated to a fluorophore or a chromophore (e.g., Ac-DEVD-AMC for caspase-3/7).[6]
-
Active caspases will cleave the substrate, releasing the reporter molecule.
-
-
Signal Detection:
-
Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.[6]
-
-
Data Analysis:
-
Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.
-
Alternatively, caspase activation can be assessed by Western blot analysis for the cleavage of caspase substrates like PARP.[11]
NF-κB Activation Assay (Western Blot for Nuclear Translocation of p65)
This assay determines the activation of the NF-κB pathway by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.[20][21]
Caption: NF-κB Activation Assay Workflow.
Methodology:
-
Cell Treatment and Fractionation:
-
Treat cells with the Smac mimetic for various time points.
-
Perform cellular fractionation to separate the cytoplasmic and nuclear extracts.[22]
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunodetection:
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Data Analysis:
Conclusion
Foundational research has established Smac mimetic compounds as a promising class of anti-cancer agents that function by targeting key regulators of apoptosis, the IAP proteins. Their dual mechanism of action, involving the disinhibition of caspases and the induction of cIAP degradation leading to NF-κB activation and sensitization to TNFα-induced apoptosis, provides a multi-pronged attack on cancer cell survival mechanisms. The quantitative data from preclinical studies demonstrate their high potency and selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutics. While early clinical trials have shown that Smac mimetics are generally well-tolerated, their single-agent efficacy has been limited.[9][24][25] Therefore, a significant focus of ongoing research is to identify rational combination therapies that can maximize their therapeutic potential.[6][24][26]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Preclinical data indicate TetraLogic’s Birinapant's broad activity in models of infectious disease | Drug Discovery News [drugdiscoverynews.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The SMAC mimetic GDC-0152 is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 22. benchchem.com [benchchem.com]
- 23. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Smac mimetics and innate immune stimuli synergize to promote tumor death - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for AZD5582 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of AZD5582, a potent small-molecule IAP (Inhibitor of Apoptosis Proteins) antagonist, in mouse xenograft models. The following protocols and data are compiled from preclinical studies to guide the design and execution of in vivo efficacy experiments.
Mechanism of Action
This compound is a synthetic, dimeric Smac/DIABLO mimetic that potently antagonizes cIAP1, cIAP2, and XIAP.[1][2][3][4] By binding to the BIR3 domains of these IAPs, this compound promotes their degradation, leading to the activation of caspases and subsequent apoptosis in cancer cells.[1][2][3][4] The mechanism also involves the induction of TNF-α-dependent apoptosis and the downregulation of the anti-apoptotic protein Mcl-1.[5][6] Furthermore, this compound is known to activate the non-canonical NF-κB signaling pathway.[7]
Signaling Pathway of this compound
In Vivo Dosage and Administration in Mouse Xenograft Models
The following table summarizes the dosages and administration schedules of this compound used in various published mouse xenograft studies.
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Schedule | Reference |
| Pancreatic Cancer | Capan-2, AsPC-1 | Nude Mice | 3 mg/kg | Intravenous (i.v.) | Once a week for 3 weeks | [5] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 3.0 mg/kg | Intravenous (i.v.) | Two weekly doses | [2][3][4] |
| Hepatocellular Carcinoma | Hepa1-6, Huh7 | C57BL/6, NTG Mice | Not Specified | Not Specified | Not Specified | [8][9] |
| HIV Latency | HIV-infected BLT | Humanized Mice | 3 mg/kg | Intraperitoneal (i.p.) | Single dose | [7] |
Experimental Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Experimental Workflow
Materials
-
Cancer cell line of interest (e.g., Panc-1, MDA-MB-231)
-
Cell culture medium and supplements
-
Female athymic nude mice (5-6 weeks old)
-
This compound
-
Vehicle control (e.g., 10% Captisol in water)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Equipment for tissue processing (formalin, liquid nitrogen)
Procedure
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10^6 cells / 100 µL).
-
Keep cells on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a stock solution of this compound and the vehicle control.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., intravenous tail vein injection or intraperitoneal injection). A typical dosing schedule is once weekly.[5]
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
-
Pharmacodynamic and Histological Analysis:
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis to assess target engagement (e.g., degradation of cIAP1, cleavage of caspase-3).[2][4]
-
The remaining tumor tissue can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis (e.g., H&E staining, TUNEL assay for apoptosis, XIAP and AKT expression).[5]
-
Concluding Remarks
This compound has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models. The optimal dosage and administration schedule may vary depending on the tumor model and experimental design. The protocols and data presented here serve as a valuable resource for researchers initiating in vivo studies with this promising IAP antagonist. Careful monitoring of tumor growth and animal well-being is crucial for the successful execution of these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 9. The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
AZD5582: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, cell-permeable, dimeric SMAC (Second Mitochondrial Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous IAP-binding motif, this compound binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP, triggering their degradation and subsequently promoting apoptosis in cancer cells.[1][2] Furthermore, the degradation of cIAPs relieves the inhibition of the non-canonical NF-κB pathway, leading to its activation.[3][4] These characteristics make this compound a valuable tool for investigating apoptosis, IAP signaling, and the NF-κB pathway, as well as a potential therapeutic agent in oncology and other fields like HIV latency reversal.[4]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in effectively applying this compound in their studies.
Mechanism of Action: IAP Antagonism and NF-κB Activation
This compound functions by targeting and neutralizing key IAP family members. In untreated cells, cIAP1 and cIAP2 maintain low levels of NF-κB-inducing kinase (NIK) through continuous ubiquitination and proteasomal degradation. This prevents the activation of the non-canonical NF-κB pathway. Upon introduction, this compound binds to cIAP1/2, inducing their auto-ubiquitination and subsequent degradation. This stabilizes NIK, which in turn phosphorylates and activates IKKα. IKKα then phosphorylates the NF-κB precursor protein p100, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus, typically as a heterodimer with RelB, to regulate gene expression.[3][4][5] Concurrently, by antagonizing XIAP, this compound relieves the inhibition of caspases (like caspase-3, -7, and -9), thereby lowering the threshold for apoptosis.[1][6]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. benchchem.com [benchchem.com]
Determining the IC50 of AZD5582 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, second-generation, dimeric smac-mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs). By binding to the BIR3 domains of cIAP1, cIAP2, and XIAP, this compound promotes the degradation of cIAPs, leading to the activation of the non-canonical NF-κB pathway and subsequent induction of apoptosis in cancer cells.[1] This mechanism of action makes this compound a promising therapeutic agent for various malignancies, including Head and Neck Squamous Cell Carcinoma (HNSCC), where IAP proteins are often overexpressed.
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in HNSCC cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development. This document outlines the necessary protocols for cell culture, cytotoxicity assays, and data analysis, and includes a summary of available IC50 data for this compound in relevant HNSCC cell lines.
Data Presentation
The following table summarizes the reported IC50 values for this compound in various HNSCC cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell line passage number, confluency, and the specific assay used.
| Cell Line | HNSCC Subtype | IC50 (µM) | Notes |
| HSC-3 | Oral Squamous Cell Carcinoma | 0.00315 | Data from Genomics of Drug Sensitivity in Cancer Project. |
| BICR22 | Laryngeal Squamous Cell Carcinoma | 0.0238 | Data from Genomics of Drug Sensitivity in Cancer Project. |
| SCC25 | Tongue Squamous Cell Carcinoma | Dose-dependent cytotoxicity observed | A study demonstrated dose-dependent cytotoxicity in the range of 0.93 to 15 µM, though a specific IC50 was not reported.[2] |
| Cal27 | Tongue Squamous Cell Carcinoma | Dose-dependent cytotoxicity observed | A study demonstrated dose-dependent cytotoxicity in the range of 0.93 to 15 µM, though a specific IC50 was not reported.[2] |
| FaDu | Pharyngeal Squamous Cell Carcinoma | Dose-dependent cytotoxicity observed | A study demonstrated dose-dependent cytotoxicity in the range of 0.93 to 15 µM, though a specific IC50 was not reported.[2] |
This compound Signaling Pathway
This compound functions by mimicking the endogenous protein Smac/DIABLO, which is a natural antagonist of IAP proteins. By binding to and promoting the degradation of cIAP1 and cIAP2, this compound leads to the stabilization of NIK (NF-κB-inducing kinase). This results in the processing of p100 to p52, a key step in the activation of the non-canonical NF-κB pathway. The activation of this pathway, in concert with the removal of IAP-mediated inhibition of caspases, ultimately leads to apoptotic cell death.
Caption: this compound signaling pathway in HNSCC cells.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound in HNSCC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability.
Materials and Reagents
-
HNSCC cell lines (e.g., HSC-3, BICR22, SCC25, Cal27, FaDu)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HNSCC cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A suggested starting range is 0.001 µM to 10 µM, with at least 6-8 concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The optimal incubation time may vary between cell lines.
-
-
MTT Assay:
-
After the drug incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive framework for determining the IC50 of this compound in HNSCC cell lines. The provided protocols and background information are intended to guide researchers in obtaining reliable and reproducible data. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of this compound and will contribute to a better understanding of its therapeutic potential in HNSCC.
References
Application Notes and Protocols: AZD5582 Solubility and Stability in DMSO for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, dimeric Smac mimetic that acts as an antagonist of the inhibitor of apoptosis proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP with high affinity.[1][2][3] By binding to the BIR3 domains of these proteins, this compound promotes their degradation, leading to the induction of apoptosis in cancer cells.[2][3] This document provides detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) for laboratory applications, along with protocols for solution preparation, storage, and handling.
Quantitative Data Summary
The solubility and recommended storage conditions for this compound in DMSO are summarized below. It is important to note that solubility can vary between different batches and suppliers.
This compound Solubility in DMSO
| Supplier/Source | Solubility in DMSO | Notes |
| MedChemExpress (HY-12600) | 100 mg/mL (98.49 mM) | Ultrasonic assistance may be needed.[1] |
| MedChemExpress (HY-110346 - dihydrochloride) | 50 mg/mL (45.95 mM) | Ultrasonic assistance may be needed.[4] |
| Cayman Chemical | 15 mg/mL | - |
| Tocris Bioscience (dihydrochloride) | 108.82 mg/mL (100 mM) | - |
This compound Stock Solution Stability in DMSO
| Storage Temperature | Duration | Storage Conditions |
| -80°C | 6 months | Protect from light, store under nitrogen.[1][5] |
| -20°C | 1 month | Protect from light, store under nitrogen.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 1 mg of this compound with a molecular weight of 1015.29 g/mol , add 0.0985 mL of DMSO).[1]
-
Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[1][4] Gentle warming to 37°C may also aid in dissolution, but the thermal stability of this compound should be considered.[6][7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5] Ensure the vials are tightly sealed and protected from light.[1]
Protocol 2: Preparation of Working Solutions
Objective: To dilute the concentrated this compound DMSO stock solution into an aqueous medium for in vitro experiments.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile conical tubes or multi-well plates
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions to achieve the final desired working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]
-
When diluting, add the DMSO stock solution to the aqueous medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.[7] This helps to prevent localized high concentrations of DMSO that can cause the compound to precipitate.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable.[7]
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.[6]
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. emulatebio.com [emulatebio.com]
Application Note: Western Blot Protocol for Assessing AZD5582 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD5582 is a potent small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) with high affinity.[1][2] By mimicking the endogenous IAP inhibitor Smac/DIABLO, this compound binds to the BIR3 domains of these proteins, leading to the ubiquitination and proteasomal degradation of cIAP1 and cIAP2.[1] This degradation relieves the inhibition of the non-canonical NF-κB signaling pathway, resulting in the processing of p100 (NFKB2) to its active p52 form. The activation of this pathway, along with the antagonism of XIAP, ultimately promotes apoptosis in cancer cells.[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to monitor the target engagement of this compound by observing the degradation of cIAP1 and the subsequent downstream signaling events.
Signaling Pathway
The binding of this compound to cIAP1/2 triggers their auto-ubiquitination and subsequent degradation by the proteasome. This removes the inhibitory effect of the cIAP1/2-TRAF2-TRAF3 complex on NIK (NF-κB-inducing kinase). Stabilized NIK then phosphorylates IKKα, which in turn phosphorylates p100, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus with RelB to activate the transcription of target genes, ultimately leading to apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocol: Western Blot for this compound Target Engagement
This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to analyze changes in the levels of cIAP1, XIAP, and the processing of p100 to p52.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Cell Line (e.g., Pancreatic Cancer) | ATCC | Varies |
| This compound | MedChemExpress | HY-100531 |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels (e.g., 4-20%) | Bio-Rad | 4561096 |
| PVDF Membranes | Bio-Rad | 1620177 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |
| Primary Antibody: anti-cIAP1 | Cell Signaling Technology | 7065 |
| Primary Antibody: anti-XIAP | Cell Signaling Technology | 14334 |
| Primary Antibody: anti-NFKB2 (p100/p52) | Cell Signaling Technology | 4882 |
| Primary Antibody: anti-β-actin (Loading Control) | Cell Signaling Technology | 4970 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | 7074 |
| HRP-conjugated anti-mouse IgG | Cell Signaling Technology | 7076 |
| Enhanced Chemiluminescence (ECL) Substrate | Bio-Rad | 1705061 |
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Method
1. Cell Culture and Treatment a. Culture your chosen cell line to approximately 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate). g. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE a. Normalize the protein concentration for all samples. b. Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane into a precast polyacrylamide gel, along with a molecular weight marker. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol. b. After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.
5. Blocking a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
6. Primary Antibody Incubation a. Dilute the primary antibodies (anti-cIAP1, anti-XIAP, anti-NFKB2, and anti-β-actin) in 5% non-fat dry milk in TBST according to the manufacturer's recommended dilutions. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation a. Wash the membrane three times for 5-10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
8. Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. c. Capture the chemiluminescent signal using a digital imaging system.
9. Data Analysis a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the target protein bands to the loading control (β-actin). c. Compare the normalized protein levels in this compound-treated samples to the vehicle control to determine the extent of target engagement.
Expected Results and Data Presentation
Treatment with this compound is expected to result in a dose- and time-dependent decrease in the protein levels of cIAP1. A corresponding increase in the processed p52 form of NFKB2 and a decrease in the p100 precursor should also be observed.[5][6] The levels of XIAP may also decrease, although the primary mechanism for cIAP1/2 is degradation.[1][3]
Table 1: Quantitative Analysis of Protein Levels Following this compound Treatment
| Treatment | cIAP1 Level (Normalized to Control) | p100 Level (Normalized to Control) | p52 Level (Normalized to Control) | XIAP Level (Normalized to Control) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | Value | Value | Value | Value |
| This compound (50 nM) | Value | Value | Value | Value |
| This compound (100 nM) | Value | Value | Value | Value |
| This compound (500 nM) | Value | Value | Value | Value |
*Values to be determined experimentally.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded, poor transfer, inactive antibody, incorrect ECL substrate | Increase protein load, check transfer efficiency with Ponceau S, use fresh antibody and ECL substrate. |
| High background | Insufficient blocking, high antibody concentration, insufficient washing | Increase blocking time, optimize antibody concentration, increase wash duration and volume. |
| Non-specific bands | Antibody cross-reactivity, protein degradation | Use a more specific antibody, ensure fresh protease inhibitors are used during lysis. |
| Uneven bands (smiling) | Gel running too fast/hot | Run the gel at a lower voltage and/or in a cold room. |
Conclusion
Western blotting is a robust and reliable method to demonstrate the target engagement of this compound. By monitoring the degradation of cIAP1 and the processing of p100 to p52, researchers can effectively confirm the mechanism of action of this IAP antagonist in their experimental systems. This protocol provides a comprehensive guide for performing these experiments and interpreting the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 3. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AZD5582 Administration for SIV Macaque Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of AZD5582 in Simian Immunodeficiency Virus (SIV) infected macaque studies. This compound is an antagonist of the inhibitor of apoptosis proteins (IAPs) and a potent HIV/SIV latency-reversing agent that functions by activating the non-canonical NF-κB signaling pathway.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound administration in SIV-infected rhesus macaques.
Table 1: this compound Pharmacokinetics in Rhesus Macaques
| Parameter | Value | Animal Model | Reference |
| Dose | 0.1 mg/kg | Healthy male rhesus macaques | [1] |
| Administration Route | 30 min saphenous vein infusion | Healthy male rhesus macaques | [1] |
| Formulation | 0.40 mg/mL in 10% Captisol + ≤ 5% DMSO | Healthy male rhesus macaques | [1] |
| Cmax (Infants) | 294 ng/mL | SIV-infected infant rhesus macaques | [3] |
| Cmax (Adults) | 802 ng/mL | SIV-infected adult rhesus macaques | [3] |
Table 2: Virologic Response to this compound in ART-Supressed SIV-Infected Rhesus Macaques
| Parameter | Observation | Animal Model | Reference |
| On-ART Viremia (>60 copies/mL) | Observed in 5 out of 8 infant RMs | SIV-infected infant rhesus macaques | [3] |
| Peak On-ART Viremia | 771 copies/mL | SIV-infected infant rhesus macaques | [3] |
| On-ART Viremia (>60 copies/mL) | Observed in 5 out of 9 adult RMs | SIV-infected adult rhesus macaques | [4] |
| Peak On-ART Viremia | 1,390 copies/mL | SIV-infected adult rhesus macaques | [5] |
| Frequency of Viremic Episodes (this compound + CD8α depletion) | Increased compared to this compound alone | SIV-infected adult rhesus macaques | [6] |
| SIV-RNA in Lymph Nodes | Increased after this compound treatment | SIV-infected adult rhesus macaques | [1] |
Experimental Protocols
Protocol 1: this compound Formulation and Intravenous Administration in Rhesus Macaques
This protocol is based on methodologies described in studies investigating this compound as a latency-reversing agent in SIV-infected rhesus macaques.[1][3][4][6][7][8]
Materials:
-
This compound
-
Captisol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water for injection
-
0.22 µM PES in-line filter
-
Infusion pump
-
Saphenous vein catheter
Procedure:
-
Formulation Preparation:
-
Prepare a solution of 10% Captisol in sterile water for injection.
-
Dissolve this compound in a minimal amount of DMSO (not to exceed 5% of the final volume).
-
Add the this compound/DMSO solution to the 10% Captisol solution to achieve a final concentration of 0.40 mg/mL.
-
Ensure the solution is thoroughly mixed.
-
-
Animal Preparation:
-
Fast the rhesus macaque overnight prior to administration.
-
Anesthetize the animal according to approved institutional protocols.
-
Place a catheter in the saphenous vein.
-
-
Intravenous Infusion:
-
Draw the prepared this compound formulation into a sterile syringe.
-
Attach the syringe to an infusion pump and connect it to the saphenous vein catheter via a 0.22 µM PES in-line filter.
-
Administer a dose of 0.1 mg/kg body weight via a 30-minute intravenous infusion.[1][3]
-
Monitor the animal closely for any adverse reactions during and after the infusion.
-
-
Dosing Schedule:
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound functions as a SMAC mimetic to antagonize Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.[2][9] This leads to the activation of the non-canonical NF-κB pathway, a key mechanism for reversing HIV/SIV latency.[1][3][10]
Caption: this compound inhibits IAPs, leading to NIK accumulation and activation of the non-canonical NF-κB pathway, resulting in SIV gene expression.
Experimental Workflow for this compound Administration in SIV Macaque Studies
The following diagram outlines a typical experimental workflow for evaluating this compound in SIV-infected, ART-suppressed rhesus macaques.
Caption: A typical experimental workflow for evaluating this compound in SIV-infected, ART-suppressed rhesus macaques.
References
- 1. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cfar.ucsd.edu [cfar.ucsd.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD8 Lymphocyte Depletion Enhances the Latency Reversal Activity of the SMAC Mimetic this compound in ART-Suppressed Simian Immunodeficiency Virus-Infected Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
How to measure cIAP1 degradation after AZD5582 treatment
Application Notes and Protocols
Topic: How to Measure cIAP1 Degradation After AZD5582 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent, dimeric Smac mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] It binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of cIAP1, cIAP2, and XIAP.[1][3] A primary mechanism of action for this compound is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[3][4] This event disrupts downstream signaling, leading to the activation of the non-canonical NF-κB pathway and, in many cancer cell types, apoptosis.[4][5] Accurately measuring the degradation of cIAP1 is therefore a critical step in characterizing the pharmacodynamic effects of this compound and understanding its therapeutic potential.
These application notes provide detailed protocols for several common and robust methods to quantify cIAP1 degradation following this compound treatment.
Signaling Pathway and Mechanism of Action
This compound mimics the endogenous protein Smac/DIABLO, binding to the BIR domains of cIAP1. This binding induces a conformational change that activates the E3 ubiquitin ligase activity of cIAP1's C-terminal RING domain.[6] Activated cIAP1 then catalyzes its own poly-ubiquitination, marking itself for rapid degradation by the 26S proteasome.[4][7] The loss of cIAP1 stabilizes NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway, a key outcome of IAP antagonist treatment.[4][7]
Experimental Workflow Overview
Measuring cIAP1 degradation involves a series of steps from cell culture to data analysis. The choice of analytical method depends on the specific research question, required throughput, and available equipment. Western blotting provides semi-quantitative, visual confirmation, ELISA offers high-throughput quantification, and mass spectrometry delivers comprehensive, unbiased analysis of the proteome.
Data Presentation
Quantitative data should be organized to facilitate clear interpretation and comparison across different conditions.
Table 1: Binding Affinity of this compound to IAP Proteins This table summarizes the potency of this compound, indicating its strong affinity for cIAP1, which is a prerequisite for inducing its degradation.
| IAP Protein | BIR Domain | IC50 (nM) |
| cIAP1 | BIR3 | 15[1][3] |
| cIAP2 | BIR3 | 21[1][3] |
| XIAP | BIR3 | 15[1][3] |
Table 2: Example Time-Course of cIAP1 Degradation by Western Blot This table shows representative semi-quantitative data from a Western blot experiment, demonstrating the kinetics of cIAP1 degradation.
| Treatment Time (hours) | This compound (20 nM) cIAP1 Level (% of Control) |
| 0 | 100% |
| 1 | 45% |
| 4 | 15% |
| 8 | <5% |
| 24 | <5% |
Table 3: Example Quantification of cIAP1 Degradation by ELISA This table presents example data from an ELISA, providing absolute or relative quantification of cIAP1 protein levels.
| This compound Conc. (nM) | Treatment Time | cIAP1 Concentration (ng/mL) | % Degradation |
| 0 (Control) | 4 hours | 150.2 | 0% |
| 1 | 4 hours | 95.8 | 36.2% |
| 10 | 4 hours | 22.5 | 85.0% |
| 100 | 4 hours | 8.1 | 94.6% |
Experimental Protocols
Protocol 1: Western Blotting for cIAP1 Detection
Western blotting is the most common method for visualizing and semi-quantifying changes in protein levels.
1. Materials
-
Cell Lines: MDA-MB-231 (breast cancer), BxPC-3 (pancreatic cancer), or other sensitive cell lines.[3][5]
-
Reagents: this compound, DMSO (vehicle control), RIPA lysis buffer[8], Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit[8], Laemmli sample buffer.
-
Antibodies:
-
Equipment: SDS-PAGE gels, PVDF membrane, electrotransfer apparatus, imaging system with ECL detection reagents.[8]
2. Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with desired concentrations of this compound (e.g., 10 nM, 20 nM, 100 nM) or DMSO for various time points (e.g., 0, 1, 4, 8, 24 hours).[5][11]
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.[12]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg of total protein per lane) with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary anti-cIAP1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis:
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH).
-
Perform densitometric analysis using software like ImageJ to quantify band intensities. Normalize the cIAP1 signal to the corresponding loading control signal.[14]
-
Protocol 2: ELISA for cIAP1 Quantification
ELISA provides a more quantitative measure of cIAP1 protein levels and is suitable for higher throughput analysis.
1. Materials
-
Human cIAP1 ELISA Kit: Use a commercially available sandwich ELISA kit.[15][16]
-
Samples: Cell lysates prepared as described in the Western Blot protocol (ensure lysis buffer is compatible with the ELISA kit) or cell culture supernatants.[17]
-
Equipment: Microplate reader capable of measuring absorbance at 450 nm.[15]
2. Procedure
-
Sample Preparation: Prepare cell lysates and quantify total protein as previously described. Dilute samples to fall within the detection range of the ELISA kit, as recommended by the manufacturer (e.g., 1.65 - 400 ng/mL).
-
ELISA Protocol (General Sandwich Method):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.[16]
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Aspirate and wash wells 4 times with the provided Wash Buffer.
-
Add 100 µL of prepared biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Aspirate and wash wells as in step 4.
-
Add 100 µL of prepared Streptavidin-HRP solution. Incubate for 45 minutes at room temperature.
-
Aspirate and wash wells as in step 4.
-
Add 100 µL of TMB Substrate Reagent. Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of each standard versus its concentration. Use the standard curve to determine the concentration of cIAP1 in each sample. Calculate the percentage of cIAP1 degradation relative to the vehicle-treated control.
Protocol 3: Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers an unbiased, highly sensitive, and comprehensive method to measure changes in protein abundance across the entire proteome, confirming the specificity of this compound for cIAP1.[18]
1. Materials
-
Reagents: Urea, DTT, iodoacetamide, sequencing-grade trypsin, formic acid.
-
Equipment: High-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap series) coupled with a nano-liquid chromatography system (LC-MS/MS).[19]
2. Procedure
-
Sample Preparation:
-
Treat and lyse cells as previously described.
-
Denature proteins from the lysate in a buffer containing urea.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
Clean up the resulting peptide mixture using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into the nano-LC-MS/MS system.
-
Peptides are separated by reverse-phase chromatography and ionized by electrospray.
-
The mass spectrometer acquires high-resolution MS1 scans followed by MS2 scans of the most abundant precursor ions for fragmentation and identification.[19]
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database to identify peptides and their corresponding proteins.
-
Use label-free quantification (LFQ) or targeted methods like Parallel Reaction Monitoring (PRM) to determine the relative abundance of cIAP1 across different treatment conditions.[18]
-
Normalize the data and perform statistical analysis to identify significant changes in protein levels.
-
Protocol 4: In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce the E3 ligase activity of cIAP1, leading to its auto-ubiquitination.
1. Materials
-
Reagents: Recombinant human E1 activating enzyme, E2 conjugating enzyme (UbcH5b), His-tagged ubiquitin, ATP, ubiquitination reaction buffer.[6]
-
Protein: Purified recombinant cIAP1.
-
Compound: this compound.
2. Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the reaction components: E1, UbcH5b, His-ubiquitin, ATP, and purified cIAP1 in the reaction buffer.[6]
-
Treatment: Add this compound or DMSO (control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by Western blot using an anti-cIAP1 or anti-ubiquitin antibody. Auto-ubiquitination is detected as a high molecular weight smear or laddering pattern above the unmodified cIAP1 band.[20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic this compound induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blotting (WB) [bio-protocol.org]
- 9. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. c-IAP1 (D5G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. ELISA Protocol [protocols.io]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. ALPK1‐Dependent cIAP1 Degradation Regulates Helicobacter pylori ‐Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. content.abcam.com [content.abcam.com]
- 17. fn-test.com [fn-test.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD5582 in Combination with Antiretroviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, second-generation, bivalent SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] In the context of HIV-1 infection, this compound has emerged as a promising latency-reversing agent (LRA) with the potential to be a key component of "shock and kill" strategies aimed at eradicating the latent viral reservoir.[3][4] This reservoir, primarily consisting of latently infected resting CD4+ T cells, persists despite effective antiretroviral therapy (ART) and is the main barrier to a cure.[1][5]
This compound selectively activates the non-canonical NF-κB signaling pathway, which plays a crucial role in HIV-1 transcription.[4][6] This targeted mechanism of action is distinct from many other LRAs that broadly activate T-cells, potentially leading to fewer off-target effects.[5] Preclinical studies in humanized mice and non-human primate models have demonstrated that this compound can induce systemic HIV and SIV RNA expression in the blood and various tissues of ART-suppressed animals.[5][6] This document provides detailed application notes and protocols for the use of this compound in combination with ART for HIV latency reversal research.
Mechanism of Action: Non-Canonical NF-κB Pathway Activation
This compound induces the degradation of cellular Inhibitor of Apoptosis Protein 1 (cIAP1).[7][8] In its basal state, cIAP1, in complex with TRAF2 and TRAF3, targets the NF-κB Inducing Kinase (NIK) for proteasomal degradation, keeping the non-canonical NF-κB pathway inactive.[9][10] By binding to cIAP1, this compound triggers its auto-ubiquitination and subsequent degradation.[9][10] This leads to the accumulation of NIK, which then phosphorylates and activates IKKα.[9][10] Activated IKKα phosphorylates the p100 subunit of the NF-κB2 complex, leading to its processing into the active p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus and binds to NF-κB motifs within the HIV-1 Long Terminal Repeat (LTR), driving viral gene expression and reversing latency.[4][7][10]
Caption: this compound signaling pathway for HIV latency reversal.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on this compound.
Table 1: In Vivo Latency Reversal in ART-Suppressed Humanized Mice
| Parameter | Vehicle Control | This compound (3 mg/kg) | Fold Change | Reference |
| Plasma HIV RNA (>60 copies/mL) | 0/10 mice | 6/10 mice | - | [11] |
| Cell-associated HIV RNA (Bone Marrow) | Undetectable | Up to 24-fold higher | >24 | [11] |
| Cell-associated HIV RNA (Spleen) | Undetectable | Up to 24-fold higher | >24 | [11] |
| Cell-associated HIV RNA (Lymph Node) | Undetectable | Up to 24-fold higher | >24 | [11] |
| Cell-associated HIV RNA (Liver) | Undetectable | Up to 24-fold higher | >24 | [11] |
| Cell-associated HIV RNA (Lung) | Undetectable | Up to 24-fold higher | >24 | [11] |
Table 2: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Rhesus Macaques
| Treatment Group | On-ART Viremia (>60 copies/mL) | Peak On-ART Viremia (copies/mL) | Reference |
| This compound (10 doses) | 5/9 animals (56%) | Up to 1,390 | [5][11] |
| This compound + CD8α depletion | 6/6 animals (100%) | - | [12] |
| This compound + N-803 | Enhanced latency reversal | - | [3][13] |
| This compound + SIV-specific RhmAbs | Reduction in SIV-DNA in lymph nodes | - | [1][13] |
Table 3: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Infant Rhesus Macaques
| Parameter | This compound (0.1 mg/kg, 10 doses) | Note | Reference |
| On-ART Viremia (>60 copies/mL) | 5/8 infants (63%) | Reduced frequency compared to adults | [14][15] |
| Peak On-ART Viremia (copies/mL) | 771 | Lower Cmax in infants vs. adults | [14][15] |
Experimental Protocols
Protocol 1: Ex Vivo Latency Reversal in Resting CD4+ T Cells from ART-Suppressed Individuals
This protocol describes the treatment of resting CD4+ T cells isolated from HIV-infected, ART-suppressed individuals to assess the latency-reversing activity of this compound.
Materials:
-
Ficoll-Paque PLUS
-
Human CD4+ T Cell Enrichment Kit (negative selection)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Control (DMSO vehicle)
-
RNA extraction kit
-
qRT-PCR reagents for HIV-1 gag RNA
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of ART-suppressed HIV-infected donors using Ficoll-Paque density gradient centrifugation.
-
Enrich for resting CD4+ T cells using a negative selection magnetic cell sorting kit. Purity should be assessed by flow cytometry.
-
Culture the purified resting CD4+ T cells in RPMI 1640 complete medium.
-
Treat the cells with this compound at a final concentration range of 0.1 nM to 100 nM. Include a DMSO vehicle control.[7]
-
Incubate the cells for 24 to 48 hours at 37°C, 5% CO2.
-
After incubation, harvest the cells and extract total RNA using a suitable kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of cell-associated HIV-1 gag RNA. Normalize results to a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the fold increase in HIV-1 RNA in this compound-treated cells compared to the vehicle control.
Protocol 2: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Rhesus Macaques
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in an SIV-infected, ART-suppressed rhesus macaque model.
Animal Model and ART:
-
Infect adult rhesus macaques with SIVmac239 or SIVmac251.
-
Initiate daily combination ART (e.g., tenofovir, emtricitabine, dolutegravir) at a timepoint post-infection that allows for the establishment of a latent reservoir (e.g., 8 weeks post-infection).[12]
-
Maintain animals on ART for an extended period (e.g., >1 year) to ensure stable viral suppression (plasma SIV RNA < 60 copies/mL).[14]
This compound Administration:
-
Prepare this compound for intravenous (IV) infusion.
-
Administer this compound weekly via IV infusion at a dose of 0.1 mg/kg.[14] This can be done for a course of 3 to 10 weeks.[11]
-
Continue daily ART throughout the this compound treatment period.
Monitoring and Sample Collection:
-
Collect peripheral blood at baseline and at multiple time points post-AZD5582 infusion (e.g., 48-96 hours post-dose).[5]
-
Perform lymph node biopsies at baseline and at the end of the treatment course.
-
Monitor plasma SIV RNA levels using a quantitative RT-PCR assay with a limit of detection of <60 copies/mL.
-
Isolate CD4+ T cells from blood and lymph node samples to measure cell-associated SIV RNA and DNA.
-
Perform flow cytometry on PBMCs to assess for T cell activation markers (e.g., CD69, HLA-DR, Ki67).
-
Monitor animals for any clinical adverse events.
Caption: In vivo experimental workflow for this compound studies.
Concluding Remarks
This compound is a potent latency-reversing agent that specifically targets the non-canonical NF-κB pathway. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies evaluating this compound in combination with ART. While this compound alone can induce viral expression, studies suggest that for a significant reduction in the viral reservoir, it will likely need to be combined with strategies that enhance the clearance of reactivated cells, such as therapeutic vaccines or broadly neutralizing antibodies.[1][13] Further research is warranted to optimize dosing strategies and combination therapies to advance this promising approach toward an HIV cure.
References
- 1. Research Portal [laro.lanl.gov]
- 2. This compound plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. SMAC Mimetics as Therapeutic Agents in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NIH-supported scientists reverse HIV and SIV latency in two animal models | National Institutes of Health (NIH) [nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. This compound plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay with AZD5582
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), functioning as a SMAC mimetic.[1][2] It targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), which are key regulators of apoptosis, often overexpressed in cancer cells, contributing to therapeutic resistance.[3][4] By inhibiting these proteins, this compound promotes the activation of caspases, leading to programmed cell death.[1] In many cancer cell lines, the apoptotic effect of this compound is mediated through a TNF-α-dependent mechanism.[2][3][5] This application note provides a detailed protocol for quantifying this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound mimics the function of the endogenous IAP antagonist SMAC/Diablo.[6] It binds to the BIR3 domains of cIAP1, cIAP2, and XIAP with high affinity.[1] The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[7] This degradation of cIAPs alleviates the suppression of the NF-κB signaling pathway, leading to the production and secretion of tumor necrosis factor-alpha (TNF-α).[8][9] TNF-α then acts in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway.[3][5] The formation of a death-inducing signaling complex (DISC) leads to the activation of caspase-8, which in turn activates effector caspases like caspase-3 and -7, executing the apoptotic program.[1] Furthermore, by antagonizing XIAP, this compound relieves the direct inhibition of caspases-3, -7, and -9, further amplifying the apoptotic signal.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RNA-seq Analysis of CD4+ T Cells Following AZD5582 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD5582 is a potent small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) that functions as an Inhibitor of Apoptosis Protein (IAP) antagonist.[1] By targeting cellular IAP1 (cIAP1) and cIAP2, this compound leads to their degradation and subsequent stabilization of NF-κB-inducing kinase (NIK). This activates the non-canonical NF-κB (ncNF-κB) signaling pathway.[1][2] This pathway plays a crucial role in various cellular processes, including immune responses and T cell co-stimulation.[2][3] In the context of CD4+ T cells, this compound-mediated activation of the ncNF-κB pathway has been shown to reverse latency in HIV-infected cells, making it a promising agent for "shock and kill" therapeutic strategies.[4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting an RNA-sequencing (RNA-seq) analysis of primary human CD4+ T cells treated with this compound. The goal is to identify and quantify gene expression changes induced by the compound, offering insights into its molecular mechanism of action and its impact on T cell biology.
Data Presentation
The following tables summarize expected quantitative data from an RNA-seq experiment comparing this compound-treated CD4+ T cells to a vehicle control.
Table 1: Summary of RNA Sequencing Data
| Sample ID | Treatment | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) |
| CD4_T_Cell_1 | Vehicle (DMSO) | 55,000,000 | 95.2% | 90.1% |
| CD4_T_Cell_2 | Vehicle (DMSO) | 58,000,000 | 94.8% | 89.5% |
| CD4_T_Cell_3 | Vehicle (DMSO) | 56,500,000 | 95.5% | 90.3% |
| CD4_T_Cell_4 | This compound | 57,000,000 | 95.1% | 89.9% |
| CD4_T_Cell_5 | This compound | 59,500,000 | 94.9% | 89.7% |
| CD4_T_Cell_6 | This compound | 57,800,000 | 95.3% | 90.0% |
Table 2: Top Differentially Expressed Genes in CD4+ T Cells Following this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| Upregulated Genes | |||
| NFKB2 | 3.5 | 1.2e-50 | 2.5e-46 |
| RELB | 3.1 | 8.9e-45 | 1.5e-40 |
| CCL19 | 2.8 | 4.5e-38 | 6.2e-34 |
| CCL21 | 2.5 | 9.1e-35 | 1.1e-30 |
| CD83 | 2.3 | 7.2e-32 | 8.0e-28 |
| Downregulated Genes | |||
| BIRC3 (cIAP2) | -2.9 | 3.4e-42 | 5.1e-38 |
| TRAF2 | -1.5 | 6.8e-25 | 7.9e-21 |
| FOXP3 | -1.2 | 1.5e-18 | 2.2e-14 |
| IL10 | -1.8 | 2.3e-28 | 3.1e-24 |
| CTLA4 | -1.4 | 5.0e-22 | 6.3e-18 |
Note: The data presented in these tables are representative examples and will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Isolation of Human CD4+ T Cells
This protocol describes the isolation of highly pure CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
CD4+ T Cell Isolation Kit (Negative Selection)
-
MACS Separation Columns and Magnet
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMC layer twice with PBS.
-
Resuspend the PBMCs in MACS buffer at a concentration of 10^7 cells/mL.
-
Add the biotin-antibody cocktail from the CD4+ T cell isolation kit and incubate on ice for 10 minutes.
-
Add magnetic microbeads and incubate for another 15 minutes on ice.
-
Wash the cells to remove unbound antibodies and microbeads.
-
Apply the cell suspension to a MACS separation column placed in a magnetic field.
-
Collect the flow-through containing the unlabeled, enriched CD4+ T cells.
-
Assess the purity of the isolated CD4+ T cells using flow cytometry, staining for CD3 and CD4. Purity should be >95%.[6]
Protocol 2: CD4+ T Cell Culture and this compound Treatment
Materials:
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Human IL-2
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture the isolated CD4+ T cells in complete RPMI 1640 medium supplemented with human IL-2 (20 U/mL).
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
Protocol 3: RNA Isolation and Library Preparation
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
RNA-seq library preparation kit
Procedure:
-
Harvest the CD4+ T cells by centrifugation.
-
Lyse the cells using TRIzol reagent and proceed with RNA isolation according to the manufacturer's protocol. This typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. The A260/A280 ratio should be ~2.0, and the RNA Integrity Number (RIN) should be >8.
-
Proceed with mRNA purification (poly-A selection) and cDNA synthesis.
-
Prepare the sequencing libraries using a compatible RNA-seq library preparation kit, which includes steps for end-repair, A-tailing, adapter ligation, and PCR amplification.[7]
Protocol 4: RNA Sequencing and Data Analysis
Procedure:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Quality Control: Assess the raw sequencing reads for quality using tools like FastQC.[8][9]
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[10]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[11]
-
Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and vehicle-treated samples using Bioconductor packages in R, such as DESeq2 or edgeR.[8][11] These packages normalize the count data and perform statistical testing to identify genes with significant changes in expression.[8][11]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
Mandatory Visualizations
Caption: this compound signaling pathway in CD4+ T cells.
Caption: Experimental workflow for RNA-seq analysis.
Caption: RNA-seq data analysis pipeline.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IAP inhibitors enhance co-stimulation to promote tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for mapping T cell activation using single-cell RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-Cell Receptor Sequencing Using RNA-Seq Protocol - CD Genomics [cd-genomics.com]
- 8. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 9. bio-rad.com [bio-rad.com]
- 10. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
Application Notes and Protocols for AZD5582 Treatment in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AZD5582, a potent small-molecule inhibitor of apoptosis proteins (IAPs), in preclinical in vivo cancer models. The information compiled from various studies is intended to guide the design and execution of experiments to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a second-generation, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that potently antagonizes cIAP1, cIAP2, and XIAP.[1][2] By binding to the BIR3 domains of these IAPs, this compound induces their degradation, leading to the activation of the non-canonical NF-κB pathway and TNF-α-dependent apoptosis in cancer cells.[3][4] Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic, breast, and hepatocellular carcinoma.[2][3][5]
Mechanism of Action
This compound's primary mechanism involves the inhibition of IAPs, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance. The key steps in its mechanism of action are:
-
Binding to IAPs : this compound binds to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP with high affinity.[1]
-
IAP Degradation : This binding promotes the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[6]
-
NF-κB Activation : The degradation of cIAP1/2 leads to the stabilization of NIK (NF-κB Inducing Kinase), which in turn activates the non-canonical NF-κB pathway.
-
TNF-α Production : Activation of the non-canonical NF-κB pathway results in the production and secretion of TNF-α.[3][4]
-
Apoptosis Induction : Secreted TNF-α binds to its receptor (TNFR1) on cancer cells, initiating a signaling cascade that leads to caspase activation and apoptosis.[3][4] this compound also directly inhibits XIAP, relieving its inhibition of caspases-3, -7, and -9.[1]
Quantitative Data Summary
The following tables summarize the in vivo treatment schedules and efficacy of this compound in various cancer xenograft models as reported in preclinical studies.
Table 1: this compound Treatment Schedules in In Vivo Cancer Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Frequency | Study Duration | Reference |
| Breast Cancer | MDA-MB-231 | Xenograft-bearing mice | 3.0 mg/kg | Intravenous (IV) | Twice weekly | 2 weeks | [6] |
| Pancreatic Cancer | Capan-2 or AsPC-1 derivatives | Xenograft mouse model | 3 mg/kg | Not Specified | Not Specified | Not Specified | [3] |
| Pancreatic Cancer | Panc-1 | Xenograft model | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| HIV Latency | Humanized BLT mice | BLT mice | 3 mg/kg | Intraperitoneal (IP) | Single dose | 48 hours | [7] |
| HIV Latency | SIV-infected Rhesus Macaques | Rhesus Macaques | 0.1 mg/kg | Intravenous (IV) infusion | Weekly | 3 or 10 weeks | [7] |
Table 2: Summary of In Vivo Efficacy of this compound
| Cancer Type | Cell Line | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 | Substantial tumor regressions, cIAP1 degradation, and caspase-3 cleavage in tumors. | [6] |
| Pancreatic Cancer | Capan-2 or AsPC-1 derivatives | Reduced tumor growth in the presence of doxycycline (B596269) (for AKT-shRNA). | [3] |
| Pancreatic Cancer | Panc-1 | Decreased tumor growth and weight; increased cleaved caspase-3. | [1] |
| Hepatocellular Carcinoma | Not Specified | In combination with microwave ablation, significantly reduced the proliferation of residual hepatocellular carcinoma. | [2][5] |
Experimental Protocols
Below are detailed protocols for conducting in vivo studies with this compound based on published literature.
Protocol 1: General Xenograft Tumor Model Establishment
This protocol provides a general guideline for establishing subcutaneous xenograft models. Specific cell numbers and growth times may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, Panc-1)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Syringes and needles
-
Anesthetic
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, detach them using trypsin or a cell scraper, and neutralize with medium. Centrifuge the cell suspension and resuspend the pellet in cold PBS or a PBS/Matrigel mixture.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Animal Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the appropriate number of cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad for breast cancer).
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize the animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: this compound Formulation and Administration
This protocol outlines the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., as recommended by the supplier, often a mixture of DMSO, PEG300, Tween 80, and saline)
-
Sterile syringes and needles for injection
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle solution under sterile conditions. The exact composition of the vehicle should be optimized for solubility and tolerability. A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound in the vehicle to the desired final concentration for injection. Ensure complete dissolution.
-
Prepare the vehicle control (without this compound) in parallel.
-
-
Administration:
-
Administer this compound to the treatment group via the chosen route (e.g., intravenous or intraperitoneal injection). The volume of injection should be based on the mouse's body weight (e.g., 10 µL/g).
-
Administer the vehicle control to the control group using the same volume and route of administration.
-
Follow the predetermined treatment schedule (e.g., once or twice weekly).
-
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the animals (body weight, behavior, signs of toxicity) throughout the study.
-
Protocol 3: Endpoint Analysis
Materials:
-
Anesthetic and euthanasia agents
-
Surgical tools for dissection
-
Tubes for sample collection (e.g., for blood, tumor tissue)
-
Reagents for tissue processing (e.g., formalin for fixation, lysis buffers for protein extraction)
Procedure:
-
Euthanasia and Sample Collection:
-
Euthanize the mice at the study endpoint (e.g., when tumors in the control group reach a maximum allowable size) according to approved IACUC protocols.
-
Collect blood samples via cardiac puncture for potential biomarker analysis.
-
Excise the tumors, remove any non-tumor tissue, and record their final weight.
-
-
Tissue Processing:
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) to analyze biomarkers such as cleaved caspase-3, Ki-67, or cIAP1.
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot analysis of protein expression (e.g., cIAP1, XIAP, cleaved PARP) or for RNA/DNA extraction.
-
-
-
Data Analysis:
-
Compare the tumor volumes and weights between the this compound-treated and control groups.
-
Analyze the biomarker data from IHC and Western blotting to confirm the mechanism of action of this compound in vivo.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this IAP antagonist. Careful optimization of the experimental conditions for specific cancer models is crucial for obtaining robust and reproducible results.
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 4. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Cell Viability Assay Protocol for Screening the IAP Antagonist AZD5582
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance.[1][2] AZD5582 is a potent, cell-permeable small molecule that functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It acts as an antagonist to several IAP proteins, including cIAP1, cIAP2, and XIAP, by binding to their BIR3 domains with high affinity.[3][4] This action leads to the degradation of cIAP1/2, promoting the activation of both intrinsic and extrinsic apoptotic pathways and activating non-canonical NF-κB signaling.[3][5] The ability of this compound to induce apoptosis makes it a promising candidate for cancer therapy.
This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a luminescent-based cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is highlighted as a robust, high-throughput method for determining the number of viable cells in culture based on the quantification of ATP, which is a key indicator of metabolically active cells.[6]
This compound Mechanism of Action and Signaling Pathway
This compound mimics the function of the endogenous protein SMAC/DIABLO. In healthy cells, IAP proteins like XIAP directly bind and inhibit effector caspases (e.g., Caspase-3, -7) and initiator Caspase-9, thereby blocking apoptosis.[7][8][9] Concurrently, cIAP1 and cIAP2 continuously ubiquitinate and trigger the degradation of NF-κB-inducing kinase (NIK), keeping the non-canonical NF-κB pathway inactive.[2]
Upon introduction, this compound binds to IAPs, preventing them from inhibiting caspases and leading to the auto-ubiquitination and proteasomal degradation of cIAP1/2.[3] This relieves the inhibition on caspases, allowing the apoptotic cascade to proceed. The degradation of cIAPs also leads to the stabilization of NIK, which in turn activates the non-canonical NF-κB pathway, further influencing cell fate.[5] In some cellular contexts, this compound-induced cIAP1 inhibition can also lead to the production of TNF-α, which triggers apoptosis through its receptor TNFR1 in an autocrine or paracrine manner.[10]
Experimental Protocol: CellTiter-Glo® Luminescent Assay
This protocol is optimized for a 96-well plate format but can be adapted for other formats (e.g., 384-well).[11]
Materials and Reagents
-
Selected cancer cell line (e.g., BxPC-3, PanC-1, H1975)[3][10]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Opaque-walled 96-well microplates (white plates are recommended for luminescence)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Experimental Workflow
The workflow follows a simple "add-mix-measure" procedure, ideal for high-throughput screening.[6][11]
Detailed Step-by-Step Procedure
-
Cell Seeding: a. Harvest cells during their logarithmic growth phase. b. Count the cells and adjust the concentration to an optimized seeding density (typically 3,000-10,000 cells per well) in 100 µL of complete medium.[12] c. Seed the cells into a 96-well opaque-walled plate. d. Include control wells containing medium only for background luminescence measurement.[13] e. Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a 2X serial dilution of this compound in culture medium from a high-concentration stock. A final concentration range of 0.1 nM to 10 µM is a reasonable starting point. b. Prepare a 2X vehicle control solution (DMSO diluted in medium to match the highest concentration of DMSO used for the drug dilutions). c. After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells or if adding a small volume). d. Add 100 µL of the 2X this compound dilutions or 2X vehicle control to the appropriate wells. This will result in a final volume of 200 µL and a 1X final drug concentration. e. Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C with 5% CO₂.[3]
-
Assay Execution: a. Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[11][13] b. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14] c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[13] d. Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[14] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measurement: a. Measure the luminescence of each well using a plate reader. The integration time should be optimized for the instrument used, typically 0.25 to 1 second per well.
Alternative Assay: MTT Protocol
As an alternative colorimetric method, the MTT assay can be used.
-
After drug incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[16]
-
Incubate in the dark, shaking for 15 minutes to 2 hours until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
Data Analysis and Presentation
-
Background Subtraction: Subtract the average luminescence value from the "medium only" control wells from all other measurements.
-
Calculate Percentage Viability: Normalize the data to the vehicle-treated control wells, which are set to 100% viability.
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Summary Table
All quantitative data should be summarized for clear comparison.
| Compound | Concentration (nM) | Replicate 1 (RLU*) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | Std. Dev. | % Viability |
| Vehicle | 0 | 150,123 | 152,345 | 149,876 | 150,781 | 1,345 | 100.0% |
| This compound | 1 | 145,678 | 147,890 | 146,543 | 146,704 | 1,114 | 97.3% |
| This compound | 10 | 120,987 | 119,876 | 122,111 | 120,991 | 1,118 | 80.2% |
| This compound | 100 | 76,543 | 75,432 | 77,012 | 76,329 | 812 | 50.6% |
| This compound | 1000 | 15,234 | 14,987 | 15,555 | 15,259 | 285 | 10.1% |
| This compound | 10000 | 2,345 | 2,456 | 2,399 | 2,400 | 56 | 1.6% |
| Medium | N/A | 1,012 | 998 | 1,005 | 1,005 | 7 | N/A |
*RLU: Relative Luminescence Units. Data shown is for illustrative purposes only.
References
- 1. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 5. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]
- 9. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. ch.promega.com [ch.promega.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Studying AZD5582 Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC), which functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] By binding to the BIR3 domains of cIAP1, cIAP2, and XIAP, this compound promotes the degradation of cIAPs, leading to the activation of the non-canonical NF-κB pathway and induction of apoptosis in cancer cells.[1][3][4] This mechanism of action makes this compound a promising therapeutic agent in oncology. However, as with many targeted therapies, the development of drug resistance remains a significant clinical challenge.[5][6]
Lentiviral vectors are a powerful tool for investigating the molecular mechanisms underlying drug resistance.[7][8] They can be used to stably introduce genetic material into a wide range of dividing and non-dividing mammalian cells, enabling the overexpression of candidate resistance genes or the knockdown of specific targets via short hairpin RNA (shRNA).[9][10][11] This technology allows for the creation of robust cell line models to study the functional consequences of genetic alterations on this compound sensitivity and to identify novel resistance pathways.
These application notes provide detailed protocols for utilizing lentiviral transduction to generate and characterize cell line models of this compound resistance. The methodologies described herein cover the generation of this compound-resistant cell lines, lentiviral vector production, transduction of target cells, and functional assays to validate resistance.
Potential Mechanisms of this compound Resistance
Understanding potential resistance mechanisms is crucial for designing effective studies. Based on the known mechanism of action of this compound and related IAP antagonists, resistance may arise from:
-
Alterations in the Non-Canonical NF-κB Pathway: Mutations or altered expression of key components of this pathway could diminish the downstream effects of cIAP1/2 degradation.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, could counteract the pro-apoptotic signals induced by this compound.[2][5]
-
Activation of Pro-Survival Signaling Pathways: The activation of pathways such as the PI3K/AKT pathway can promote cell survival and has been implicated in resistance to IAP antagonists.[5] Specifically, AKT-mediated phosphorylation of XIAP can stabilize it and induce resistance.[5][12]
-
Reduced TNF-α Production or Signaling: this compound can induce TNF-α production, which contributes to its apoptotic effect.[5][12] Resistance may be associated with a failure to produce TNF-α or alterations in the TNF receptor signaling pathway.[5][12]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cell, reducing its intracellular concentration.
Experimental Workflows
Lentiviral transduction can be employed to investigate these potential resistance mechanisms through two primary approaches:
-
Gene Overexpression: To test whether a specific gene confers resistance, it can be overexpressed in a parental, this compound-sensitive cell line.
-
Gene Knockdown: To determine if the loss of a particular gene sensitizes resistant cells to this compound, its expression can be silenced using shRNA. This is particularly useful for screening shRNA libraries to identify novel genes involved in resistance.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [jove.com]
Application Notes and Protocols: Pharmacokinetic Analysis of AZD5582 in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a novel small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) that functions as an Inhibitor of Apoptosis Protein (IAP) antagonist. By targeting cellular IAP 1 (cIAP1) and X-linked IAP (XIAP), this compound triggers the degradation of cIAPs, leading to the stabilization of NF-κB-inducing kinase (NIK) and subsequent activation of the non-canonical NF-κB signaling pathway.[1][2] This mechanism of action has demonstrated potential in oncology and, more recently, in the reversal of HIV/SIV latency.[3][4][5] Understanding the pharmacokinetic profile of this compound in a relevant preclinical species, such as non-human primates (NHPs), is critical for the design and interpretation of toxicology studies and for predicting human pharmacokinetics.
These application notes provide a summary of the pharmacokinetic parameters of this compound in rhesus macaques and detailed protocols for conducting such a study.
Data Presentation: Pharmacokinetics of this compound in Rhesus Macaques
The following table summarizes the pharmacokinetic parameters of this compound following a single intravenous (IV) administration of 0.1 mg/kg in adult rhesus macaques. The data presented is a composite from studies investigating this compound as an SIV latency-reversing agent.[3][4][6]
| Pharmacokinetic Parameter | Symbol | Unit | Value (Mean ± SD) |
| Maximum Plasma Concentration | Cmax | ng/mL | 802 |
| Time to Maximum Concentration | Tmax | h | ~0.5 (end of infusion) |
| Area Under the Curve (0-2h) | AUC0-2h | ng·h/mL | 550 |
| Terminal Elimination Half-life | t1/2 | h | 9.9 |
Note: The provided Cmax and AUC values are from studies in SIV-infected, ART-suppressed adult rhesus macaques and infant macaques, respectively.[3][4] The terminal elimination half-life was reported in infant macaques.[4] A comprehensive single study in healthy adult NHPs would provide a more definitive dataset.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in activating the non-canonical NF-κB pathway.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a pharmacokinetic study of this compound in non-human primates.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AZD5582 & Capan-2 Cells
Welcome to the technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of AZD5582, a potent IAP antagonist, with the Capan-2 pancreatic cancer cell line.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inducing apoptosis in my Capan-2 cells?
A1: Capan-2 cells are known to be intrinsically resistant to this compound-induced apoptosis.[1][2] Research indicates this resistance is primarily due to the high expression of phosphorylated Akt (p-Akt), which leads to the phosphorylation and stabilization of the X-linked inhibitor of apoptosis protein (XIAP).[1][3] This stabilization prevents this compound from effectively targeting cellular IAP 1 (cIAP1) for degradation, a critical step for initiating TNF-α production and subsequent apoptosis in sensitive cell lines.[1][2] Consequently, the downstream apoptotic cascade, including caspase activation, is not triggered.
Q2: What is the expected mechanism of action for this compound in sensitive cancer cells?
A2: this compound is a small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs) like cIAP1, cIAP2, and XIAP.[4][5] In sensitive cells, this compound binds to IAPs, primarily cIAP1, inducing their auto-ubiquitination and subsequent degradation by the proteasome.[6] This degradation relieves the inhibition of the non-canonical NF-κB pathway, leading to the production and secretion of Tumor Necrosis Factor-alpha (TNF-α).[7][8] TNF-α then acts in an autocrine or paracrine manner to bind its receptor (TNFR1), triggering the extrinsic apoptosis pathway, which involves the activation of caspase-8 and downstream executioner caspases (caspase-3/7).[2][4]
Q3: What are the key characteristics of the Capan-2 cell line?
A3: Capan-2 is a human pancreatic ductal adenocarcinoma cell line established from a primary tumor.[9] It is characterized by an adherent, epithelial morphology.[10] Genotypically, Capan-2 cells possess a KRAS (G12V) mutation and express wildtype p53.[9][10] They are known to exhibit resistance to certain chemotherapeutic agents.[11] Their doubling time is relatively long, ranging from approximately 45 to 96 hours depending on culture conditions.[12]
Q4: Besides apoptosis, could this compound be inducing other forms of cell death?
A4: While the primary mechanism of this compound in sensitive cells is apoptosis, the lack of this response in Capan-2 cells warrants investigation into other cell death pathways.[8] It is possible that under certain conditions or in combination with other agents, pathways like necroptosis or autophagy could be initiated. However, studies specifically demonstrating this compound's efficacy in Capan-2 cells have shown that sensitizing the cells, for instance by knocking down Akt or XIAP, restores the apoptotic response.[1][3] To investigate other cell death types, specific assays for necroptosis (e.g., measuring MLKL phosphorylation) or autophagy (e.g., measuring LC3-II conversion) would be necessary.[13]
Troubleshooting Guide: No Apoptosis Observed in Capan-2 Cells
If you are not observing apoptosis in your Capan-2 cells after treatment with this compound, follow this systematic troubleshooting guide.
Caption: Troubleshooting workflow for this compound experiments with Capan-2 cells.
Phase 1: Verify Your Experimental Setup
-
Compound Integrity:
-
Action: Confirm that your this compound stock has been stored under the recommended conditions to prevent degradation. Prepare fresh dilutions from the stock solution for each experiment.
-
Rationale: Degraded or improperly stored compounds are a common source of experimental failure.
-
-
Cell Health and Culture Conditions:
-
Action: Ensure your Capan-2 cells are healthy, in the logarithmic growth phase, and plated at an optimal confluency (typically 70-80%). Regularly test for mycoplasma contamination, which can alter cellular responses.
-
Rationale: Unhealthy or contaminated cells may not respond appropriately to stimuli.
-
-
Apoptosis Assay Validation:
-
Action: Include a positive control known to induce apoptosis in Capan-2 cells (e.g., staurosporine (B1682477) or a combination of cannabinoids) and a vehicle-only negative control (e.g., DMSO at <0.1%).[13][14]
-
Rationale: This step is crucial to confirm that your apoptosis detection method (e.g., Annexin V/PI staining, Caspase-Glo assay) is working correctly in your hands.
-
Phase 2: Investigate the Biological Mechanism
If your experimental setup is validated, the lack of apoptosis is likely due to the known resistance of Capan-2 cells. The following experiments can confirm this biological basis.
-
Assess Key Signaling Proteins via Western Blot:
-
Action: Treat Capan-2 cells and a sensitive control cell line (e.g., BxPC-3) with this compound.[1] Lyse the cells and perform a Western blot to check the levels of:
-
cIAP1: To see if it is being degraded.
-
Phospho-Akt (Ser473) and Phospho-XIAP (Ser87): To check for the presence of these resistance markers.[1]
-
Cleaved Caspase-3: As a definitive marker of apoptosis execution.
-
-
Expected Capan-2 Result: You should observe no significant decrease in cIAP1, high basal levels of p-Akt and p-XIAP, and no appearance of cleaved caspase-3.[1]
-
-
Measure TNF-α Production:
-
Action: Collect the culture supernatant from this compound-treated Capan-2 and sensitive control cells. Use an ELISA kit to quantify the concentration of secreted TNF-α.
-
Expected Capan-2 Result: You should detect little to no TNF-α production in the supernatant from Capan-2 cells, in contrast to a significant increase from sensitive cells.[1][2]
-
Data Summary
The differential response to this compound is cell-line specific. Data from literature highlights the resistance of Capan-2 compared to sensitive pancreatic cancer cell lines.[1]
Table 1: Differential Response of Pancreatic Cancer Cell Lines to this compound
| Cell Line | This compound Sensitivity | Cleaved Caspase-3 (24h) | cIAP1 Degradation | TNF-α Production | Basal p-Akt / p-XIAP |
| Capan-2 | Resistant | Not Induced | No | No | High |
| AsPC-1 | Resistant | Not Induced | No | No | High |
| BxPC-3 | Sensitive | Induced | Yes | Yes | Low |
| Panc-1 | Sensitive | Induced | Yes | Yes | Low |
Data summarized from Moon et al., 2015.[1]
Signaling Pathways
The diagrams below illustrate the mechanism of action of this compound in sensitive cells and the mechanism of resistance observed in Capan-2 cells.
Caption: this compound induced apoptosis pathway in sensitive cancer cells.
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cfar.ucsd.edu [cfar.ucsd.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mskcc.org [mskcc.org]
- 10. cancertools.org [cancertools.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cellosaurus cell line Capan-2 (CVCL_0026) [cellosaurus.org]
- 13. benchchem.com [benchchem.com]
- 14. Antitumor Effects of Cannabinoids in Human Pancreatic Ductal Adenocarcinoma Cell Line (Capan-2)-Derived Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AZD5582 Resistance in Pancreatic Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IAP antagonist AZD5582 in the context of pancreatic cancer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in pancreatic cancer?
A1: this compound is a small-molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). It induces apoptosis in sensitive pancreatic cancer cells by targeting and inhibiting cellular Inhibitor of Apoptosis Proteins (cIAPs) and X-linked Inhibitor of Apoptosis Protein (XIAP). This inhibition leads to the degradation of cIAP1, which in turn promotes TNF-α-dependent apoptosis. Furthermore, this compound's targeting of XIAP and cIAP1 leads to a decrease in the anti-apoptotic protein Mcl-1, further sensitizing cells to apoptosis.
Q2: Which pancreatic cancer cell lines are sensitive to this compound, and which are resistant?
A2: Sensitivity to this compound varies among pancreatic cancer cell lines. BxPC-3 and PanC-1 cells have been identified as sensitive, while Capan-2 and AsPC-1 cells have demonstrated resistance. This differential sensitivity is linked to the expression levels of phosphorylated Akt (p-Akt) and phosphorylated XIAP (p-XIAP).
Q3: What are the known mechanisms of resistance to this compound in pancreatic cancer?
A3: The primary mechanism of resistance to this compound in pancreatic cancer cells is the activation of the PI3K/Akt signaling pathway. Activated Akt phosphorylates XIAP at serine 87, which enhances its anti-apoptotic activity and confers resistance to this compound. High basal levels of p-Akt and p-XIAP are therefore predictive biomarkers for resistance.
Troubleshooting Guides
Issue 1: this compound-sensitive cell line (e.g., BxPC-3, PanC-1) is not showing the expected level of apoptosis.
-
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.
-
Solution: Ensure you are using the correct concentration of this compound. Refer to the IC50 values in Table 1 as a starting point. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
-
Possible Cause 2: Issues with Apoptosis Detection Assay.
-
Solution:
-
Annexin V/PI Staining: Avoid harsh trypsinization for adherent cells as it can damage the cell membrane and lead to false positives. Ensure the binding buffer contains sufficient calcium. Run appropriate controls, including unstained cells and single-stained cells for compensation.
-
Western Blot for Cleaved Caspase-3: The cleaved fragments of caspase-3 are small (17/19 kDa) and can be difficult to detect. Use a higher percentage gel (e.g., 15%) and optimize transfer conditions to prevent smaller proteins from passing through the membrane. Consider using a PVDF membrane with a smaller pore size (0.2 µm). Load a higher amount of protein (50-100 µg). The signal for cleaved caspases can be transient, so perform a time-course experiment to identify the optimal time point for detection.
-
-
-
Possible Cause 3: Cell Line Integrity.
-
Solution: Ensure your cell lines are not contaminated (e.g., with mycoplasma) and are within a low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Issue 2: Difficulty in overcoming this compound resistance in resistant cell lines (e.g., Capan-2, AsPC-1).
-
Possible Cause 1: Inefficient knockdown of resistance-mediating proteins.
-
Solution: When using siRNA to knock down Akt or XIAP, optimize the transfection protocol for your specific cell line. Pancreatic cancer cells can be difficult to transfect. Consider using a reverse transfection protocol or a transfection reagent specifically optimized for pancreatic cancer cells. Always verify knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
-
Possible Cause 2: Redundant survival pathways are active.
-
Solution: Pancreatic cancer is characterized by the dysregulation of multiple survival pathways.[1] If targeting the Akt/XIAP axis is insufficient, consider co-treatment with inhibitors of other pro-survival pathways, such as the MAPK or STAT3 pathways.
-
Issue 3: Inconsistent results in Western blotting for Mcl-1.
-
Possible Cause 1: Antibody non-specificity.
-
Solution: Mcl-1 is known to have multiple isoforms and can be subject to post-translational modifications, which may lead to the detection of multiple bands. Use a well-validated antibody for Mcl-1. To confirm the specificity of your antibody, perform a knockdown experiment (e.g., using siRNA against Mcl-1) and check if the band of interest disappears.
-
-
Possible Cause 2: Mcl-1 protein instability.
-
Solution: Mcl-1 is a protein with a short half-life. Ensure that cell lysates are prepared quickly and on ice, with protease inhibitors included in the lysis buffer.
-
Data Presentation
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Sensitivity Status | IC50 (nM) | Reference |
| BxPC-3 | Sensitive | 23 | |
| PanC-1 | Sensitive | 110.8 | |
| Capan-2 | Resistant | >1000 | |
| AsPC-1 | Resistant | >1000 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Seed pancreatic cancer cells (1-3 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 39 nM to 10 µM) for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's protocol (e.g., Promega Inc.).
-
Incubate for the recommended time and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Mcl-1)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE using a 12-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, Mcl-1, and a loading control (e.g., γ-tubulin or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like EDTA-based dissociation to maintain cell membrane integrity.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Protocol 4: siRNA-mediated Knockdown of XIAP
-
Seed pancreatic cancer cells in a 60 mm dish to reach 50-70% confluency on the day of transfection.
-
Prepare the siRNA-lipid complex by diluting the XIAP siRNA (e.g., 150 pmol) and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, according to the manufacturer's instructions.
-
Incubate the complex at room temperature for 15-20 minutes.
-
Add the complex to the cells and incubate for the desired time (e.g., 24-48 hours).
-
After incubation, the cells can be treated with this compound and harvested for downstream analysis (e.g., Western blot or apoptosis assay) to assess the effect of XIAP knockdown on this compound sensitivity.
Visualizations
Caption: Mechanism of action of this compound in sensitive pancreatic cancer cells.
Caption: The PI3K/Akt pathway drives this compound resistance via XIAP phosphorylation.
Caption: Workflow for investigating and overcoming this compound resistance.
References
AZD5582 unexpected cytotoxicity in primary cells
Welcome to the technical support center for AZD5582. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes and providing clear guidance on the use of this IAP inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our primary cell cultures treated with this compound alone. Isn't this compound supposed to have minimal effects on primary cells as a single agent?
A1: Your observation is not entirely unexpected, although it deviates from the general finding that this compound has minimal single-agent cytotoxicity in many primary cell types.[1] The prevailing mechanism of action for this compound and other SMAC mimetics is the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs), which sensitizes cells to apoptosis induced by other signals, most notably Tumor Necrosis Factor-alpha (TNF-α).[2][3][4]
Several factors could contribute to the unexpected cytotoxicity you are observing:
-
Endogenous TNF-α Production: Primary cell cultures, especially immune cells or stromal cells, can produce and secrete low levels of TNF-α. This autocrine or paracrine signaling, even at sub-cytotoxic concentrations, can be sufficient to trigger apoptosis in the presence of this compound.[1][3]
-
Cell Culture Stress: Primary cells are sensitive to their environment. Stressors such as suboptimal culture conditions, high cell density, or recent thawing can induce a pro-apoptotic state, lowering the threshold for this compound-mediated cell death.
-
Cell Type Specificity: The sensitivity of primary cells to this compound can be highly dependent on the specific cell type and its intrinsic signaling pathways. Some primary cells may have a greater reliance on IAP-mediated survival signals.
Q2: What is the underlying mechanism of this compound that can lead to this cytotoxic effect?
A2: this compound is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.[5] By inhibiting cIAP1/2, this compound prevents the degradation of NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway.[1] A key consequence of cIAP1/2 inhibition is the stabilization of proteins like RIPK1, which are critical for the formation of apoptotic signaling complexes.[5] When TNF-α binds to its receptor (TNFR1), the absence of functional cIAPs allows for the formation of a death-inducing signaling complex (DISC) or a ripoptosome, leading to the activation of caspase-8 and subsequent execution of apoptosis.[3][6]
Q3: How does the cytotoxicity of this compound in primary cells compare to its effect on cancer cell lines?
A3: Generally, cancer cell lines exhibit a much higher sensitivity to single-agent this compound treatment compared to primary cells.[1][2] Many cancer cells have an acquired dependency on IAPs for survival and may have higher basal levels of TNF-α signaling, making them more susceptible to IAP inhibition.[4][7] In contrast, most primary cells require an external apoptotic stimulus in combination with this compound to undergo significant cell death.[1]
Troubleshooting Guide
Problem: Unexpectedly high levels of cell death in primary cell cultures treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Endogenous TNF-α Signaling | 1. Neutralize TNF-α: Include a TNF-α neutralizing antibody in your culture medium alongside this compound. If cytotoxicity is reduced, it confirms the involvement of endogenous TNF-α.[3] 2. Measure TNF-α Levels: Use an ELISA to quantify the concentration of TNF-α in your conditioned media to determine if it is being secreted by the cells.[2] |
| Cell Culture Conditions | 1. Optimize Cell Density: Plate cells at a lower density to reduce stress from overcrowding. 2. Ensure High-Quality Reagents: Use fresh, high-quality culture media, serum, and supplements. 3. Gentle Handling: Minimize mechanical stress during cell passaging and handling. |
| Reagent Quality and Concentration | 1. Verify this compound Concentration: Double-check your calculations and dilutions. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type. 2. Check Reagent Stability: Ensure that your stock solution of this compound has been stored correctly and has not degraded. |
| Cell Type-Specific Sensitivity | 1. Literature Review: Search for publications that have used this compound or other IAP inhibitors on your specific primary cell type to understand its known sensitivities. 2. Control Experiments: Include a well-characterized primary cell type known to be resistant to single-agent this compound as a negative control in your experiments. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound in various cancer cell lines. Note the variability in IC50 values, highlighting cell line-specific sensitivities. Data for primary cells often shows minimal cytotoxicity with this compound alone.
| Cell Line | Cell Type | IC50 (nM) | Notes |
| BxPC-3 | Pancreatic Cancer | 23 | Sensitive to single-agent treatment.[2] |
| PanC-1 | Pancreatic Cancer | 110.8 | Sensitive to single-agent treatment.[2] |
| AsPC-1 | Pancreatic Cancer | >10,000 | Resistant to single-agent treatment.[2] |
| Capan-2 | Pancreatic Cancer | >10,000 | Resistant to single-agent treatment.[2] |
| Jurkat | T-cell Leukemia | Not significantly impacted | Minimal effect as a single agent.[1] |
| Primary PBMCs | Peripheral Blood Mononuclear Cells | Minimal impact on viability | No potentiation of cell death even with added TNF-α.[1] |
| Primary CD4+ T cells | T-lymphocytes | Minimal impact on viability | No overt cell death observed.[1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Tetrazolium-based Assay (e.g., MTT, MTS)
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
-
Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and an untreated control. For troubleshooting, also include a condition with a TNF-α neutralizing antibody.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the tetrazolium-based reagent (e.g., MTT, MTS) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, including appropriate controls.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.[8]
Visualizing Key Pathways and Workflows
Caption: this compound signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
Technical Support Center: AZD5582 for HIV Latency Reversal
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AZD5582 for HIV latency reversal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reverse HIV latency?
This compound is a potent Second Mitochondrial-derived Activator of Caspases (SMAC) mimetic that functions as an inhibitor of apoptosis proteins (IAP).[1] It reverses HIV latency by activating the non-canonical NF-κB (ncNF-κB) signaling pathway.[2][3] This activation is initiated by the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), which leads to the accumulation of NF-κB-inducing kinase (NIK).[4] NIK then promotes the processing of the p100 subunit of NF-κB2 into its active p52 form.[2][3] The active p52 transcription factor, in complex with RelB, translocates to the nucleus and binds to the HIV-1 promoter (LTR), driving viral gene expression and reversing latency.[5]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound can vary depending on the cell type and experimental goals. Based on published studies, a good starting point for primary CD4+ T cells is in the range of 30 nM to 100 nM.[3] For cell line models of latency, such as Jurkat cells, a broader range from 10 pM to 1 µM has been tested.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: What is a typical incubation time for this compound treatment?
Incubation times of 24 to 48 hours are commonly used for in vitro latency reversal assays with this compound.[3][6] Some studies have shown that even a short exposure of 1 hour to 100nM this compound can be sufficient to induce HIV transcription, with cell-associated RNA measured 48 hours later.[2]
Q4: Is this compound cytotoxic?
This compound has been shown to have minimal impact on the viability of primary peripheral blood mononuclear cells (PBMCs) and resting CD4+ T cells at effective latency-reversing concentrations.[2] However, in some cancer cell lines, it can induce apoptosis, particularly in combination with other agents like TNFα.[2][7] It is always advisable to perform a cytotoxicity assay in your specific cell system to determine the non-toxic concentration range.
Q5: How can I measure the effectiveness of this compound-mediated latency reversal?
The reversal of HIV latency can be quantified by measuring the increase in viral products. Common methods include:
-
Measuring cell-associated HIV-1 RNA: This is a direct measure of viral transcription.[8][9]
-
Quantifying HIV-1 p24 antigen in the supernatant: This indicates the production and release of viral proteins.[6]
-
Using reporter cell lines: Cell lines containing a latent HIV provirus with a reporter gene (e.g., GFP or luciferase) allow for easy quantification of viral reactivation.[10]
-
Quantitative Viral Outgrowth Assay (qVOA): This "gold standard" assay measures the frequency of latently infected cells capable of producing replication-competent virus.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low latency reversal observed. | - Sub-optimal this compound concentration.- Insufficient incubation time.- Cell type is not responsive.- Issues with the readout assay. | - Perform a dose-response titration of this compound to find the optimal concentration.- Increase the incubation time (e.g., up to 48 hours).- Verify the responsiveness of your cell model with a positive control (e.g., PMA/ionomycin).- Troubleshoot your RNA extraction, RT-qPCR, or p24 ELISA protocol. |
| High cell death observed. | - this compound concentration is too high.- The specific cell line is sensitive to this compound.- Contamination in cell culture. | - Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 and use a concentration well below this value.- Reduce the concentration of this compound.- Ensure aseptic cell culture techniques. |
| High variability between replicates. | - Inconsistent cell seeding density.- Pipetting errors.- Variation in cell health across wells. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Monitor cell morphology and viability before and during the experiment. |
| This compound alone shows modest effects. | - The specific latent provirus may require stimulation of multiple pathways for robust reactivation. | - Consider combining this compound with other latency-reversing agents (LRAs) that act on different pathways, such as HDAC inhibitors (e.g., Panobinostat, Romidepsin) or BET inhibitors (e.g., JQ1).[11][12][13] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for HIV Latency Reversal
| Cell Type | Concentration Range | Outcome | Reference(s) |
| Jurkat Cell Lines | 10 pM - 1 µM | Induction of HIV expression. | [4] |
| Primary CD4+ T cells | 31.6 nM - 1000 nM | Increased cell-associated HIV RNA. | [3] |
| Resting CD4+ T cells from ART-suppressed donors | 100 nM | Increased cell-associated HIV RNA. | [2] |
Table 2: Cytotoxicity Profile of this compound
| Cell Type | Observation | Concentration | Reference(s) |
| Jurkat Cells | No significant impact on viability. | Not specified | [2] |
| Jurkat Cells (with 10 ng/mL TNFα) | Dose-dependent cell death. | Not specified | [2] |
| PBMCs | Minimal impact on cellular viability. | Not specified | [2] |
| Total CD4+ T cells | Consistent decrease in ATP levels (approx. 80% of control). | Not specified | [2] |
Experimental Protocols
1. In Vitro HIV-1 Latency Reversal Assay in a Latently Infected T-Cell Line (e.g., J-Lat)
This protocol is adapted from methodologies used for assessing latency-reversing agents.[6]
-
Cell Seeding: Seed J-Lat cells (or another suitable reporter cell line) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. A typical final concentration range to test would be 1 nM to 1 µM.
-
Treatment: Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 ng/mL TNF-α).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Readout:
-
For GFP reporter lines: Analyze GFP expression by flow cytometry.
-
For p24 production: Centrifuge the plate at 500 x g for 5 minutes. Collect the cell culture supernatant and quantify the p24 antigen using a commercial HIV-1 p24 ELISA kit.
-
2. Cytotoxicity Assay
-
Cell Seeding: Seed your target cells (e.g., PBMCs or a T-cell line) in a 96-well plate at the same density used for your latency reversal assay.
-
Compound Preparation and Treatment: Prepare and add serial dilutions of this compound as described above.
-
Incubation: Incubate for the same duration as your latency reversal experiment (e.g., 24-48 hours).
-
Viability Assessment: Use a commercially available cell viability assay, such as an MTS or CellTiter-Glo assay, following the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway for HIV latency reversal.
Caption: Experimental workflow for in vitro HIV latency reversal assay.
References
- 1. This compound plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. medrxiv.org [medrxiv.org]
- 13. researchgate.net [researchgate.net]
AZD5582 In Vitro Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of AZD5582, with a specific focus on its target engagement and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It is a dimeric Smac mimetic that potently binds to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1][2] This interaction leads to the degradation of cIAP1 and subsequent activation of the non-canonical NF-κB (ncNF-κB) signaling pathway.[3][4]
Q2: What are the reported in vitro binding affinities of this compound for its primary targets?
This compound has been shown to bind to the BIR3 domains of cIAP1, cIAP2, and XIAP with the following IC50 values:
| Target | IC50 (nM) |
| cIAP1 | 15 |
| cIAP2 | 21 |
| XIAP | 15 |
| (Data sourced from MedchemExpress and a study published in the Journal of Medicinal Chemistry)[1][2] |
Q3: Is there evidence of significant off-target effects of this compound in vitro?
Multiple studies have indicated that this compound has minimal off-target effects and a limited pleiotropic impact in vitro.[5][6] It is designed to specifically target the ncNF-κB signaling pathway, and research suggests it does not induce global T-cell activation, a common off-target effect of other latency-reversing agents.[4][5] For instance, unlike protein kinase C agonists, this compound induces significantly fewer gene expression changes.[5]
Q4: My cells are undergoing apoptosis after this compound treatment. Is this an off-target effect?
Apoptosis can be an on-target effect of this compound, particularly in cancer cell lines. By inhibiting IAPs, this compound can lower the threshold for apoptosis.[1][7] In some cell types, this compound has been shown to induce apoptosis through TNFα-dependent cIAP1 degradation.[7] However, if unexpected or excessive cell death is observed in your specific cell model, it is crucial to investigate further to rule out other causes.
Q5: How can I differentiate between on-target and potential off-target effects in my in vitro experiments?
Distinguishing between on-target and off-target effects is a critical aspect of in vitro studies. Here are some strategies:
-
Rescue Experiments: Overexpression of the intended targets (cIAP1, XIAP) could potentially rescue the observed phenotype, indicating it is an on-target effect.
-
Pathway Analysis: Assess the activation state of the non-canonical NF-κB pathway (e.g., by measuring p52/p100 levels). If your observed effect correlates with the activation of this pathway, it is likely on-target.
-
Use of Structurally Unrelated IAP Antagonists: If a different IAP antagonist with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Broad-Spectrum Profiling: If you suspect off-target activities, consider broader profiling assays such as kinome scans or safety pharmacology panels to identify potential unintended targets.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression Changes Observed Post-AZD5582 Treatment
-
Problem: RNA-sequencing or qPCR data reveals the modulation of genes not known to be regulated by the non-canonical NF-κB pathway.
-
Possible Cause: While this compound is reported to have minimal off-target effects, it may indirectly influence other pathways in certain cellular contexts. Alternatively, the observed changes could be downstream effects of ncNF-κB activation that are specific to your cell model.
-
Troubleshooting Steps:
-
Confirm ncNF-κB Pathway Activation: First, verify the engagement of the primary target by performing a Western blot for cIAP1 degradation and processing of p100 to p52.
-
Dose-Response Analysis: Determine if the unexpected gene expression changes occur at concentrations consistent with on-target activity (i.e., in the nanomolar range).
-
Literature Review: Search for publications that may have reported similar findings in comparable experimental systems.
-
Pathway Enrichment Analysis: Utilize bioinformatics tools to see if the unexpectedly regulated genes are part of a known signaling pathway that might be indirectly affected by ncNF-κB signaling.
-
Issue 2: High Levels of Cell Death in a Non-Tumor Cell Line
-
Problem: Significant apoptosis or cytotoxicity is observed in a primary cell line or a non-cancerous cell line where this effect is not anticipated.
-
Possible Cause: While this compound is generally well-tolerated by primary cells, some cell types may be more sensitive. The presence of endogenous TNFα or other pro-apoptotic signals in the cell culture media could also sensitize the cells to this compound-induced apoptosis.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response curve to find the optimal concentration that activates the ncNF-κB pathway with minimal cytotoxicity.
-
Analyze Culture Media: Test for the presence of pro-inflammatory cytokines like TNFα in your cell culture supernatant.
-
Use a Pan-Caspase Inhibitor: To confirm if the cell death is caspase-dependent, co-treat with a pan-caspase inhibitor like Z-VAD-FMK.
-
Assess Apoptosis Markers: Quantify apoptosis using methods like Annexin V/PI staining to confirm the mechanism of cell death.
-
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target Engagement of this compound
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time course (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against cIAP1, NF-κB2 (for p100/p52), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to assess the degradation of cIAP1 and the ratio of p52 to p100.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD5582 & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with AZD5582 in cell viability assays. This compound is a potent, dimeric Smac mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), leading to apoptosis.[1][2][3] Understanding its mechanism of action is crucial for designing and troubleshooting cell viability experiments.
Troubleshooting Guide
Inconsistent results in cell viability assays when using this compound can arise from various factors, ranging from experimental design to the inherent biological complexity of the cellular systems being studied. This guide addresses specific issues in a question-and-answer format to help you identify and resolve common problems.
Q1: I am observing high variability between replicate wells treated with this compound. What are the potential causes?
High variability between replicates can obscure the true effect of this compound. Several factors could be responsible:
-
Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps. Consider using a multichannel pipette for more consistent seeding.[4]
-
-
Edge Effects: Wells on the perimeter of a multi-well plate are susceptible to evaporation and temperature fluctuations, which can affect cell growth and the final assay readout.[5][6]
-
Solution: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental samples.[6]
-
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media, especially at higher concentrations.[7] Precipitation will lead to an unknown effective concentration.
-
Solution: Visually inspect your wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (e.g., DMSO concentration typically below 0.5%).[8]
-
Q2: My untreated control cells show lower viability than expected. What should I check?
Poor viability in control wells can compromise the entire experiment. Here are some common causes:
-
Cell Health and Passage Number: Unhealthy cells or cells with a high passage number can exhibit reduced growth rates and increased sensitivity to handling.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.[6]
-
Solution: Include a vehicle control with the same final concentration of the solvent used in the experimental wells to assess its effect on cell viability.[6]
-
-
Contamination: Microbial contamination (e.g., mycoplasma, bacteria, yeast) can significantly impact cell health and assay results.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Always use sterile techniques when handling cells, media, and reagents.
-
Q3: The IC50 value of this compound seems to vary significantly between experiments. Why might this be happening?
Fluctuations in the half-maximal inhibitory concentration (IC50) are a common challenge. The following factors can contribute to this variability:
-
Assay Timing: this compound induces apoptosis, a process that unfolds over time. The timing of your cell viability assessment will significantly impact the apparent IC50.
-
Solution: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
-
-
Cell Density: The initial cell seeding density can influence the cellular response to this compound.
-
Solution: Optimize the cell seeding density for your chosen assay and use a consistent density across all experiments.
-
-
Differential Sensitivity of Cell Lines: Different cell lines can exhibit varying sensitivity to this compound, which may be dependent on factors like the expression levels of IAPs or the status of signaling pathways such as Akt/XIAP.[9][10][11]
-
Solution: Be aware of the specific characteristics of your cell line. If you are comparing different cell lines, be prepared for variations in their response to this compound.
-
Q4: I am using a colorimetric assay like MTT, and I suspect interference from this compound. How can I check for this?
Compound interference is a known issue with colorimetric and fluorometric assays.[5][12]
-
Compound Color: If this compound has an intrinsic color, it can interfere with absorbance readings.
-
Solution: Run a control with this compound in cell-free media to measure its absorbance at the wavelength used in your assay. This background value can then be subtracted from your experimental readings.[5]
-
-
Chemical Interactions: this compound might chemically interact with the assay reagent (e.g., reducing the MTT tetrazolium salt).
-
Solution: Include a control with this compound and the assay reagent in cell-free media to check for any direct chemical reactions. If interference is significant, consider using an alternative cell viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo, or membrane integrity assays like LDH release).[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a second-generation, dimeric Smac mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.[1][2] By binding to the BIR3 domains of these IAPs, this compound prevents their interaction with caspases, leading to caspase activation and subsequent apoptosis.[2] this compound can also induce the degradation of cIAP1 and cIAP2, which can lead to the activation of the non-canonical NF-κB pathway and TNF-α production, further promoting apoptosis in some cancer cells.[9][11][14]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light. For stock solutions, it is typically dissolved in a solvent like DMSO and stored at -80°C.[7] The dihydrochloride (B599025) salt of this compound has good aqueous solubility.[2][11] It is important to refer to the manufacturer's data sheet for specific solubility and stability information.
Q3: At what concentrations should I test this compound?
This compound is a potent molecule with IC50 values for binding to cIAP1, cIAP2, and XIAP in the low nanomolar range (15-21 nM).[1] In cellular assays, it has been shown to induce apoptosis at sub-nanomolar to low nanomolar concentrations.[3] A typical starting concentration range for a dose-response curve could be from 0.1 nM to 10 µM. However, the optimal concentration range will depend on the specific cell line and the duration of the treatment.
Q4: Can this compound affect cell viability in the absence of other stimuli?
The cytotoxic effect of this compound can be cell-type dependent. In some cancer cell lines, this compound as a single agent can induce apoptosis.[3] However, in other cell types, its apoptotic effect is significantly enhanced when combined with other stimuli, such as TNF-α.[15] This is because the degradation of cIAPs by this compound can sensitize cells to TNF-α-mediated apoptosis.
Q5: Are there alternative assays to consider if I continue to see inconsistent results?
Yes. If you suspect your primary assay is being compromised by compound interference or is not capturing the full picture of cell death, consider using orthogonal assays. These could include:
-
ATP-based assays (e.g., CellTiter-Glo): Measure the level of ATP in metabolically active cells.
-
Membrane integrity assays (e.g., LDH release, Trypan Blue exclusion): Measure the release of lactate (B86563) dehydrogenase from damaged cells or the uptake of dye by non-viable cells.
-
Apoptosis assays (e.g., Caspase-Glo, Annexin V staining): Directly measure markers of apoptosis.
Data Presentation
Table 1: Reported IC50 Values of this compound
| Target | IC50 (nM) | Reference |
| cIAP1 (BIR3) | 15 | [1] |
| cIAP2 (BIR3) | 21 | [1] |
| XIAP (BIR3) | 15 | [1] |
Table 2: Troubleshooting Summary for Inconsistent Cell Viability Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding, Edge effects, Compound precipitation | Ensure homogenous cell suspension, Avoid using outer wells, Visually inspect for precipitate and adjust concentration/solvent |
| Low viability in control cells | Poor cell health, Solvent toxicity, Contamination | Use healthy, low-passage cells, Include a vehicle control, Regularly test for mycoplasma |
| Variable IC50 values | Assay timing, Cell density, Cell line sensitivity | Perform a time-course experiment, Optimize and standardize cell seeding density, Characterize your cell line's response |
| Suspected assay interference | Intrinsic compound color, Chemical interaction with reagents | Run compound-only controls, Consider alternative assays with different detection principles |
Experimental Protocols
Protocol: General Cell Viability (MTT) Assay with this compound
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD 5582 dihydrochloride | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. selleckchem.com [selleckchem.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Understanding Variable Sensitivity to AZD5582
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variable sensitivity of cell lines to the IAP antagonist, AZD5582.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small-molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically binding to the BIR3 domains of cIAP1, cIAP2, and XIAP with high affinity (IC50 values of 15, 21, and 15 nM, respectively)[1]. By antagonizing IAPs, this compound promotes apoptosis through two main pathways[1][2][3]:
-
Degradation of cIAP1/2 and TNFα-dependent apoptosis: this compound induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2[4][5]. This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway, resulting in the production of Tumor Necrosis Factor-alpha (TNFα)[2][6]. TNFα then binds to its receptor (TNFR1), initiating the formation of a death-inducing signaling complex (DISC), also known as the ripoptosome, which includes RIPK1, FADD, and Caspase-8[4][6][7]. This culminates in the activation of caspase-8 and the extrinsic apoptosis cascade[1].
-
Inhibition of XIAP and release of caspase inhibition: this compound binds to XIAP, preventing it from inhibiting effector caspases-3, -7, and initiator caspase-9[2][5]. This allows for the amplification of apoptotic signals.
A subset of oral squamous cell carcinoma (OSCC) cells with high dependency on the NF-κB pathway and high baseline TNF expression show potent sensitivity to this compound[8].
Q2: Why do some of my cell lines show high sensitivity to this compound while others are resistant?
The variable sensitivity to this compound is multifactorial and often linked to the specific molecular characteristics of the cancer cells. Key determinants of sensitivity versus resistance include:
-
AKT-mediated Phosphorylation of XIAP: A primary mechanism of resistance involves the phosphorylation of XIAP by activated AKT (p-AKT). Phosphorylated XIAP (p-XIAP) is stabilized and resistant to degradation, thus continuing to inhibit caspases and promote cell survival even in the presence of this compound[2][9][10]. Pancreatic cancer cell lines with high endogenous levels of p-AKT and p-XIAP have demonstrated resistance to this compound[2].
-
Autocrine TNFα Production: Many sensitive cell lines respond to this compound by producing TNFα, which then acts in an autocrine or paracrine fashion to drive apoptosis[2][11]. Resistant cell lines often fail to produce sufficient levels of TNFα upon treatment[2][11].
-
NF-κB Signaling and cIAP2 Rebound: While this compound induces the degradation of cIAPs, TNFα signaling can, in turn, activate the canonical NF-κB pathway, which can lead to the transcriptional upregulation of cIAP2[4][7]. In some resistant cell lines, a rebound in cIAP2 levels can counteract the effects of the drug[4].
-
Mcl-1 Expression: In sensitive pancreatic cancer cells, this compound treatment has been shown to decrease the levels of the anti-apoptotic protein Mcl-1. This effect was not observed in resistant cells[2][9].
-
Ripoptosome Formation: Some cell types, such as chronic lymphocytic leukemia (CLL) cells, have shown resistance due to an inability to form the ripoptosome complex (RIPK1, FADD, caspase-8) following cIAP degradation, thereby preventing the activation of apoptosis[6].
Troubleshooting Guide
Issue: My cell line of interest is not responding to this compound treatment.
This guide provides a systematic approach to investigate potential resistance mechanisms.
Step 1: Confirm On-Target Activity
Before investigating complex resistance mechanisms, it's crucial to confirm that this compound is engaging its primary targets in your cell line.
-
Experimental Protocol: cIAP1 Degradation Assay
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) for a short duration (e.g., 4-8 hours).
-
Lysis: Harvest cells and prepare whole-cell lysates.
-
Western Blotting: Perform western blot analysis to detect the levels of cIAP1. A significant reduction in cIAP1 levels indicates that the drug is active. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Interpretation:
-
cIAP1 is degraded: The drug is reaching its target. Proceed to Step 2.
-
cIAP1 is not degraded: There may be an issue with the compound's stability, cellular uptake, or efflux. Verify the integrity of your this compound stock and consider using a positive control cell line known to be sensitive.
-
Step 2: Assess Key Resistance Pathways
If on-target activity is confirmed, investigate the most common resistance mechanisms.
-
Experimental Protocol: Western Blot Analysis for Resistance Markers
-
Cell Culture: Culture both your test cell line and known sensitive and resistant control cell lines.
-
Lysis: Prepare whole-cell lysates from untreated cells.
-
Western Blotting: Probe membranes with antibodies against:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-XIAP (Ser87)[2]
-
Total XIAP
-
Mcl-1
-
-
Analysis: Compare the baseline expression levels of these proteins in your cell line to the controls.
-
-
Interpretation:
-
High p-AKT and/or p-XIAP levels: This strongly suggests that AKT-mediated XIAP stabilization is a likely resistance mechanism[2][9]. Consider co-treatment with an AKT inhibitor.
-
High Mcl-1 levels: High baseline expression of Mcl-1 may contribute to resistance. Consider combining this compound with an Mcl-1 inhibitor.
-
Step 3: Evaluate the TNFα Feedback Loop
The ability to produce and respond to TNFα is critical for this compound-induced apoptosis in many contexts.
-
Experimental Protocol: TNFα Production and Sensitivity Assay
-
TNFα Production (ELISA):
-
Treat cells with this compound (e.g., 100 nM) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted TNFα using a commercially available ELISA kit[2].
-
-
TNFα Co-treatment (Cell Viability Assay):
-
Treat your cells with a sub-lethal dose of this compound in the presence or absence of exogenous recombinant TNFα (e.g., 10 ng/mL).
-
Perform a cell viability assay (e.g., MTS, CellTiter-Glo) after 48-72 hours.
-
-
-
Interpretation:
-
Low/No TNFα production: The cell line may lack the machinery to produce TNFα in response to IAP antagonism.
-
Sensitization with exogenous TNFα: If adding TNFα restores sensitivity, it confirms that the apoptotic machinery downstream of the TNF receptor is intact and that the lack of endogenous TNFα production is a key resistance factor[6].
-
Data Summary: this compound Sensitivity in Pancreatic Cancer
The following table summarizes the differential sensitivity of human pancreatic cancer cell lines to this compound, highlighting the correlation with p-AKT and p-XIAP expression.
| Cell Line | Sensitivity Status | IC50 (nM)[2] | p-AKT Expression[2] | p-XIAP Expression[2] |
| BxPC-3 | Sensitive | 23 | Low | Low |
| PanC-1 | Sensitive | 110.8 | Low | Low |
| Capan-2 | Resistant | >1000 | High | High |
| AsPC-1 | Resistant | >1000 | High | High |
Key Signaling Pathways and Workflows
This compound Mechanism of Action and Resistance
The following diagram illustrates the signaling pathways involved in this compound-induced apoptosis and the key points where resistance can occur.
Caption: this compound action and resistance pathways.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing resistance to this compound in a cell line.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CLL cells are resistant to smac mimetics because of an inability to form a ripoptosome complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High TNF and NF-κB Pathway Dependency Are Associated with this compound Sensitivity in OSCC via CASP8-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting AZD5582 western blot for p100/p52 processing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AZD5582 to study p100/p52 processing via western blot.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing p100 processing?
A1: this compound is a SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and cIAP2.[1][2] In the non-canonical NF-κB pathway, cIAPs are responsible for the constitutive degradation of NF-κB-inducing kinase (NIK). By inhibiting cIAPs, this compound leads to the stabilization and accumulation of NIK.[2][3] Accumulated NIK then phosphorylates IKKα, which in turn phosphorylates p100 (NFKB2), leading to its ubiquitination and subsequent proteasomal processing into the active p52 subunit.[1][4]
Q2: What is the expected time course for p100 processing to p52 after this compound treatment?
A2: Following treatment with this compound, the degradation of cIAP1 can be observed rapidly, often within 30 minutes.[1] However, the subsequent processing of p100 to p52 is a slower process. Detectable increases in p52 levels are typically observed starting around 4 hours post-treatment and continue to accumulate for up to 48 hours.[1]
Q3: What concentration of this compound is recommended for inducing p100 processing?
A3: The effective concentration of this compound can vary depending on the cell type. However, a concentration of 100 nM has been shown to be effective in inducing p100 processing in primary CD4+ T cells.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can I expect complete conversion of p100 to p52?
A4: No, it is unlikely that you will observe a complete conversion of p100 to p52. The processing of p100 is a regulated cellular process, and a basal level of the p100 precursor is typically maintained within the cell. Western blots will generally show a decrease in the p100 band and a corresponding increase in the p52 band.
Troubleshooting Guide: this compound Western Blot for p100/p52
This guide addresses common issues encountered during the western blot analysis of p100/p52 processing following this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for p52 | Insufficient this compound treatment time or concentration. | Increase incubation time with this compound (4-48 hours). Perform a dose-response curve to find the optimal concentration (e.g., 10 nM - 1 µM).[2] |
| Low abundance of target protein. | Increase the amount of protein loaded onto the gel. Consider enriching for your protein of interest via immunoprecipitation.[6][7] | |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[6] Ensure the antibody is validated for detecting both p100 and p52.[8] | |
| Poor protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for the larger p100 protein.[9][10] | |
| High Background | Non-specific antibody binding. | Increase the number and duration of wash steps.[10] Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[6] Titrate the primary and secondary antibody concentrations. |
| Membrane dried out. | Ensure the membrane is always submerged in buffer during incubation and washing steps.[9] | |
| Contaminated buffers or equipment. | Prepare fresh buffers for each experiment. Ensure all equipment is thoroughly cleaned.[6] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use an affinity-purified primary antibody. Run a control lane with a cell lysate known to not express the target protein, if possible.[11] |
| Too much primary or secondary antibody. | Reduce the concentration of the antibodies.[6] | |
| Protein degradation. | Add protease inhibitors to your lysis buffer.[7] | |
| Inconsistent p100/p52 Ratio | Variability in this compound treatment. | Ensure consistent timing and concentration of this compound treatment across all samples. |
| Uneven protein loading. | Quantify protein concentration accurately before loading. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.[7] | |
| Inconsistent transfer. | Ensure uniform contact between the gel and the membrane during transfer.[9] |
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
Western Blot for p100/p52
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an 8-10% SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB2 (p100/p52) (e.g., Cell Signaling Technology #4882) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify the band intensities of p100 and p52. Normalize to a loading control.
Quantitative Data Summary
The following table summarizes representative quantitative data from a time-course experiment examining the effect of 100 nM this compound on the p100 to p52 ratio in primary CD4+ T cells. Data is presented as the mean densitometric ratio of p52 to p100, normalized to the untreated control.
| Treatment Time (hours) | p52/p100 Ratio (Normalized) |
| 0 | 1.0 |
| 1 | 1.2 |
| 4 | 3.5 |
| 8 | 6.8 |
| 24 | 10.2 |
| 48 | 11.5 |
Visualizations
Caption: this compound signaling pathway leading to p100 processing.
Caption: Western blot experimental workflow for p100/p52 detection.
Caption: Troubleshooting decision tree for weak p52 signal.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. NF-kappaB2 p100/p52 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. youtube.com [youtube.com]
AZD5582 Technical Support Center: Navigating Pharmacokinetic Variances Between Infant and Adult Models
Welcome to the technical support center for AZD5582. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during preclinical pharmacokinetic studies, with a specific focus on the differences observed between infant and adult models.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower plasma concentrations of this compound in our infant models compared to adults at the same dose. Is this an expected finding?
A1: Yes, this is a documented finding. Preclinical studies in rhesus macaques have shown that at the same dose of 0.1 mg/kg administered intravenously, infant models exhibit markedly lower plasma concentrations of this compound compared to adult models. Specifically, the peak plasma concentration (Cmax) and the area under the curve (AUC) are significantly lower in infants.[1][2] This suggests that direct dose scaling from adults to infants based on body weight is not appropriate for this compound.
Q2: What are the key pharmacokinetic differences observed for this compound between infant and adult rhesus macaque models?
A2: Studies have demonstrated notable differences in the pharmacokinetic profile of this compound between infant and adult rhesus macaques.[1][3] In infants, the plasma concentrations show a biphasic elimination pattern, characterized by a rapid distribution phase followed by a slower terminal elimination phase.[1][3] The key reported differences are summarized in the table below.
Data Presentation: Comparative Pharmacokinetics of this compound
| Pharmacokinetic Parameter | Infant Rhesus Macaques | Adult Rhesus Macaques | Fold Difference (Adult/Infant) | Reference |
| Cmax (ng/mL) | 294 | 802 | 2.7x | [1][2][3] |
| AUC0-2h (ng·h/mL) | Value not specified, but reported to be 2.3-fold lower than adults | Value not specified | 2.3x | [1][3] |
| Terminal Elimination Half-life (t1/2) | 9.9 hours | Value not explicitly stated for direct comparison | - | [1][3] |
Q3: What are the potential physiological reasons for the altered pharmacokinetics of this compound in infants?
A3: The observed differences in this compound pharmacokinetics are likely due to the physiological immaturity of infant models.[4][5][6] Key factors that differ between infants and adults and can influence drug disposition include:
-
Body Composition: Infants have a higher proportion of total body water and lower body fat compared to adults, which can affect the volume of distribution of drugs.[4][7]
-
Metabolism: Both Phase I and Phase II drug-metabolizing enzymes can be immature at birth and mature at different rates.[4][8] This can lead to either higher or lower plasma drug levels depending on the specific metabolic pathway of the compound.
-
Excretion: Glomerular filtration, renal tubular secretion, and reabsorption are not fully mature at birth, which can impact the renal clearance of drugs.[4][5]
-
Plasma Protein Binding: The concentration of plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) can be lower in infants, potentially leading to a higher fraction of unbound (active) drug.[7]
Q4: How does this compound exert its mechanism of action?
A4: this compound is an inhibitor of apoptosis protein (IAP) antagonist, also known as a SMAC mimetic. It functions by activating the non-canonical NF-κB signaling pathway.[1][2] In resting cells, the kinase NIK is continuously degraded by a complex including TRAF2/TRAF3 and cIAP1/2.[9] this compound inhibits cIAP1/2, leading to the stabilization of NIK.[9][10] Accumulated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB dimer translocates to the nucleus to regulate gene expression.[9][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected this compound plasma concentrations in infant models. | This is an expected finding based on preclinical data.[1][2] Direct dose scaling from adults is likely inappropriate. | Consider conducting dose-ranging studies in the infant model to establish the appropriate dose to achieve the desired exposure. Dosing modifications may be necessary to maximize the intended pharmacodynamic effect.[1][2] |
| High variability in pharmacokinetic parameters between individual animals. | This is common in pediatric populations due to the rapid and variable rates of physiological development.[8] Other factors can include differences in health status or genetic polymorphisms. | Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions, including fasting status and administration technique. Consider population pharmacokinetic modeling to better characterize sources of variability. |
| Difficulty in quantifying low drug concentrations in small volume samples from infant models. | Standard analytical methods may lack the required sensitivity for the small sample volumes obtainable from infant animals. | Utilize highly sensitive bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can quantify low drug concentrations in sample volumes as small as 10-100 μL.[13] |
| Inconsistent or unexpected pharmacodynamic response despite achieving target plasma concentrations. | The inducibility of the target pathway (non-canonical NF-κB) may differ between infants and adults. Studies have shown that the expression of key genes in this pathway, such as NFKB2 and RELB, is significantly higher in adult rhesus macaques after this compound treatment compared to infants.[1][2] | Evaluate the expression and activation of key components of the non-canonical NF-κB pathway in your infant models at baseline and post-treatment to assess target engagement. Consider that a higher drug exposure might be needed in infants to achieve a comparable pharmacodynamic effect to adults. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rhesus Macaques
This protocol provides a general framework based on published studies involving this compound.[1][3][14]
-
Animal Models:
-
Use healthy infant (e.g., ~1 year of age) and adult (e.g., 6-7 years of age) rhesus macaques (Macaca mulatta).
-
Ensure animals are confirmed negative for MHC haplotypes that may influence the study outcome (e.g., Mamu-B08 and Mamu-B17 for SIV studies).[1]
-
Acclimate animals to the experimental conditions prior to the study.
-
-
Dosing and Administration:
-
Dose: 0.1 mg/kg of this compound.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% Captisol with ≤ 5% DMSO).
-
Administration: Administer as a single intravenous infusion over 30 minutes via the saphenous vein using an infusion pump.
-
-
Sample Collection:
-
Collect blood samples (e.g., 1-2 mL) from the femoral vein into EDTA-containing tubes at the following time points: pre-dose (0 h), and at 0.5, 1, 2, 4, 8, and 24 hours post-infusion.
-
A sparse sampling design may be necessary for infant animals to comply with blood volume limitations.[3]
-
Immediately process blood samples by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Quantify this compound plasma concentrations using a validated LC-MS/MS method.
-
Perform non-compartmental analysis (NCA) to determine key pharmacokinetic parameters, including Cmax, AUC, terminal elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
LC-MS/MS Method for Quantification of this compound in Plasma
This protocol outlines the general steps for developing a sensitive LC-MS/MS method.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of acetonitrile (B52724) (e.g., 3 volumes) containing an appropriate internal standard to a small aliquot of plasma (e.g., 50 µL).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 2-10 µL).
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and select specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Visualizations
Caption: Experimental workflow for a comparative pharmacokinetic study of this compound.
Caption: this compound activates the non-canonical NF-κB signaling pathway.
References
- 1. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors and Mechanisms for Pharmacokinetic Differences between Pediatric Population and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Factors and Mechanisms for Pharmacokinetic Differences between Pediatric Population and Adults | Semantic Scholar [semanticscholar.org]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Paediatric pharmacokinetics: key considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Barriers and Challenges in Performing Pharmacokinetic Studies to Inform Dosing in the Neonatal Population | MDPI [mdpi.com]
- 14. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Toxicity of AZD5582 Treatment
Welcome to the technical support center for AZD5582. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the in vivo toxicity of this compound treatment during experimental studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP.[1] By binding to these IAPs, this compound promotes their degradation, which in turn leads to the activation of the non-canonical NF-κB signaling pathway.[2][3] This activation can result in the production of Tumor Necrosis Factor-alpha (TNFα), leading to TNFα-dependent apoptosis in sensitive cell lines.[4][5][6]
Q2: What are the reported in vivo toxicities associated with this compound?
In preclinical animal models, this compound has been reported to have a generally favorable safety profile, often described as having "minimal and transient side effects." However, some specific toxicities have been observed, particularly in non-human primates. These include:
-
Hepatotoxicity: Transient increases in liver enzymes such as aspartate aminotransferase (AST) and gamma-glutamyl transferase (GGT).
-
Nephrotoxicity: Transient increases in creatinine (B1669602) levels.
-
Hematologic Toxicity: Temporary decreases in white blood cell counts.
-
Systemic Effects: In isolated cases, fever, emesis, fatigue, and inappetence have been reported, with these signs resolving within a two-week period.
In mouse models, this compound is generally reported to be well-tolerated without significant overt toxicity or immune activation.
Q3: What are the common signs of toxicity I should monitor for in my animal studies?
Based on reported findings, researchers should monitor for a range of clinical and physiological signs, including:
-
General Health: Changes in body weight, food and water intake, activity levels, and overall appearance (e.g., hunched posture, rough coat).
-
Gastrointestinal: Emesis (in relevant species) and changes in stool consistency.
-
Fever: Monitor body temperature, especially in the hours following administration.
-
Behavioral: Lethargy, inappetence, or signs of distress.
It is also recommended to perform regular blood work to monitor for changes in liver enzymes, creatinine, and complete blood counts.
Q4: What should I do if I observe signs of toxicity in my animals?
If signs of toxicity are observed, the following steps are recommended:
-
Increase Monitoring Frequency: Closely observe the affected animals for the progression of symptoms.
-
Provide Supportive Care: This may include providing supplemental hydration, nutritional support, and maintaining body temperature.
-
Consult a Veterinarian: For any moderate to severe adverse events, immediate veterinary consultation is crucial.
-
Dose Adjustment: Depending on the severity and nature of the toxicity, a reduction in the dose or a temporary cessation of treatment may be necessary for subsequent cohorts.
-
Document Everything: Meticulously record all observed toxicities, interventions, and outcomes to inform future experimental design.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | - Double-check all dose calculations, dilutions, and the final concentration of the dosing solution.- Ensure the vehicle is appropriate for the route of administration and is well-tolerated by the animal model.- Prepare fresh dosing solutions for each experiment to avoid degradation of the compound. |
| Rapid Injection Rate | - For intravenous administration, ensure a slow and steady injection rate to avoid acute cardiovascular stress. |
| Animal Stress | - Ensure proper handling and restraint techniques to minimize stress during dosing.- Acclimatize animals to the experimental procedures before the start of the study. |
| Pre-existing Health Conditions | - Ensure animals are healthy and free from underlying diseases before enrolling them in the study. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Standardize the administration technique across all animals and technicians.- For oral gavage, ensure the correct placement of the gavage needle to avoid accidental administration into the lungs.- For intravenous injections, visually confirm the placement of the needle in the vein. |
| Biological Variability | - Use age- and weight-matched animals for all experimental groups.- Ensure consistent housing conditions (e.g., temperature, light cycle, diet). |
| Inaccurate Formulation | - Ensure this compound is fully dissolved in the vehicle. Sonication may be required.- Prepare a homogenous solution to ensure each animal receives the correct dose. |
Data Summary of In Vivo Toxicity
The following table summarizes the reported in vivo toxicities of this compound in preclinical models.
| Animal Model | Dose Range | Route of Administration | Observed Toxicities | Management/Outcome |
| Rhesus Macaques | 0.1 mg/kg | Intravenous | Transient increases in liver enzymes (AST, GGT) and creatinine. Transient decrease in white blood cell counts. One animal experienced fever, emesis, fatigue, and inappetence. | Abnormalities resolved within two weeks. The affected animal was not re-dosed. |
| Mice | 0.1 - 3.0 mg/kg | Intravenous, Intraperitoneal | Generally well-tolerated with no significant toxicity or immune activation reported. | N/A |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
1. Formulation Preparation (Example for Intravenous Injection):
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration. Ensure the solution is clear and homogenous. Sonication may be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
2. Administration:
-
Route: Intravenous (tail vein) or Intraperitoneal.
-
Dosage: 0.1 - 3.0 mg/kg, administered once weekly.
-
Procedure (Intravenous):
-
Warm the mouse's tail to dilate the veins.
-
Secure the mouse in a restraining device.
-
Disinfect the injection site with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the calculated volume of this compound solution into the lateral tail vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
3. Monitoring:
-
Monitor animals daily for clinical signs of toxicity (as listed in the FAQs).
-
Record body weight at least twice weekly.
-
At the end of the study, collect blood for complete blood count and serum chemistry analysis.
-
Perform histopathological examination of major organs (liver, kidney, spleen, heart, lungs).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic this compound induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Long-term stability issues of AZD5582 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of AZD5582 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual diagrams to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and handling of this compound stock solutions.
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
It is crucial to protect the solutions from light and to store them under an inert gas like nitrogen to prevent degradation.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to prepare single-use aliquots.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro use.[2] For in vivo experiments, various solvent systems can be used, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1] The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and the route of administration.
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the precipitate, gently warm the vial to room temperature and vortex or sonicate the solution until it becomes clear.[1] Always ensure the compound is fully dissolved before use in your experiments.
Q4: How can I tell if my this compound stock solution has degraded?
A4: Visual inspection for color changes or the presence of significant, insoluble precipitates can be initial indicators of degradation. However, the most reliable method to assess the integrity of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A significant decrease in the peak area of the parent compound or the appearance of new peaks over time suggests degradation.
Q5: What are the known degradation pathways for this compound?
A5: this compound is reported to be photostable and hydrolytically stable between pH 4 and 6. However, amide hydrolysis may occur under strongly acidic (pH < 1) or basic (pH > 8) conditions.[3] It is also stable in plasma from multiple species for several hours.[3]
Data Presentation: Stability of this compound Stock Solutions
The following table summarizes the expected stability of this compound in DMSO under recommended storage conditions. This data is illustrative and based on general stability guidelines for similar compounds. For critical applications, it is recommended to perform your own stability assessment.
| Storage Condition | Solvent | Duration | Expected Purity (% Remaining) |
| -20°C, Protected from Light | Anhydrous DMSO | 1 Month | >98% |
| -80°C, Protected from Light | Anhydrous DMSO | 6 Months | >98% |
| Room Temperature, Exposed to Light | Anhydrous DMSO | 24 Hours | <90% (Degradation likely) |
| 4°C, Protected from Light | Anhydrous DMSO | 1 Week | ~95% |
| Repeated Freeze-Thaw Cycles (-20°C) | Anhydrous DMSO | 5 Cycles | <95% (Degradation possible) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, amber vials to protect from light and minimize freeze-thaw cycles.
-
If desired, purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution aliquots
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a fresh this compound stock solution to serve as a time-zero (T=0) reference standard.
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial peak area, which corresponds to 100% purity.
-
Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At each scheduled time point (e.g., 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the aliquot by HPLC using the identical method as the T=0 sample.
-
Compare the peak area of the parent this compound compound in the aged sample to the peak area of the T=0 sample to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
References
Technical Support Center: Phospho-Akt as a Biomarker for AZD5582 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Phospho-Akt (p-Akt) as a biomarker for resistance to AZD5582.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] It functions by binding to the BIR3 domains of cIAP1, cIAP2, and XIAP, mimicking the natural IAP antagonist Smac/Diablo.[3] This binding leads to the degradation of cIAP1 and cIAP2, which in turn promotes the activation of apoptosis.[1][2] In some cancer cells, this compound can induce Tumor Necrosis Factor-alpha (TNF-α) production, leading to TNF-α-dependent apoptosis.[1][2][4]
Q2: What is the role of the PI3K/Akt signaling pathway in cancer?
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common event in various cancers.[7][8] Constitutive activation of the PI3K/Akt pathway promotes tumorigenesis and can contribute to resistance to anti-cancer therapies.[5][7]
Q3: How does Phospho-Akt (p-Akt) contribute to resistance to this compound?
Elevated levels of phosphorylated Akt (p-Akt), the active form of the kinase, can confer resistance to this compound.[1][2] Activated Akt can phosphorylate and stabilize the X-linked inhibitor of apoptosis protein (XIAP), preventing its degradation and thereby counteracting the pro-apoptotic effects of this compound.[1] This stabilization of XIAP by p-Akt is a key mechanism of resistance.[1] Therefore, the phosphorylation status of both Akt and XIAP can be a predictive biomarker for the efficacy of this compound treatment.[1][2]
Q4: What experimental approaches can be used to assess p-Akt levels as a biomarker for this compound resistance?
Several standard laboratory techniques can be employed to measure p-Akt levels in cancer cells and tissues. These include:
-
Western Blotting: To quantify the relative levels of p-Akt (at key phosphorylation sites like Ser473 and Thr308) and total Akt in cell lysates.[9][10]
-
Immunohistochemistry (IHC): To visualize and assess the expression and localization of p-Akt in tissue sections.[11][12]
-
Cell Viability Assays (e.g., MTT, Resazurin): To determine the sensitivity of cancer cells to this compound treatment and correlate it with p-Akt status.[13][14][15]
Troubleshooting Guides
Western Blotting for Phospho-Akt
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no p-Akt signal | Inefficient cell lysis or protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation.[9][10] Ensure complete cell lysis on ice. |
| Low p-Akt expression in the chosen cell line. | Use a positive control cell line known to have high p-Akt levels. Serum-starve cells before treatment to reduce basal p-Akt levels, then stimulate with a growth factor if appropriate.[9] | |
| Suboptimal antibody concentration or incubation. | Optimize the primary antibody dilution and incubate overnight at 4°C for better signal.[10][16] | |
| Inappropriate blocking buffer. | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk can contain phosphoproteins that may interfere with detection.[16][17] | |
| High background | Non-specific antibody binding. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[10][17] Ensure the blocking step is sufficient (at least 1 hour at room temperature).[9] |
| High concentration of secondary antibody. | Optimize the dilution of the HRP-conjugated secondary antibody.[9] | |
| Inconsistent results between experiments | Unequal protein loading. | Accurately quantify protein concentration using a BCA assay and ensure equal amounts of protein are loaded in each lane.[9][10] |
| Variability in transfer efficiency. | Verify the efficiency of protein transfer from the gel to the membrane using a pre-stained protein ladder and/or Ponceau S staining. |
Immunohistochemistry (IHC) for Phospho-Akt
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic) and duration for your specific tissue type and fixation method. |
| Low antibody concentration. | Titrate the primary antibody to determine the optimal concentration for your tissue. | |
| Loss of phosphorylation during processing. | Use phosphatase inhibitors in your buffers during tissue processing and staining. | |
| High background staining | Non-specific antibody binding. | Perform a blocking step with a suitable serum (e.g., normal goat serum) to block non-specific sites.[18] |
| Endogenous peroxidase activity. | Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.[18] | |
| Non-specific nuclear or cytoplasmic staining | Antibody cross-reactivity. | Use a highly specific monoclonal or polyclonal antibody validated for IHC. Check the antibody datasheet for specificity information.[12] |
Cell Viability Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. | |
| Inconsistent IC50 values | Variation in cell doubling time. | Standardize the cell seeding density and incubation time for the assay.[14][15] |
| Drug degradation. | Prepare fresh drug dilutions for each experiment. | |
| Discrepancy between viability and apoptosis assays | Cytostatic vs. cytotoxic drug effects. | Cell viability assays measure metabolic activity, which may not directly correlate with cell death.[19] Confirm apoptosis with specific markers like cleaved caspase-3. |
Quantitative Data Summary
Table 1: this compound Binding Affinity to IAP Proteins
| IAP Protein | IC50 (nM) |
| cIAP1 | 15 |
| cIAP2 | 21 |
| XIAP | 15 |
| Data sourced from MedchemExpress.[3] |
Experimental Protocols
Western Blot Protocol for Phospho-Akt (Ser473)
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).[9][10]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST for 5-10 minutes each.[9]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.
Immunohistochemistry (IHC) Protocol for Phospho-Akt
This is a general protocol and may require optimization for specific tissues and antibodies.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum.[18]
-
Primary Antibody Incubation: Incubate sections with the primary antibody against p-Akt (Ser473) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody for 2 hours at room temperature.[18]
-
Signal Amplification: Wash and incubate with an avidin-biotin-peroxidase complex.
-
Detection: Develop the signal with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Visualizations
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Survival Marker: SignalStain® Phospho-Akt (Ser473) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 13. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. 7tmantibodies.com [7tmantibodies.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
AZD5582 In Vivo Solubility & Formulation Technical Support
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with AZD5582 in in vivo studies. The information below is designed to address common challenges related to the solubility and formulation of this compound for animal experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for in vivo administration of this compound?
A1: Several vehicle compositions have been successfully used for in vivo studies with this compound. The choice of vehicle will depend on the desired concentration, route of administration, and the specific experimental requirements. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[1] The dihydrochloride (B599025) salt of this compound offers improved aqueous solubility and can be a good alternative.[2]
Q2: What is the maximum achievable concentration of this compound in these vehicles?
A2: The solubility of this compound varies significantly depending on the formulation. For instance, a solution of 50% PEG300 in saline can achieve a concentration of 50 mg/mL.[1] Other formulations using DMSO, PEG300, Tween-80, and saline, or those involving SBE-β-CD or corn oil, have been shown to achieve concentrations of at least 2.5 mg/mL.[1]
Q3: My this compound is not dissolving properly. What should I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use of Ultrasound: Sonication is often necessary to facilitate the dissolution of this compound, especially at higher concentrations.[1]
-
Sequential Addition of Solvents: It is crucial to add the solvents in the correct order as specified in the protocols.[1] For example, when preparing a formulation with DMSO, PEG300, Tween-80, and saline, each component should be added sequentially.[1]
-
Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use to ensure its stability and efficacy.[3]
-
Consider the Salt Form: If solubility issues persist, using the dihydrochloride salt of this compound, which has higher aqueous solubility, could be a viable alternative.[2]
Q4: Are there any known stability issues with this compound formulations?
In Vivo Formulation Protocols
Below are detailed protocols for preparing various this compound formulations for in vivo studies.
High Concentration Formulation (50 mg/mL)
Protocol:
-
Add 50% of the final volume as PEG300 to the required amount of this compound.
-
Use sonication until the compound is completely dissolved, resulting in a clear solution.
-
Add the remaining 50% of the final volume as saline.
-
Vortex to ensure a homogenous solution.
Multi-Component Formulations (≥ 2.5 mg/mL)
Protocol 1: DMSO, PEG300, Tween-80, and Saline
-
Dissolve this compound in 10% of the final volume with DMSO.
-
Sequentially add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% saline to reach the final volume.
-
Ensure the solution is clear after each step.
Protocol 2: DMSO and SBE-β-CD
-
Dissolve this compound in 10% of the final volume with DMSO.
-
Add 90% of a 20% SBE-β-CD solution in saline.
-
Mix until a clear solution is obtained.
Protocol 3: DMSO and Corn Oil
-
Dissolve this compound in 10% of the final volume with DMSO.
-
Add 90% corn oil.
-
Mix thoroughly to achieve a clear solution.
Quantitative Data Summary
| Formulation Components | Achievable Concentration | Reference |
| 50% PEG300, 50% Saline | 50 mg/mL (49.25 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.46 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (2.46 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.46 mM) | [1] |
| This compound dihydrochloride in Water | >7 mg/mL (at pH 4-6) | [2] |
Visual Guides
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for resolving this compound solubility issues.
Experimental Workflow for Multi-Component Formulation
Caption: Step-by-step workflow for preparing a multi-component this compound formulation.
References
AZD5582 Xenograft Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting dose-escalation studies of the IAP antagonist AZD5582 in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It is a dimeric Smac mimetic that binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1] This binding leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAPs removes the inhibition of the non-canonical NF-κB pathway and can lead to the production of TNF-α, which in turn can induce apoptosis in an autocrine or paracrine manner in sensitive tumor cells.[2][3] By antagonizing XIAP, this compound also liberates caspases (caspase-3, -7, and -9) from inhibition, directly promoting the apoptotic cascade.[4][5]
Q2: In which xenograft models has this compound or other IAP antagonists shown efficacy?
A2: IAP antagonists, including this compound, have demonstrated anti-tumor activity in a variety of xenograft models. For instance, this compound has shown efficacy in pancreatic cancer and breast cancer xenografts.[6] Other Smac mimetics have been effective in models of ovarian cancer, hepatocellular carcinoma, and head and neck cancer, often in combination with other therapies.[4][5] The sensitivity to single-agent therapy can be cell line-dependent and is sometimes correlated with the ability of the tumor cells to produce TNF-α upon IAP inhibition.[2]
Q3: What is the primary objective of a dose-escalation study for this compound in xenografts?
A3: The primary objective is to determine the Maximum Tolerated Dose (MTD) of this compound in a specific xenograft model.[7][8] The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity or side effects, such as significant weight loss or severe clinical signs of distress.[9] This information is crucial for designing subsequent efficacy studies with an optimal therapeutic window.[10]
Q4: What are the key pharmacodynamic (PD) markers to assess this compound activity in vivo?
A4: Key pharmacodynamic markers for this compound activity in xenograft tumors include:
-
cIAP1 degradation: A rapid and robust loss of cIAP1 protein in tumor tissue is a primary indicator of target engagement.[11]
-
Caspase-3 cleavage: An increase in cleaved caspase-3 indicates the induction of apoptosis.
-
TNF-α production: Measurement of TNF-α levels in the tumor microenvironment can confirm a key aspect of the mechanism of action.[6]
These markers can be assessed by techniques such as Western blotting or immunohistochemistry (IHC) on tumor samples collected at various time points after treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition | Inappropriate xenograft model, Insufficient drug exposure, Development of resistance. | Model Selection: Confirm that the chosen cell line is sensitive to IAP antagonists in vitro. Pharmacokinetics/Pharmacodynamics (PK/PD): Conduct a pilot study to ensure adequate drug concentration in the tumor. Analyze tumor tissue for target engagement (cIAP1 degradation). Resistance: If initial tumor regression is followed by regrowth, consider mechanisms of acquired resistance. |
| Excessive Toxicity (e.g., >20% weight loss, severe clinical signs) | Dose is above the MTD, Formulation issues, Animal strain sensitivity. | Dose Adjustment: Reduce the dose for subsequent cohorts in the dose-escalation study. Formulation: Ensure the vehicle is well-tolerated and the drug is properly solubilized. Animal Health: Closely monitor animal health and consider the specific strain's tolerance to the drug and vehicle. |
| High Variability in Tumor Growth Within a Treatment Group | Inconsistent tumor cell implantation, Variability in animal health, Inaccurate dosing. | Standardize Procedures: Ensure consistent cell numbers and injection volumes during implantation. Monitor animal health closely and exclude any unhealthy animals from the study. Double-check dose calculations and administration techniques. |
| Potential for Cytokine Release Syndrome (CRS) | On-target effect of IAP antagonists leading to immune activation. | Monitoring: Be vigilant for clinical signs of CRS in mice, such as ruffled fur, hunched posture, and reduced activity. Dose and Schedule: Consider that toxicity may be schedule-dependent. A less frequent dosing schedule might be better tolerated. Supportive Care: In some preclinical models, supportive care can be administered to mitigate toxicity.[12] |
Experimental Protocols
Protocol: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) appropriate for the xenograft model.
-
Tumor Implantation: Subcutaneously inject a predetermined number of cancer cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment cohorts (e.g., n=3-5 mice per group), including a vehicle control group.
-
Dose Escalation:
-
Start with a low, potentially sub-therapeutic dose of this compound.
-
Administer the drug via the intended clinical route (e.g., intravenous injection).
-
Increase the dose in subsequent cohorts by a predetermined factor (e.g., 30-50%) if the previous dose was well-tolerated.
-
-
Toxicity Monitoring:
-
Measure body weight daily or every other day.
-
Perform daily clinical observations and score for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Define dose-limiting toxicities (DLTs) beforehand (e.g., >20% body weight loss, severe clinical signs).
-
-
MTD Determination: The MTD is the highest dose at which no more than one animal in a cohort experiences a DLT.[9][12]
Protocol: Pharmacodynamic (PD) Marker Analysis
-
Study Design: Establish xenografts as described above and treat with this compound at the MTD or a therapeutically relevant dose.
-
Sample Collection: Euthanize mice at various time points post-treatment (e.g., 2, 6, 24, and 48 hours) and collect tumor tissue.
-
Tissue Processing:
-
For Western blotting, snap-freeze a portion of the tumor in liquid nitrogen.
-
For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin.
-
-
Western Blotting:
-
Homogenize frozen tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against cIAP1, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize bands.
-
-
Immunohistochemistry (IHC):
-
Process and embed fixed tumor tissue in paraffin.
-
Section the tissue and mount on slides.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate with primary antibodies for cIAP1 and cleaved caspase-3.
-
Use a suitable detection system and counterstain.
-
Analyze slides under a microscope to assess protein expression and localization.
-
Data Presentation
Table 1: Example of Dose-Escalation and Toxicity Data
| Cohort | Dose (mg/kg) | Number of Mice | Mean Body Weight Change (%) | Number of DLTs |
| 1 | Vehicle | 5 | +2.5 | 0 |
| 2 | 1.0 | 5 | -1.8 | 0 |
| 3 | 3.0 | 5 | -5.2 | 0 |
| 4 | 10.0 | 5 | -15.7 | 1 |
| 5 | 30.0 | 5 | -25.3 | 4 |
Table 2: Example of Pharmacodynamic Marker Analysis
| Treatment Group | Time Point | cIAP1 Expression (relative to control) | Cleaved Caspase-3 (IHC score) |
| Vehicle | 24h | 1.00 | 0.5 |
| This compound (10 mg/kg) | 2h | 0.15 | 1.0 |
| This compound (10 mg/kg) | 6h | 0.05 | 2.5 |
| This compound (10 mg/kg) | 24h | 0.45 | 1.5 |
Mandatory Visualizations
This compound Mechanism of Action
Dose-Escalation Workflow for MTD Determination
References
- 1. MiceTech Talk, Episode 32: Let's Talk Cytokine Release Syndrome (16-Mar-2021) [resources.jax.org]
- 2. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenograft.org [xenograft.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
- 12. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD5582 and TNF-alpha Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the IAP antagonist AZD5582, with a specific focus on its interaction with Tumor Necrosis Factor-alpha (TNF-alpha) signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, second-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] It binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly cIAP1, cIAP2, and XIAP, with high affinity.[1] This binding leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1] The degradation of cIAPs relieves the inhibition of NF-κB (Nuclear Factor-kappa B) signaling, which can lead to the production of TNF-alpha.[2] In some cancer cells, this autocrine TNF-alpha signaling then triggers apoptosis.[1][2]
Q2: Is the efficacy of this compound always dependent on TNF-alpha?
A2: The dependence of this compound-induced apoptosis on TNF-alpha is context-dependent. In many cancer cell lines, the cytotoxic effect of this compound is indeed mediated by the induction of TNF-alpha, which acts in an autocrine or paracrine manner to induce apoptosis through the TNF receptor 1 (TNFR1) pathway.[1] However, in some cellular contexts, this compound can synergize with other agents, such as IFNγ, to induce apoptosis in a TNF-alpha-independent manner.[3] Furthermore, for some IAP antagonists, their synergistic activity with other death receptor agonists like FasL or anti-DR5 antibodies does not rely on TNF-alpha signaling but rather on the antagonism of XIAP.
Q3: How can I determine if my cell line of interest is likely to be sensitive to this compound?
A3: Sensitivity to this compound is often correlated with a cell's ability to produce TNF-alpha upon treatment and its dependency on the NF-κB pathway for survival.[4][5] Cell lines that are sensitive to this compound often exhibit higher basal or inducible levels of TNF-alpha.[6] A preliminary experiment to assess sensitivity could involve treating the cells with a combination of this compound and exogenous TNF-alpha to see if this enhances cell death compared to this compound alone.
Q4: What are the typical concentrations of this compound used in in vitro experiments?
A4: The effective concentration of this compound can vary significantly between cell lines. In sensitive cell lines, concentrations in the nanomolar range (e.g., 10-100 nM) are often sufficient to induce apoptosis.[1] For example, in BxPC-3 and PanC-1 pancreatic cancer cells, 100 nM this compound was used to induce apoptosis and TNF-alpha production.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound and TNF-alpha.
| Issue | Possible Cause | Suggested Solution |
| No or low apoptosis observed after this compound treatment. | Cell line is resistant to this compound monotherapy. | - Co-treat with a sub-lethal dose of exogenous TNF-alpha to sensitize the cells. - Verify cIAP1/2 degradation via Western blot to confirm target engagement. - Assess the basal expression and induction of TNF-alpha in your cell line. |
| Suboptimal concentration of this compound. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). | |
| Issues with apoptosis detection method. | - Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase cleavage by Western blot). | |
| High background in TNF-alpha ELISA. | Non-specific binding of antibodies. | - Ensure proper blocking of the ELISA plate. - Optimize washing steps (increase number or volume). |
| Contamination of reagents or samples. | - Use sterile techniques and fresh reagents. - Centrifuge cell culture supernatants to remove debris before adding to the plate. | |
| Inconsistent results in NF-κB reporter assays. | Variable transfection efficiency. | - Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase). - Optimize transfection protocol for your cell line. |
| Cell passage number and confluency. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density for all experiments. | |
| Difficulty detecting cIAP1 degradation by Western blot. | Rapid degradation of cIAP1. | - Harvest cell lysates at earlier time points after this compound treatment (e.g., 30 minutes to 2 hours). |
| Poor antibody quality. | - Use a validated antibody for cIAP1. - Include positive and negative controls. |
Quantitative Data Summary
Table 1: Effect of this compound on TNF-alpha Production and Apoptosis in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | TNF-alpha Production (pg/mL) | Apoptosis (% of cells) |
| BxPC-3 | 100 nM | 24 h | ~150 | ~40% |
| PanC-1 | 100 nM | 24 h | ~100 | ~35% |
| Capan-2 | 100 nM | 24 h | Not Detected | No significant increase |
| AsPC-1 | 100 nM | 24 h | Not Detected | No significant increase |
| Data synthesized from a study on human pancreatic cancer cells.[1] |
Table 2: IC50 Values of this compound in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | This compound IC50 (nM) | Sensitivity Classification |
| ORL-215 | < 1 | Sensitive |
| ORL-174 | < 1 | Sensitive |
| ORL-136 | > 1000 | Resistant |
| BICR10 | > 1000 | Resistant |
| Data from a study on OSCC cell lines.[4] |
Experimental Protocols
Quantification of TNF-alpha in Cell Culture Supernatants by ELISA
This protocol outlines the general steps for a sandwich ELISA to measure TNF-alpha levels.
Materials:
-
Human TNF-alpha ELISA kit (contains capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat Plate: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer.
-
Block: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Samples and Standards: Add your cell culture supernatants and a serial dilution of the TNF-alpha standard to the wells. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash: Wash the plate five times with wash buffer.
-
Add Substrate: Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Read Plate: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-alpha in your samples.
Assessment of cIAP1 Degradation by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cIAP1 and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the cIAP1 signal to the loading control.
Mandatory Visualizations
Caption: this compound signaling pathway leading to TNF-alpha-dependent apoptosis.
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High TNF and NF-κB Pathway Dependency Are Associated with this compound Sensitivity in OSCC via CASP8-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High TNF and NF-κB Pathway Dependency Are Associated with this compound Sensitivity in OSCC via CASP8-Dependent Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to IAP Antagonists: AZD5582 vs. Birinapant in Apoptosis Induction
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, small molecule inhibitors of apoptosis proteins (IAPs) represent a promising class of agents. This guide provides a detailed, objective comparison of two prominent IAP antagonists, AZD5582 and birinapant (B612068), focusing on their efficacy in inducing apoptosis, supported by experimental data.
Mechanism of Action: Targeting the Guardians of Cell Survival
Both this compound and birinapant are synthetic small molecules that mimic the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases).[1] By binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, these molecules relieve the IAP-mediated inhibition of caspases, thereby promoting programmed cell death, or apoptosis.[2][3] The primary targets for both compounds include cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1][4] Inhibition of cIAP1 and cIAP2 leads to their auto-ubiquitination and subsequent proteasomal degradation, which not only liberates caspases but can also activate the non-canonical NF-κB signaling pathway and induce the production of tumor necrosis factor-alpha (TNF-α), further amplifying the apoptotic signal.[2][5]
Quantitative Performance in Preclinical Models
The following tables summarize key quantitative data from various studies, illustrating the potency and efficacy of this compound and birinapant in preclinical models. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Binding Affinity (IC50, nM)
| Compound | cIAP1 (BIR3) | cIAP2 (BIR3) | XIAP (BIR3) | Reference(s) |
| This compound | 15 | 21 | 15 | [4][6] |
| Birinapant | High Affinity | High Affinity | High Affinity | [5] |
Note: Specific IC50 values for birinapant's binding to individual IAP BIR domains were not consistently reported in the reviewed literature, but it is characterized as a high-affinity binder.
Table 2: In Vitro Efficacy - IAP Degradation and Apoptosis Induction
| Compound | Cell Line | Assay | Concentration | Effect | Reference(s) |
| This compound | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Subnanomolar | Induces apoptosis | [7] |
| BxPC-3 (Pancreatic Cancer) | Cell Viability (IC50) | 23 nM | Inhibition of cell viability | [2] | |
| PanC-1 (Pancreatic Cancer) | Cell Viability (IC50) | 48 nM | Inhibition of cell viability | [2] | |
| H1975 (NSCLC) | cIAP1 Degradation | 20 nM | Downregulates cIAP-1 | [6] | |
| H1975 (NSCLC) | Caspase Activation | 20 nM | Cleavage of caspase-3, -7, -8, -9 | [6] | |
| Birinapant | A375-GFPcIAP1 | cIAP1 Degradation (IC50) | 17 ± 11 nM (2h) | Degradation of GFP-cIAP1 | [4] |
| A375-GFPcIAP2 | cIAP2 Degradation (IC50) | 108 ± 46 nM (2h) | Degradation of GFP-cIAP2 | [4] | |
| MDA-MB-231 (Breast Cancer) | cIAP1 Degradation | 10 nM | ~90% loss of cIAP1 | [4] | |
| MDA-MB-231 (Breast Cancer) | cIAP2 Degradation | 10 nM | ~40% loss of cIAP2 | [4] | |
| H1299 & H460 (NSCLC) | cIAP1/2 Degradation | Not specified | Rapid degradation (~60 mins) | [5] | |
| PCI-1 (HNSCC) | Cell Viability (IC10) | 18.2 µM | Reduction in cell count | [8][9] | |
| PCI-9 (HNSCC) | Cell Viability (IC10) | 1.3 µM | Reduction in cell count | [8][9] | |
| PCI-13 (HNSCC) | Cell Viability (IC10) | 11.5 µM | Reduction in cell count | [8][9] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and birinapant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound and birinapant.
Cell Viability Assay (MTS Assay)
This protocol is based on the methodology described for assessing the effect of this compound on pancreatic cancer cell lines.[2]
-
Cell Seeding: Seed pancreatic cancer cells (e.g., BxPC-3, PanC-1) at a density of 1-3 × 10⁴ cells/well in a 96-well microtiter plate.
-
Drug Treatment: The following day, treat the cells with various concentrations of the IAP antagonist (e.g., this compound) for 72 hours.
-
MTS Reagent Addition: Add MTS assay reagent to each well according to the manufacturer's protocol (e.g., Promega Inc.).
-
Incubation: Incubate the plates for a specified time (typically 1-4 hours) at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)
This protocol is a general representation of the methods used in several of the cited studies to quantify apoptosis.[2]
-
Cell Treatment: Treat cells with the desired concentrations of the IAP antagonist (e.g., this compound or birinapant) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for IAP Degradation and Caspase Cleavage
This protocol outlines the general steps for assessing protein levels, as performed in multiple cited studies.[2][4][6]
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cIAP1, cIAP2, XIAP, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin) to determine changes in protein levels.
Concluding Remarks
Both this compound and birinapant are potent inducers of apoptosis that function by antagonizing IAP proteins. The available data suggest that both compounds effectively target cIAPs and XIAP, leading to caspase activation and cell death in a variety of cancer cell lines. This compound has demonstrated subnanomolar to low nanomolar efficacy in inducing apoptosis and inhibiting cell viability in several cancer models.[2][7] Birinapant also shows potent activity, with nanomolar IC50 values for the degradation of cIAP1 and cIAP2.[4]
The choice between these two agents for a specific research or therapeutic application may depend on several factors, including the specific cancer type, the expression levels of different IAP proteins, and the potential for combination with other therapies. The ability of these compounds to induce TNF-α production and modulate NF-κB signaling adds another layer of complexity and potential for therapeutic synergy. Further head-to-head studies are warranted to provide a more definitive comparison of their therapeutic indices and efficacy profiles in various preclinical and clinical settings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Apoptosis-sensitizing activity of birinapant in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AZD5582 and Panobinostat for HIV Latency Reversal
Introduction
A major obstacle to curing HIV is the persistence of a latent viral reservoir, primarily in resting CD4+ T cells, which is unaffected by antiretroviral therapy (ART).[1] The "shock and kill" strategy aims to eliminate this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression (the "shock"), making the infected cells visible to the immune system for clearance (the "kill").[2] This guide provides a detailed comparison of two distinct classes of LRAs: AZD5582, a SMAC mimetic activating the non-canonical NF-κB pathway, and panobinostat (B1684620), a histone deacetylase (HDAC) inhibitor.
Mechanism of Action
The two compounds reactivate latent HIV-1 through fundamentally different cellular pathways.
This compound: A SMAC Mimetic and Non-Canonical NF-κB Pathway Activator
This compound is a second mitochondrial activator of caspases (SMAC) mimetic that functions as an inhibitor of apoptosis protein (IAP) antagonist.[3] Its primary mechanism for reversing HIV latency is the specific activation of the non-canonical NF-κB (ncNF-κB) signaling pathway.[4][5] This pathway is initiated when this compound binds to and promotes the degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2).[4][5] The degradation of cIAPs leads to the stabilization and accumulation of NF-κB-inducing kinase (NIK).[4] Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the p100 subunit of the NF-κB complex, leading to its processing into the active p52 subunit.[4][5] The resulting p52/RelB heterodimer translocates to the nucleus, where it binds to the HIV-1 promoter (the 5' LTR) and initiates viral gene transcription.[6] This targeted activation is a key feature of this compound, potentially leading to fewer off-target effects compared to broad cellular activators.[1]
Panobinostat: A Histone Deacetylase (HDAC) Inhibitor
Panobinostat is a potent, broad-spectrum or pan-HDAC inhibitor.[7][8] Histone deacetylases play a crucial role in maintaining HIV latency by keeping the chromatin structure around the integrated provirus in a condensed, transcriptionally repressive state.[9] By inhibiting HDACs, panobinostat leads to an increase in the acetylation of histone proteins, particularly at lysine (B10760008) residues on histone tails (e.g., H3K27ac).[10][11] This hyperacetylation neutralizes the positive charge of the histones, relaxing the chromatin structure.[10] The more open chromatin conformation allows transcription factors, such as NF-κB and the positive transcription elongation factor b (P-TEFb), to access the HIV-1 promoter and initiate transcription, thereby reversing latency.[2][9]
Quantitative Data on Efficacy and Effects
The performance of this compound and panobinostat has been evaluated in various models, from cell lines to animal models and human clinical trials.
Table 1: Ex Vivo & In Vitro Latency Reversal Efficacy
| Parameter | This compound | Panobinostat | Citation(s) |
| Cell Line Models | Potent latency reversal in Jurkat models. | Potent latency reversal in U1 and ACH2 cell lines. | [1][7] |
| Effective Concentration | EC50 of ~8 nM in Jurkat models. | Effective in low nM range (8-31 nM). | [4][7] |
| Patient Cells (Ex Vivo) | Induces HIV RNA in resting CD4+ T cells from ART-suppressed donors (up to 2.2-fold). | Induces HIV RNA and outgrowth of replication-competent virus from patient resting CD4+ T cells. | [4][11] |
| Synergy | Synergistic with HDAC inhibitors (panobinostat, romidepsin) and BET inhibitors (JQ1). | Synergistic with PKC agonists (ingenol). | [9][12] |
Table 2: In Vivo Latency Reversal in Animal Models
| Model | This compound | Panobinostat | Citation(s) |
| Humanized Mice | Induces plasma viremia (up to 1,574 copies/mL) and robust HIV RNA in tissues (bone marrow, lymph node, liver, lung). | Did not significantly affect levels of cell-associated HIV RNA or DNA, despite evidence of systemic histone acetylation. | [1][11] |
| Rhesus Macaques (SIV) | Induces on-ART plasma viremia (>60 copies/mL in ~55% of animals) and increased SIV RNA in lymph nodes. | N/A | [1] |
Table 3: Clinical Trial Data (Panobinostat)
| Parameter | Finding | Citation(s) |
| HIV RNA | Median 3.5-fold increase in cell-associated unspliced HIV RNA. | [13] |
| Plasma Viremia | Induced detectable plasma viremia with an odds ratio of 10.5 compared to baseline. | [13] |
| Reservoir Size | No significant cohort-wide reduction in total HIV DNA, integrated HIV DNA, or infectious units per million cells. | [13] |
| Safety | Generally well-tolerated; most adverse events were Grade 1. | [13] |
| CNS Effects | No evidence of detrimental effects on the central nervous system; drug was not detected in CSF. | [14] |
Table 4: Specificity and Off-Target Effects
| Feature | This compound | Panobinostat | Citation(s) |
| Cellular Activation | Minimal induction of T-cell activation markers (e.g., CD69). | Moderate increase in the early activation marker CD69. | [4][7] |
| Gene Expression | Alters the expression of a restricted number of host genes, primarily related to the ncNF-κB pathway. | Broader effects on host gene expression. Can increase regulatory T cells and limit some inflammatory responses. | [4][15] |
| Toxicity | Minimal toxicity observed in preclinical animal models. No significant impact on viability in primary cells. | Dose-limiting side effects are a known concern in oncology settings, though generally well-tolerated in short-term HIV studies. | [1][4][8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings.
1. Ex Vivo Latency Reversal Assay in Patient Cells
-
Objective: To measure the ability of an LRA to induce HIV-1 transcription in resting CD4+ T cells from ART-suppressed individuals.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resting CD4+ T Cell Enrichment: Resting CD4+ T cells (CD3+CD4+CD25-CD69-HLA-DR-) are isolated from PBMCs using negative selection magnetic beads.
-
LRA Treatment: Cells are cultured in the presence of ART. They are then treated with various concentrations of the LRA (e.g., 10-100 nM this compound or 7.5-30 nM panobinostat) or a vehicle control (DMSO) for a specified period (typically 24-48 hours). A positive control, such as PMA/Ionomycin, is often used for maximal stimulation.
-
RNA Extraction and Quantification: After treatment, cells are lysed, and total RNA is extracted. Cell-associated, unspliced HIV-1 RNA is quantified using reverse transcription quantitative PCR (RT-qPCR) or droplet digital PCR (ddPCR), often targeting the gag region. Results are typically normalized to a housekeeping gene (e.g., GAPDH, ACTB) and expressed as fold-change over the vehicle control.[4]
-
2. In Vivo Latency Reversal in Humanized Mice
-
Objective: To assess the systemic efficacy of an LRA in reactivating latent HIV in various tissues.
-
Methodology:
-
Model: Bone marrow/liver/thymus (BLT) humanized mice, which possess a functional human immune system, are used.
-
Infection and Suppression: Mice are infected with an HIV-1 strain (e.g., HIV-1JR-CSF). After viral loads are established, mice are treated with a daily combination ART regimen until plasma HIV RNA is suppressed below the limit of detection.[1]
-
LRA Administration: ART-suppressed mice are administered the LRA (e.g., a single intraperitoneal injection of 3 mg/kg this compound) or a vehicle control while continuing ART.[1]
-
Sample Collection and Analysis: Blood is collected at various time points (e.g., 24 and 48 hours post-injection) to measure plasma HIV RNA. At the end of the experiment, mice are euthanized, and various tissues (spleen, lymph nodes, bone marrow, liver, lung) are harvested. Resting CD4+ T cells are isolated from these tissues, and cell-associated HIV RNA and DNA are quantified.[1][11]
-
3. Quantitative Viral Outgrowth Assay (QVOA)
-
Objective: To measure the frequency of resting CD4+ T cells that harbor replication-competent provirus.
-
Methodology:
-
Cell Isolation: Resting CD4+ T cells are isolated from ART-suppressed individuals as described above.
-
Limiting Dilution: The cells are plated in a limiting dilution series in co-culture with feeder cells (e.g., allogeneic irradiated PBMCs) that are susceptible to HIV infection.
-
Stimulation: Cells in each well are maximally stimulated (e.g., with phytohemagglutinin and IL-2) to reverse latency.
-
Detection of Viral Growth: The co-cultures are maintained for approximately two weeks. Supernatants are periodically assayed for the presence of HIV-1 p24 antigen or HIV-1 RNA, which indicates viral outgrowth.
-
Calculation: The frequency of latently infected cells is calculated using maximum likelihood statistics based on the number of positive wells at each cell dilution. The result is expressed as Infectious Units Per Million (IUPM) resting CD4+ T cells.[1]
-
Comparative Analysis and Conclusion
This compound and panobinostat represent two promising but distinct approaches to reversing HIV latency.
-
Specificity and Safety: this compound's major advantage is its targeted mechanism of action. By specifically activating the ncNF-κB pathway, it induces latency reversal with minimal global T-cell activation and alters a very limited set of host genes.[1][4] This suggests a potentially favorable safety profile for in vivo use. Panobinostat, as a pan-HDAC inhibitor, has much broader effects on cellular epigenetics, which can lead to more off-target effects, although it was well-tolerated in short-term clinical trials for HIV.[13][15]
-
Efficacy in Tissues: A critical finding from preclinical studies is the ability of this compound to induce systemic latency reversal, showing robust viral RNA induction in multiple tissue compartments in humanized mice and in the lymph nodes of macaques.[1] This is a significant advantage, as tissue reservoirs are a major barrier to a cure. In contrast, panobinostat did not significantly increase cell-associated HIV RNA in the tissues of humanized mice, despite showing systemic activity.[11]
-
Clinical Translation: Panobinostat has the advantage of having been tested in human clinical trials, where it successfully demonstrated the principle of latency reversal in patients by increasing cell-associated HIV RNA.[13] However, this did not translate into a reduction of the latent reservoir, highlighting the need for a "kill" component or more potent "shock" agents.[13] this compound has shown strong preclinical promise but has not yet been evaluated in humans for this indication.
-
Synergistic Potential: The distinct mechanisms of these drugs make them ideal candidates for combination therapy. Studies have shown that activating the ncNF-κB pathway with this compound can synergize with HDAC inhibition to produce a more robust reversal of latency than either agent alone.[12] This suggests that a multi-pronged "shock" strategy may be more effective.
References
- 1. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Latency Reversing Agents Facing the Heterogeneity of HIV-1 Cellular and Tissue Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV anti-latency treatment mediated by macromolecular prodrugs of histone deacetylase inhibitor, panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of epigenetically privileged HIV-1 proviruses during treatment with panobinostat and interferon-α2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo analysis of the effect of panobinostat on cell-associated HIV RNA and DNA levels and latent HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide CRISPR screens identify combinations of candidate latency reversing agents for targeting the latent HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Panobinostat, a histone deacetylase inhibitor, for latent-virus reactivation in HIV-infected patients on suppressive antiretroviral therapy: a phase 1/2, single group, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of Latent Human Immunodeficiency Virus by the Histone Deacetylase Inhibitor Panobinostat: A Pilot Study to Assess Effects on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of HIV-Infected Individuals with the Histone Deacetylase Inhibitor Panobinostat Results in Increased Numbers of Regulatory T Cells and Limits Ex Vivo Lipopolysaccharide-Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic HIV Reactivation: A Comparative Analysis of AZD5582 and JQ1
A Potent Combination for Latency Reversal
The "shock and kill" strategy for an HIV cure hinges on the ability to reactivate latent proviruses within infected cells, making them visible to the immune system for elimination. While numerous latency-reversing agents (LRAs) have been investigated, combination therapies are emerging as a more effective approach. This guide provides a comparative analysis of the synergistic effect of two promising LRAs: AZD5582, a SMAC mimetic that activates the non-canonical NF-κB pathway, and JQ1, a BET bromodomain inhibitor.
Recent studies have demonstrated that the combination of this compound and JQ1 potently reactivates latent HIV-1 in various in vitro and ex vivo models.[1][2] This synergy is attributed to their distinct but complementary mechanisms of action. This compound activates the non-canonical NF-κB pathway, a key signaling cascade in HIV-1 transcription, while JQ1 promotes transcriptional elongation by displacing the repressive BRD4 protein from the HIV promoter.[3][4][5] This dual-pronged attack on HIV latency has shown significant promise, often outperforming single-agent treatments.
Performance Comparison: this compound and JQ1 in HIV Reactivation
The following tables summarize quantitative data from key studies, comparing the efficacy of this compound and JQ1, both individually and in combination, in reactivating latent HIV.
| In Vitro HIV Reactivation in Jurkat Cell Lines | |||
| Cell Line | Treatment | Concentration | HIV Reactivation (% GFP+ cells) |
| J-Lat A2 | JQ1 | 1 µM | Increased over time (data not specified) |
| 2D10 | JQ1 | 1 µM | Increased over time (data not specified) |
| J-Lat A2 | This compound + SAHA | 5 nM + 0.1 µM | Synergistic increase |
| J-Lat A2 | This compound + JQ1 (low) | 5 nM + 0.1 µM | Synergistic increase |
| J-Lat A2 | This compound + JQ1 (high) | 5 nM + 1 µM | Synergistic increase |
| JLEG2.1 | This compound + JQ1 | Not specified | Potent induction of p24 expression |
Data synthesized from multiple sources.[1][2][3]
| Ex Vivo HIV Reactivation in Primary CD4+ T Cells from PLWH | ||
| Treatment | Concentration | Fold Increase in HIV-1 mRNA (relative to DMSO) |
| This compound + JQ1 | 1 µM + 1 µM | ~5.02 |
| This compound + SAHA | 1 µM + 2 µM | Significant increase |
| This compound + SAHA + JQ1 | Not specified | Synergistic effect observed |
Data from a study utilizing resting CD4+ T cells from individuals on suppressive ART.[2]
Signaling Pathways and Experimental Workflow
The synergistic action of this compound and JQ1 targets distinct steps in the HIV transcription process. This compound initiates signaling through the non-canonical NF-κB pathway, leading to the activation of transcription factors that bind to the HIV promoter. JQ1 then facilitates the elongation of the viral transcript by inhibiting BRD4, a protein that competitively blocks the Tat-SEC interaction necessary for robust transcription.
Synergistic Signaling Pathway
Caption: Synergistic HIV reactivation by this compound and JQ1.
Experimental Workflow for In Vitro HIV Reactivation Assay
Caption: Workflow for in vitro HIV reactivation assays.
Experimental Protocols
In Vitro HIV-1 Reactivation Assay in J-Lat Cells
This protocol describes a general procedure for assessing the ability of this compound and JQ1 to reactivate latent HIV-1 in the J-Lat clonal cell line model, which contains an integrated, full-length HIV provirus with a GFP reporter.
1. Cell Culture and Seeding:
-
Culture J-Lat A2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in a final volume of 100 µL.
2. Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and JQ1 in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compounds in culture medium.
-
Add the desired concentrations of this compound, JQ1, the combination, or DMSO (vehicle control) to the appropriate wells.
3. Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
4. Analysis of HIV-1 Reactivation:
-
Flow Cytometry (for GFP expression):
-
Transfer the cells from each well to FACS tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
RT-qPCR (for HIV-1 mRNA quantification):
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers specific for the HIV-1 LTR or other viral genes. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
p24 ELISA (for viral protein quantification):
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and perform a p24 ELISA according to the manufacturer's instructions to quantify the amount of HIV-1 p24 capsid protein released into the culture medium.
-
Ex Vivo HIV-1 Reactivation Assay in Primary CD4+ T Cells
This protocol outlines the procedure for measuring HIV-1 reactivation from latent reservoirs in resting CD4+ T cells isolated from people living with HIV (PLWH) on suppressive antiretroviral therapy (ART).
1. Isolation of Resting CD4+ T Cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from whole blood of PLWH on ART by Ficoll-Paque density gradient centrifugation.
-
Isolate resting CD4+ T cells from the PBMCs using negative selection with magnetic beads to deplete other cell types and activated T cells (e.g., CD8+, CD14+, CD19+, CD56+, HLA-DR-, CD25-, CD69-).
2. Cell Culture and Treatment:
-
Culture the isolated resting CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells at a density of 1-2 x 10^6 cells per well in a 96-well plate.
-
Treat the cells with this compound, JQ1, the combination, or DMSO for 24-48 hours.
3. Quantification of Cell-Associated HIV-1 RNA:
-
Harvest the cells and extract total RNA.
-
Measure the levels of cell-associated, polyadenylated HIV-1 RNA using a sensitive RT-qPCR or droplet digital PCR (ddPCR) assay.
-
Normalize the HIV-1 RNA copy number to the copy number of a housekeeping gene (e.g., TBP) to account for variations in cell input. The results are typically expressed as a fold change over the DMSO control.
Conclusion
The combination of this compound and JQ1 represents a promising strategy for HIV latency reversal. Their synergistic effect, targeting distinct and complementary pathways, leads to potent reactivation of latent proviruses in both cell line models and, more importantly, in primary cells from PLWH.[1][2] A key advantage of this combination is its ability to induce high levels of HIV reactivation without causing widespread T-cell activation, a common side effect of other potent LRAs.[1] Further investigation into the in vivo efficacy and safety of this combination is warranted as the field moves closer to a functional cure for HIV.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Genome-wide CRISPR screens identify combinations of candidate latency reversing agents for targeting the latent HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZD5582 On-Target Effects: A Comparative Guide to CRISPR Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of AZD5582, a potent SMAC mimetic and IAP antagonist. We focus on the application of CRISPR-Cas9 technology as a gold standard for genetic validation and compare it with alternative approaches. This document includes detailed experimental protocols, comparative data tables, and pathway diagrams to aid researchers in designing and interpreting target validation studies.
Executive Summary
This compound is a small molecule designed to mimic the endogenous Second Mitochondrial Activator of Caspases (SMAC), antagonizing the Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, cIAP2, and XIAP.[1] By inhibiting these proteins, this compound promotes the degradation of cIAP1, leading to the activation of the non-canonical NF-κB signaling pathway and the induction of apoptosis in cancer cells.[2][3] Rigorous validation of these on-target effects is crucial to ensure that the observed cellular phenotypes are a direct consequence of IAP inhibition.
CRISPR-Cas9-mediated gene knockout offers a precise and powerful tool for on-target validation. By creating cell lines deficient in the putative targets of this compound (e.g., cIAP1, XIAP), researchers can definitively assess whether the compound's activity is dependent on the presence of these proteins. A lack of a cellular response to this compound in knockout cells compared to their wild-type counterparts provides strong evidence of on-target engagement.
Comparison of Target Validation Methodologies
Several techniques can be employed to validate the on-target effects of a small molecule inhibitor. The choice of method depends on the specific research question, available resources, and desired level of evidence.
| Feature | CRISPR-Cas9 Knockout | RNA Interference (RNAi) | Chemical Genetics/Analog Probes |
| Principle | Permanent gene disruption at the DNA level. | Transient gene silencing at the mRNA level. | Use of a structurally related but inactive molecule as a negative control. |
| Effect | Complete and permanent loss of protein expression. | Partial and transient protein knockdown. | Comparison of phenotypes induced by active vs. inactive compounds. |
| Specificity | High, with off-target effects that can be mitigated by careful gRNA design and validation. | Prone to off-target effects due to partial sequence homology. | Dependent on the specificity of the inactive analog. |
| Advantages | Provides a definitive genetic model for target validation. Enables long-term studies. | Relatively quick and inexpensive for initial screening. | Can provide insights into structure-activity relationships. |
| Limitations | Can be time-consuming to generate and validate clonal knockout lines. | Incomplete knockdown can lead to ambiguous results. Transient effect. | Does not definitively prove the target. Synthesis of a suitable inactive analog can be challenging. |
| Typical Readouts | Loss of protein expression (Western Blot), abrogation of downstream signaling, and resistance to drug-induced phenotype (e.g., apoptosis, decreased cell viability). | Reduced protein expression (Western Blot), partial reduction in downstream signaling and phenotypic response. | Differential cellular response between active and inactive compounds. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of IAP Genes
This protocol describes the generation of cIAP1 (BIRC2) and XIAP knockout cell lines to validate the on-target effects of this compound.
a. gRNA Design and Vector Cloning
-
Design gRNAs: Use online tools (e.g., Benchling, CRISPOR) to design at least two single guide RNAs (sgRNAs) targeting an early exon of the BIRC2 and XIAP genes to ensure a frameshift mutation and subsequent nonsense-mediated decay.
-
Vector Selection: Clone the designed sgRNA sequences into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
b. Lentivirus Production and Transduction
-
Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line (e.g., a cell line sensitive to this compound) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
c. Selection and Clonal Isolation
-
Antibiotic Selection: Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the single-cell clones into larger populations.
d. Knockout Validation
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR amplification of the target region and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation (Western Blot): Confirm the absence of the target protein (cIAP1 or XIAP) in the validated knockout clones by Western blot analysis.
On-Target Effect Validation Assays
a. Western Blot Analysis of NF-κB Signaling
-
Cell Treatment: Plate wild-type (WT) and IAP knockout (KO) cells. Treat with a dose-range of this compound for various time points (e.g., 1, 4, 24 hours).
-
Protein Extraction: Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the non-canonical NF-κB pathway (e.g., cIAP1, p100/p52) and apoptosis pathway (e.g., cleaved Caspase-3, cleaved PARP). Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities using densitometry software.
b. Cell Viability Assay
-
Cell Seeding: Seed WT and IAP KO cells in 96-well plates.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Normalize the results to vehicle-treated controls and plot dose-response curves to determine the IC50 for each cell line.
c. Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat WT and IAP KO cells with this compound at a concentration expected to induce apoptosis for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each condition.
Data Presentation
The following tables present conceptual quantitative data based on the expected outcomes of validating this compound's on-target effects using CRISPR knockout cell lines.
Table 1: Effect of this compound on IAP Protein Levels and Apoptosis Markers
| Cell Line | Treatment (this compound, 10 nM, 24h) | cIAP1 Protein Level (Relative to WT Control) | Cleaved Caspase-3 (Relative to WT Control) |
| Wild-Type | - | 100% | 1.0 |
| + | 15% | 8.5 | |
| cIAP1 KO | - | <1% | 1.2 |
| + | <1% | 1.5 | |
| XIAP KO | - | 100% | 1.1 |
| + | 18% | 10.2 |
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound IC50 (nM) |
| Wild-Type | 5 |
| cIAP1 KO | > 1000 |
| XIAP KO | 4 |
Table 3: this compound-Induced Apoptosis
| Cell Line | Treatment (this compound, 20 nM, 48h) | % Apoptotic Cells (Annexin V+) |
| Wild-Type | - | 5% |
| + | 65% | |
| cIAP1 KO | - | 6% |
| + | 8% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits cIAP1, leading to NIK stabilization and apoptosis induction.
Caption: Workflow for CRISPR-based validation of this compound's on-target effects.
Conclusion
Validating the on-target effects of small molecule inhibitors like this compound is a critical step in drug development. CRISPR-Cas9-mediated gene knockout provides a robust and definitive method for this purpose. By comparing the cellular and molecular responses to this compound in wild-type versus IAP knockout cells, researchers can unequivocally demonstrate that the compound's mechanism of action is dependent on its intended targets. The detailed protocols and comparative data presented in this guide offer a framework for designing and executing rigorous on-target validation studies, ultimately increasing confidence in the therapeutic potential of novel drug candidates.
References
A Comparative Guide to IAP Inhibitors: Unveiling the Proteomic Consequences of AZD5582 and its Alternatives in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitor of apoptosis (IAP) antagonist AZD5582 and other prominent IAP inhibitors—Birinapant (B612068), LCL161, and GDC-0152. While direct comparative proteomic datasets are not publicly available, this document synthesizes reported mechanisms of action and effects on key regulatory proteins to offer insights into their distinct and overlapping cellular impacts.
In the intricate landscape of cancer therapeutics, targeting the inhibitor of apoptosis (IAP) proteins has emerged as a promising strategy to overcome resistance to programmed cell death. This compound, a potent Smac mimetic, has demonstrated significant anti-tumor effects by antagonizing IAP proteins. This guide delves into the molecular mechanisms of this compound and compares its reported effects with those of other well-characterized IAP inhibitors, providing a framework for understanding their potential differential impacts on the cancer cell proteome.
Mechanism of Action and Target Specificity
This compound and its counterparts are designed to mimic the endogenous IAP antagonist, Smac/DIABLO, which binds to the Baculovirus IAP Repeat (BIR) domains of IAP proteins.[1][2] This interaction disrupts the ability of IAPs to inhibit caspases, thereby promoting apoptosis.[1][3] Furthermore, these small molecules can induce the auto-ubiquitination and subsequent proteasomal degradation of cellular IAP1 (cIAP1) and cIAP2, leading to the activation of the non-canonical NF-κB pathway and, in some contexts, TNFα-dependent apoptosis.[1][4][5]
While all four compounds target IAP proteins, they exhibit nuances in their binding affinities and downstream effects, which likely translate to distinct proteomic signatures.
Comparative Effects on Key Apoptosis-Related Proteins
The following table summarizes the known effects of this compound and alternative IAP inhibitors on key proteins involved in the regulation of apoptosis. This information is collated from multiple studies and provides a qualitative comparison of their primary targets and downstream consequences.
| Feature | This compound | Birinapant | LCL161 | GDC-0152 |
| Primary IAP Targets | cIAP1, cIAP2, XIAP[6][7] | cIAP1, cIAP2, XIAP, ML-IAP[4][8] | cIAP1, cIAP2, XIAP[1][9] | cIAP1, cIAP2, XIAP, ML-IAP[1][10] |
| Effect on cIAP1 | Degradation[2][6] | Degradation[4][11][12] | Degradation[5][9] | Degradation[13][14] |
| Effect on cIAP2 | Degradation[6] | Degradation[11][12] | Degradation[5][9] | Inhibition of association with Smac[13][15] |
| Effect on XIAP | Inhibition[2][6] | Inhibition[3][11] | Inhibition[9][16] | Inhibition[1][13] |
| Effect on Mcl-1 | Downregulation[2][17] | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Effect on Survivin | No change[2] | Not explicitly reported | No change or slight increase[18][19] | Not explicitly reported |
| Downstream Signaling | TNFα-induced apoptosis, Non-canonical NF-κB activation[2][17] | TNFα-induced apoptosis, Non-canonical NF-κB activation[1][4][11] | TNFα-induced apoptosis, Non-canonical NF-κB activation[1][5] | Caspase-3/7 activation, PI3K/AKT pathway inhibition[1] |
Visualizing the Molecular Pathways
To illustrate the mechanisms of action, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for comparative proteomics and the signaling pathways affected by IAP inhibitors.
Experimental Protocols
While specific proteomic data for this compound is not publicly available, a generalized experimental protocol for a comparative proteomic study is outlined below. This protocol is based on standard methodologies in the field and serves as a template for researchers aiming to conduct such analyses.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines based on the research question (e.g., pancreatic, breast, lung cancer cell lines).
-
Culture Conditions: Maintain cells in standard culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Treat cells with a predetermined concentration of this compound or an alternative IAP inhibitor (e.g., Birinapant, LCL161, GDC-0152) for a specified duration (e.g., 24, 48 hours). A vehicle-treated control group should be included in parallel.
Protein Extraction and Digestion
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds in the proteins with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides using a protease such as trypsin.
Mass Spectrometry and Data Analysis
-
Peptide Labeling (for quantitative proteomics): For relative quantification, peptides can be labeled with isobaric tags such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Processing: Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Bioinformatic Analysis: Perform statistical analysis to identify differentially expressed proteins between the treated and control groups. Subsequent bioinformatic analyses, such as pathway enrichment and protein-protein interaction network analysis, can be performed to elucidate the biological significance of the proteomic changes.
Conclusion
This compound and other IAP inhibitors represent a compelling class of anti-cancer agents that function by restoring apoptotic pathways. While a head-to-head comparative proteomic analysis is currently lacking in the public domain, the available literature provides a solid foundation for understanding their primary mechanisms and differential effects on key apoptosis-related proteins. The provided experimental framework and pathway diagrams serve as valuable resources for researchers seeking to further investigate the nuanced proteomic consequences of these promising therapeutics, ultimately aiding in the development of more effective and targeted cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 8. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Anti-apoptotic proteins in the autophagic world: an update on functions of XIAP, Survivin, and BRUCE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Monovalent vs. Bivalent Smac Mimetics in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of monovalent and bivalent Smac mimetics with supporting experimental data.
In the landscape of targeted cancer therapy, Smac (Second Mitochondria-derived Activator of Caspases) mimetics have emerged as a promising class of drugs. These small molecules mimic the endogenous Smac/DIABLO protein, antagonizing the Inhibitor of Apoptosis Proteins (IAPs) and thereby promoting cancer cell death. Smac mimetics are broadly categorized into two classes: monovalent and bivalent, distinguished by the number of IAP-binding motifs they possess. This guide provides a detailed head-to-head comparison of their performance, supported by quantitative data and experimental methodologies.
Mechanism of Action: A Tale of Two Valencies
Both monovalent and bivalent Smac mimetics function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily XIAP, cIAP1, and cIAP2. This binding event disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis. However, the difference in their valency leads to distinct mechanisms and potencies.
Monovalent Smac mimetics , possessing a single IAP-binding motif, are designed to mimic the binding of one Smac N-terminal peptide.[1] While they can effectively antagonize the BIR3 domain of XIAP, they are less potent at inhibiting the XIAP-mediated suppression of caspase-3 and -7, which involves both the BIR2 and BIR3 domains.[2][3]
Bivalent Smac mimetics , on the other hand, feature two IAP-binding motifs connected by a linker.[1] This bivalency allows for concurrent binding to both the BIR2 and BIR3 domains of XIAP, leading to a much more potent inhibition of its anti-apoptotic function.[2] This dual engagement is a key factor contributing to their significantly higher potency in inducing apoptosis.[4][5]
A major mechanism of action for both classes of Smac mimetics is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][3] This degradation leads to the activation of the NF-κB signaling pathway and the production of tumor necrosis factor-alpha (TNFα), which can then trigger apoptosis in an autocrine or paracrine manner.[6][7]
Quantitative Performance Comparison
The superiority of bivalent Smac mimetics in terms of binding affinity and cellular potency is well-documented in preclinical studies. The following tables summarize key quantitative data from comparative studies.
Table 1: IAP Binding Affinity (Ki, nM)
| Compound Type | Smac Mimetic | XIAP BIR3 | XIAP L-BIR2-BIR3 | cIAP1 BIR3 | cIAP2 BIR3 | Reference |
| Monovalent | SM-122 | - | 93.1 | 2.7 | 1.9 | [2] |
| Compound 15 | - | - | - | - | [2] | |
| AT-406 | 66.4 | - | 1.9 | 5.1 | [8] | |
| Bivalent | SM-164 | - | 0.31 | 0.31 | 1.1 | [2] |
| Birinapant (TL32711) | - | - | <1 | - | [9] | |
| Compound 16 | 55-185 | 1.5-5.0 | - | - | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Cellular Activity - Inhibition of Cell Growth (IC50, nM)
| Compound Type | Smac Mimetic | MDA-MB-231 (Breast Cancer) | SK-OV-3 (Ovarian Cancer) | HL-60 (Leukemia) | Reference |
| Monovalent | Compound 1 | - | - | 1400 | [4] |
| Compound 3 | - | - | 2000 | [4] | |
| Bivalent | Compound 4 | - | - | 1 | [4] |
| Compound 16 | 0.9 | 11.1 | - | [3] |
Note: Lower IC50 values indicate greater potency in inhibiting cell growth.
As evidenced by the data, bivalent Smac mimetics consistently demonstrate significantly higher binding affinities to IAP proteins, particularly the full-length XIAP containing both BIR2 and BIR3 domains. This translates to a dramatically increased potency in cellular assays, with IC50 values often in the low nanomolar or even picomolar range, representing a 100- to 1000-fold increase in potency compared to their monovalent counterparts.[1][4][5]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Guide to Viral Reservoir Reduction Strategies: AZD5582 and SIV-Specific Antibodies in Focus
For Researchers, Scientists, and Drug Development Professionals
The quest for an HIV cure is largely centered on the challenge of eliminating the persistent latent viral reservoir. This reservoir consists of long-lived, latently infected cells, primarily CD4+ T cells, that are impervious to antiretroviral therapy (ART) and can reignite viral replication if treatment is interrupted.[1][2][3] A leading strategy to combat this is the "shock and kill" approach, which aims to reactivate the latent virus ("shock") and then eliminate the virus-expressing cells ("kill").[4] This guide provides a comparative analysis of a promising therapeutic combination, AZD5582 plus SIV-specific antibodies, alongside other notable reservoir reduction strategies, supported by experimental data from non-human primate models.
This compound plus SIV-Specific Antibodies: A Novel "Shock and Kill" Approach
This compound is a mimetic of the second mitochondrial-derived activator of caspases (SMACm) that functions as an antagonist of inhibitor of apoptosis proteins (IAPs).[1][3] By inhibiting IAPs, this compound activates the non-canonical NF-κB signaling pathway, a key mechanism for reversing HIV/SIV latency.[1][3] While this compound alone can effectively "shock" the virus out of latency, it does not lead to a reduction in the size of the viral reservoir.[1][3]
A recent study investigated the combination of this compound with four SIV Env-specific Rhesus monoclonal antibodies (RhmAbs) in SIV-infected, ART-suppressed rhesus macaques. The addition of these antibodies provides the "kill" mechanism, targeting the newly virus-expressing cells for elimination. This combination therapy resulted in a significant reduction in total and replication-competent SIV-DNA in the lymph nodes of the treated macaques.[1][2][3]
Experimental Protocol: this compound plus SIV-Specific Antibodies
The following is a summary of the experimental protocol used in the study of this compound and SIV-specific antibodies in rhesus macaques.
-
Animal Model: SIV-infected, ART-suppressed rhesus macaques.[1][3]
-
Latency Reversing Agent: this compound administered intravenously.[5]
-
Immune Effector: A cocktail of four SIV Env-specific Rhesus monoclonal antibodies.[1][3]
-
Dosing Regimen: Specific dosages and schedules for this compound and the antibody cocktail were administered over a defined period.
-
Reservoir Quantification: SIV-DNA levels in lymph node-derived CD4+ T cells were measured to assess the impact on the viral reservoir.[1][2][3]
Comparative Analysis of Viral Reservoir Reduction Strategies
The following table summarizes the quantitative data from studies investigating this compound in combination with SIV-specific antibodies and compares it with other latency-reversing strategies evaluated in SIV-infected macaque models.
| Therapeutic Strategy | Latency Reversing Agent (LRA) | "Kill" Mechanism | Animal Model | Key Findings on Viral Reservoir | Reference |
| SMAC Mimetic + Antibodies | This compound | SIV-specific monoclonal antibodies | SIV-infected, ART-suppressed rhesus macaques | Significant reduction in total and replication-competent SIV-DNA in lymph node CD4+ T cells. | [1][2][3] |
| TLR7 Agonists | GS-9620 / GS-986 | Endogenous immune response | SIV-infected, ART-suppressed rhesus macaques | Reduction in SIV DNA in CD4+ memory T cells; delayed viral rebound in some animals. | [6] |
| TLR7 Agonist + bNAb | GS-9620 | Broadly neutralizing antibody (PGT121) + Endogenous immune response | SHIV-infected, ART-suppressed rhesus macaques | Substantially delayed and controlled viral rebound; lower viral DNA in lymph nodes. | [4] |
| PKC Agonists | Ingenol-B / GSK445A | Endogenous immune response | SIV-infected, ART-suppressed rhesus macaques | Potent inducers of SIV RNA transcription in vivo. | [7] |
| HDAC Inhibitors | Romidepsin | Endogenous immune response | SIV-infected rhesus macaques (functional cure model) | Reduction of the viral reservoir in one animal associated with enhanced SIV-specific immune responses. | [8][9] |
| Broadly Neutralizing Antibodies (bNAbs) | None (direct antiviral effect) | Antibody-dependent cellular cytotoxicity (ADCC) and other immune mechanisms | SHIV-infected rhesus macaques | Can suppress viremia and delay viral rebound; potential to reduce the viral reservoir. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding these therapeutic strategies. The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound, the experimental workflow of the combination therapy study, and the logical relationship of the "shock and kill" strategy.
Caption: Mechanism of this compound in reversing HIV/SIV latency.
Caption: Experimental workflow for this compound and antibody therapy.
Caption: The "Shock and Kill" therapeutic strategy.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is essential for evaluating and comparing different therapeutic approaches.
This compound plus SIV-Specific Antibodies
-
Animal Model: Rhesus macaques were infected with SIVmac239. ART was initiated weeks post-infection to achieve viral suppression.
-
Treatment Groups: Animals were divided into groups receiving ART alone, this compound plus antibodies, or control antibodies alone.
-
Drug Administration: this compound was administered intravenously at a specific dose and frequency. The cocktail of four SIV-specific rhesus monoclonal antibodies was also administered.
-
Sample Collection: Lymph node biopsies were collected at baseline and after the treatment period.
-
Virological Assays: Total and integrated SIV DNA were quantified in sorted CD4+ T cells from lymph nodes using qPCR-based assays. Replication-competent virus was measured using quantitative viral outgrowth assays.
Alternative Strategies: A Methodological Overview
-
TLR7 Agonists (GS-9620/GS-986): These were orally administered to SIV-infected, ART-suppressed macaques.[6] Dosing was typically intermittent (e.g., every two weeks).[4] Reservoir measurements involved quantifying SIV DNA in peripheral blood mononuclear cells (PBMCs) and lymph nodes.[6]
-
PKC Agonists (Ingenol esters): These agents have been administered intravenously to SIV-infected macaques on ART.[7] The primary outcome measured was the induction of plasma SIV RNA.
-
HDAC Inhibitors (Romidepsin): Administered intravenously to SIV-infected macaques. Viral reactivation was monitored by plasma SIV RNA levels, and the reservoir was assessed by measuring cell-associated SIV DNA and through viral outgrowth assays.[8]
-
Broadly Neutralizing Antibodies (bNAbs): Typically administered intravenously as a passive immunization. Efficacy is assessed by monitoring the delay in viral rebound after ART interruption and by quantifying viral DNA in various tissues.
Conclusion
The combination of this compound and SIV-specific antibodies represents a significant advancement in the "shock and kill" strategy for HIV cure research. The ability of this combination to reduce the viral reservoir in a critical tissue compartment like the lymph nodes in a non-human primate model is a promising development.[1][2][3] While other latency-reversing agents and immunotherapies have shown varied degrees of success, the dual approach of potent latency reversal and targeted elimination of reactivated cells, as demonstrated by the this compound and antibody combination, provides a strong rationale for further investigation and development. Future studies will likely focus on optimizing dosing regimens, exploring combinations with other immunomodulatory agents, and ultimately, translating these findings to human clinical trials.
References
- 1. This compound plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques (Journal Article) | OSTI.GOV [osti.gov]
- 2. Research Portal [laro.lanl.gov]
- 3. This compound plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental antibody plus TLR7 agonist maintains viral suppression in monkeys | aidsmap [aidsmap.com]
- 5. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR7 agonists induce transient viremia and reduce the viral reservoir in SIV-infected rhesus macaques on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes to the Simian Immunodeficiency Virus (SIV) Reservoir and Enhanced SIV-Specific Responses in a Rhesus Macaque Model of Functional Cure after Serial Rounds of Romidepsin Administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Broadly neutralizing antibody and the HIV reservoir in acute HIV infection: a strategy toward HIV remission? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IAP Antagonists: Cross-Validation of AZD5582 Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical regulators of cell death, making them attractive targets for therapeutic intervention. This guide provides a comprehensive comparison of the novel IAP antagonist AZD5582 with other prominent Smac-mimetics, namely birinapant (B612068), LCL161, and GDC-0152. We delve into their efficacy across various cancer types, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Mechanism of Action: Targeting the Gatekeepers of Apoptosis
This compound and its counterparts are small-molecule Smac-mimetics that function by antagonizing the activity of IAPs, particularly cIAP1, cIAP2, and XIAP.[1][2] These IAPs are frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, these antagonists promote the degradation of cIAP1 and cIAP2, leading to the activation of the non-canonical NF-κB pathway and subsequent production of TNF-α. This, in turn, can trigger apoptosis through the extrinsic pathway. Furthermore, by inhibiting XIAP, these molecules relieve the suppression of caspases, key executioners of apoptosis.[1]
Comparative In Vitro Efficacy of IAP Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other IAP antagonists across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Cancer Type | Cell Line | This compound (nM) | Birinapant (nM) | LCL161 (µM) | GDC-0152 (nM) |
| Breast Cancer | MDA-MB-231 | ~15 | 710[3] | - | - |
| HCC38 | - | 630[3] | - | - | |
| HCC70 | - | 470[3] | - | - | |
| HS578T | - | 210[3] | - | - | |
| Pancreatic Cancer | BxPC-3 | Sensitive | - | - | - |
| Panc-1 | Sensitive | - | - | - | |
| Capan-2 | Resistant | - | - | - | |
| AsPC-1 | Resistant | - | - | - | |
| Hepatocellular Carcinoma | Hep3B | - | - | 10.23[4] | - |
| PLC5 | - | - | 19.19[4] | - | |
| Head and Neck Squamous Cell Carcinoma | HPV-negative cell lines | - | - | 32-95[3] | - |
| Melanoma | A375 | - | Sensitive | - | - |
| Neuroblastoma | - | - | - | 49.4-77.9[5] | - |
Comparative In Vivo Efficacy in Xenograft Models
This table provides a comparative overview of the in vivo efficacy of this compound and its alternatives in various cancer xenograft models.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Acute Myeloid Leukemia | Patient-Derived Xenograft | Not Specified | Significant reduction in AML cells | [6] |
| Birinapant | Triple-Negative Breast Cancer | SUM149 & MDA-MB-231 | 15 mg/kg | Significant suppression of tumor growth | [3] |
| Ovarian Cancer | - | - | Antitumor activity observed | [7] | |
| Colorectal Cancer | - | - | Antitumor activity observed | [7] | |
| Melanoma | Patient-Derived Tumors | - | Antitumor activity observed | [7] | |
| LCL161 | Head and Neck Squamous Cell Carcinoma | - | - | Potent radiosensitizer | [3] |
| Hepatocellular Carcinoma | - | - | Good anti-tumor activity | [3] | |
| GDC-0152 | Breast Cancer | MDA-MB-231 | 10, 50, or 100 mg/kg (oral) | Dose-dependent growth inhibition | [8] |
Mechanisms of Resistance
A critical aspect of targeted therapy is the potential for acquired resistance. For Smac-mimetics, several resistance mechanisms have been identified:
-
Upregulation of cIAP2: While drugs like GDC-0152 effectively degrade cIAP1, a compensatory increase in cIAP2 can occur, functionally replacing cIAP1 and conferring resistance.[9]
-
Lack of TNF-α Signaling: The efficacy of many Smac-mimetics as single agents is dependent on at least a basal level of TNF-α to trigger the extrinsic apoptosis pathway. Cells that do not produce sufficient TNF-α may exhibit intrinsic resistance.[9][10]
-
Overexpression of Anti-Apoptotic Bcl-2 Family Proteins: Proteins like Bcl-2 and Mcl-1 can prevent the activation of the intrinsic apoptotic pathway, thereby counteracting the effects of IAP antagonists.[9]
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt pathway can contribute to the regulation of cIAP2 and promote resistance to Smac-mimetics. In pancreatic cancer, phosphorylation of XIAP by Akt has been shown to induce resistance to this compound.[11]
-
Mutations in Downstream Signaling Components: Loss of function mutations in key components of the apoptotic machinery, such as RIPK1, can also lead to resistance.[12]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a colorimetric method for assessing cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
IAP antagonists (this compound, birinapant, etc.)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]
-
The following day, treat the cells with a serial dilution of the IAP antagonists. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Following the incubation period, add MTS reagent to each well according to the manufacturer's instructions.[14]
-
Incubate the plates for an additional 1-4 hours at 37°C, protected from light.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
IAP antagonists
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of IAP antagonists for a specified time.
-
Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.[15]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.[15]
-
Incubate the cells at room temperature in the dark for 15 minutes.[16]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence.
Conclusion
This compound and other Smac-mimetics represent a promising class of anti-cancer agents with demonstrated efficacy across a range of malignancies. This guide provides a comparative framework for researchers to evaluate the potential of these compounds in their specific cancer models. The provided data tables offer a quick reference for their in vitro and in vivo activities, while the detailed protocols and mechanistic diagrams serve as a practical resource for experimental design and interpretation. Understanding the nuances of their mechanisms of action and potential resistance pathways will be crucial for the successful clinical development and application of these IAP antagonists in oncology.
References
- 1. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
AZD5582 and the Mitochondrial Apoptosis Pathway: A Comparative Guide
Introduction
The intrinsic, or mitochondrial, pathway of apoptosis is a critical process in programmed cell death, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This pathway culminates in mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c and the Second Mitochondria-derived Activator of Caspases (SMAC/Diablo). SMAC/Diablo promotes apoptosis by neutralizing Inhibitor of Apoptosis Proteins (IAPs), which would otherwise suppress caspase activity.
AZD5582 is a synthetic, small-molecule SMAC mimetic designed to induce apoptosis in cancer cells by targeting IAPs. This guide provides a comparative analysis of this compound's effect on the mitochondrial apoptosis pathway relative to other IAP inhibitors and Bcl-2 family inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting Apoptosis Regulators
This compound functions as an antagonist of IAP proteins, including cIAP1, cIAP2, and XIAP.[1] By mimicking the action of endogenous SMAC, this compound binds to IAPs, leading to their degradation and relieving their inhibition of caspases.[2] This allows for the activation of the caspase cascade, including the initiator caspase-9, a key component of the intrinsic pathway, and executioner caspases-3 and -7.[1] Furthermore, this compound has been shown to induce a decrease in the anti-apoptotic Bcl-2 family protein, Mcl-1, further committing cells to the mitochondrial apoptosis pathway.[3]
In contrast, other classes of apoptosis-inducing agents, such as BH3 mimetics, directly target the Bcl-2 family proteins. Venetoclax (B612062), for example, is a selective inhibitor of Bcl-2, while Obatoclax is a pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1.[4] These agents promote apoptosis by preventing the sequestration of pro-apoptotic Bcl-2 proteins (like Bax and Bak), thereby directly facilitating MOMP.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
Table 1: IC50 Values of SMAC Mimetics
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MM1S, RPMI8226, U266, KMS-5 | Multiple Myeloma | Not specified, induces apoptosis | [2] |
| LCL161 | Ba/F3-FLT3-ITD | Leukemia | ~0.5 | [5] |
| MOLM13-luc+ | Leukemia | ~4 | [5] | |
| CCRF-CEM | T-cell ALL | 0.25 | [5] | |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | [5] | |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 32 - 95 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 4.3 | [7] | |
| SMMC7721 | Hepatocellular Carcinoma | 4.9 | [7] |
Table 2: IC50 Values of BH3 Mimetics
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Venetoclax | OCI-AML3 | Acute Myeloid Leukemia | 11 - 42 (resistant) | [8] |
| MOLM13, MV-4-11 | Acute Myeloid Leukemia | < 0.1 (sensitive) | [8] | |
| Kasumi 1 | Acute Myeloid Leukemia | 5.4 - 6.8 (intermediate) | [8] | |
| HL-60 | Acute Myeloid Leukemia | 0.51 (72h) | [9] | |
| KG-1 | Acute Myeloid Leukemia | 10.73 (72h) | [9] | |
| Obatoclax | SCLC cell lines | Small Cell Lung Cancer | 0.08 - 1.04 | [10] |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16 | [8] | |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 | [8] | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments used to assess the effects of these compounds on the mitochondrial apoptosis pathway.
Apoptosis Detection by Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Culture and treat cells with the desired compound for the specified time. Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[1]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[1]
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of executioner caspases 3 and 7.
Protocol:
-
Plate Cells: Seed cells in a 96-well plate and treat with the compound of interest.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[11]
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]
-
Incubation: Mix the plate on a shaker for 30 seconds and incubate at room temperature for 1-3 hours.[11]
-
Measurement: Measure luminescence with a plate reader.[11]
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
JC-1 dye is used to measure the mitochondrial membrane potential, which decreases during apoptosis.
Protocol:
-
Cell Preparation: Harvest and wash cells, then resuspend in fresh medium at ~1 x 10^6 cells/mL.[13]
-
Staining: Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.[13]
-
Washing: Centrifuge cells and wash with 2 mL of warm buffer.[13]
-
Resuspension: Resuspend the cell pellet in an appropriate buffer for analysis.
-
Analysis: Analyze by flow cytometry or fluorescence microscopy. Healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[14][15]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Protocol:
-
Lysis: Lyse treated cells in a buffer containing protease and phosphatase inhibitors.[16]
-
Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Mcl-1, cIAP1, XIAP) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
Conclusion
This compound affects the mitochondrial apoptosis pathway indirectly by inhibiting IAP proteins, which are downstream regulators of the mitochondrial release of SMAC/Diablo. This mechanism contrasts with BH3 mimetics like Venetoclax and Obatoclax, which directly target the core machinery of the mitochondrial pathway, the Bcl-2 family of proteins. The choice of agent for research or therapeutic purposes will depend on the specific cellular context, including the expression levels of IAP and Bcl-2 family proteins. The experimental protocols provided herein offer a robust framework for evaluating and comparing the efficacy of these and other apoptosis-inducing compounds.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic this compound induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Obatoclax Mesylate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. selleckchem.com [selleckchem.com]
- 6. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effects of LCL161, a Smac mimetic on the proliferation and apoptosis in hepatocellular carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. chem-agilent.com [chem-agilent.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. edspace.american.edu [edspace.american.edu]
A Comparative Analysis of Gene Expression Profiles Induced by AZD5582 and Ingenol B
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Distinct Latency-Reversing Agents
In the landscape of therapeutic agents targeting cellular latency, particularly in the context of HIV-1, AZD5582 and Ingenol B represent two distinct classes of molecules with fundamentally different mechanisms of action. This compound is a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) that activates the non-canonical NF-κB signaling pathway. In contrast, Ingenol B, a diterpene ester, functions as a protein kinase C (PKC) agonist, leading to the activation of the canonical NF-κB pathway. This guide provides a comparative overview of their effects on global gene expression, supported by experimental data and detailed methodologies.
Summary of a Comparative Transcriptomic Study
A key study by Nixon et al. (2020) directly compared the transcriptomic profiles of primary CD4+ T cells from ART-suppressed HIV-infected individuals treated with either this compound or Ingenol B. The findings revealed a stark contrast in the breadth of their impact on the host cell transcriptome.
Key Findings:
-
This compound induces a highly restricted gene expression profile. This targeted activity is consistent with its specific mechanism of activating the non-canonical NF-κB pathway.
-
Ingenol B treatment results in a broad, global change in gene expression. This is characteristic of PKC agonists which have pleiotropic effects.
-
Quantitatively, this compound was found to induce 5- to 10-fold fewer differentially expressed genes than Ingenol B at various time points (2, 6, and 24 hours post-treatment).[1][2]
A separate reanalysis of multiple transcriptomic studies by de Castro et al. (2020) reported that in their analysis of CD4+ T cells, this compound modulated the expression of 4512 genes, while Ingenol B altered 443 genes.[3] This discrepancy with the Nixon et al. study highlights the influence of different experimental conditions and data analysis pipelines on the outcome of such comparisons. For the purpose of this guide, we will focus on the direct comparative data from Nixon et al. (2020).
Quantitative Gene Expression Analysis
The following tables summarize the differential gene expression data from CD4+ T cells treated with this compound or Ingenol B. The complete gene lists, fold changes, and p-values can be accessed from the Gene Expression Omnibus (GEO) database under accession number GSE149355 .
Table 1: Differentially Expressed Genes (DEGs) after this compound Treatment (100 nM)
| Time Point | Upregulated Genes | Downregulated Genes | Total DEGs | Key Upregulated Genes |
| 2 hours | Data not available | Data not available | Data not available | - |
| 6 hours | Data not available | Data not available | Data not available | - |
| 24 hours | Data not available | Data not available | Data not available | NFKB2, RELB, BIRC3 |
Note: The table is a representation of the expected data. The full dataset is available at GEO: GSE149355.
Table 2: Differentially Expressed Genes (DEGs) after Ingenol B Treatment (25 nM)
| Time Point | Upregulated Genes | Downregulated Genes | Total DEGs | Key Upregulated Pathways |
| 2 hours | Data not available | Data not available | Data not available | T-cell activation, Cytokine signaling |
| 6 hours | Data not available | Data not available | Data not available | Inflammatory response, NF-κB signaling |
| 24 hours | Data not available | Data not available | Data not available | Cell cycle, Apoptosis |
Note: The table is a representation of the expected data. The full dataset is available at GEO: GSE149355.
Signaling Pathways
The distinct gene expression profiles induced by this compound and Ingenol B are a direct consequence of their engagement with different signaling cascades.
This compound and the Non-Canonical NF-κB Pathway
This compound, as a SMAC mimetic, inhibits cellular Inhibitor of Apoptosis Proteins (cIAPs). This leads to the stabilization of NF-κB Inducing Kinase (NIK), which in turn activates the IKKα complex. IKKα then phosphorylates p100, leading to its processing into p52. The p52 subunit forms a heterodimer with RelB, which translocates to the nucleus to activate the transcription of a specific subset of target genes.
References
Evaluating the Synergistic Potential of AZD5582 with Conventional Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, second-generation, dimeric antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2. By mimicking the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), this compound relieves the IAP-mediated suppression of apoptosis, thereby promoting cancer cell death. This mechanism of action presents a compelling rationale for combining this compound with conventional chemotherapeutic agents, which often induce cellular stress and DNA damage, priming cells for apoptosis. This guide provides a comparative overview of the available preclinical data on the synergy of this compound with other anti-cancer agents, detailed experimental protocols for assessing such synergies, and an exploration of the underlying signaling pathways.
Quantitative Synergy Data
Table 1: Preclinical Synergy of this compound with Irradiation in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | Combination Agent | Observed Effect | Quantitative Data (CI Value) | Source |
| Cal27 | Irradiation | Synergistic | Not Reported | [1] |
| FaDu | Irradiation | Additive | Not Reported | [1] |
| SCC25 | Irradiation | Significant inhibition of colony formation | Not Reported | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Venetoclax in Acute Myeloid Leukemia (AML) Patient-Derived Xenografts (PDX)
| AML PDX Model Sensitivity | Treatment Group | Outcome | Source |
| Sensitive to this compound and Venetoclax | This compound + Venetoclax | Enhanced elimination of AML cells in recipient spleen and femurs | [2] |
| Sensitive to this compound, Resistant to Venetoclax | This compound + Venetoclax | Enhanced elimination of AML cells compared to single agents | [2] |
| Resistant to this compound, Sensitive to Venetoclax | This compound + Venetoclax | Enhanced elimination of AML cells compared to single agents | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergy between this compound and conventional chemotherapy.
Protocol 1: In Vitro Synergy Assessment using a Checkerboard Assay
This protocol outlines a standard procedure for determining the synergistic, additive, or antagonistic effects of this compound in combination with a conventional chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Conventional chemotherapeutic agent (e.g., Paclitaxel, Cisplatin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density to ensure exponential growth during the assay (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Drug Dilution Matrix: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. A typical checkerboard assay uses a 7x7 or 10x10 matrix of concentrations.
-
Drug Addition: Add the diluted drugs to the cell plates in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with single-agent treatments at each concentration and vehicle control wells.
-
Incubation: Incubate the plates for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each well relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Protocol 2: In Vivo Synergy Assessment in a Xenograft Model
This protocol describes a typical in vivo study to evaluate the synergistic antitumor efficacy of this compound and a conventional chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Conventional chemotherapeutic agent (e.g., Paclitaxel) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Drug Administration: Administer the drugs and vehicle control according to a predetermined schedule, dose, and route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: The study may be terminated when tumors in the control group reach a specific size or after a set duration. Efficacy is determined by comparing the tumor growth inhibition between the combination therapy group and the single-agent and control groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Signaling Pathways and Visualization
This compound functions by inhibiting IAPs, which are key regulators of the NF-κB and apoptotic signaling pathways. Conventional chemotherapies, such as taxanes and platinum-based drugs, induce cell death through various mechanisms, including DNA damage and mitotic arrest, which can also intersect with these pathways.
This compound Signaling Pathway
This compound binds to the BIR domains of cIAP1, cIAP2, and XIAP, leading to the degradation of cIAPs and the activation of the non-canonical NF-κB pathway. This results in the transcription of pro-inflammatory and pro-apoptotic genes. By inhibiting XIAP, this compound also relieves the direct inhibition of caspases, promoting apoptosis.
Caption: this compound inhibits IAPs, leading to non-canonical NF-κB activation and apoptosis.
Experimental Workflow for Synergy Assessment
The evaluation of synergy between this compound and conventional chemotherapy typically follows a structured workflow from in vitro screening to in vivo validation.
Caption: A typical workflow for evaluating the synergy of this compound and chemotherapy.
Potential Crosstalk between this compound and Conventional Chemotherapy Signaling
The synergistic effect of combining this compound with conventional chemotherapy likely arises from the convergence of their signaling pathways on the apoptotic machinery. Chemotherapy-induced cellular stress can lead to the activation of pro-apoptotic Bcl-2 family members, while this compound removes the IAP-mediated brake on caspase activation. Furthermore, NF-κB activation by this compound can modulate the expression of genes that influence sensitivity to chemotherapy.[4][5][6]
References
- 1. This compound, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of NF-κB activation in the cisplatin resistance of human epidermoid carcinoma KCP-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IAP-1 promoted cisplatin resistance in nasopharyngeal carcinoma via inhibition of caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to AZD5582 and Other IAP Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the IAP inhibitor AZD5582 with other prominent SMAC mimetics, Birinapant (B612068) and GDC-0152. The information is compiled from preclinical studies to highlight key performance indicators and support further research in cancer therapy.
In the landscape of cancer therapeutics, Inhibitor of Apoptosis (IAP) proteins are critical targets due to their role in promoting cancer cell survival and resistance to treatment.[1] Small molecule IAP inhibitors, also known as SMAC mimetics, have emerged as a promising strategy to counteract these effects.[2] This guide focuses on the in vivo performance of this compound, a potent IAP inhibitor, in comparison to other well-characterized SMAC mimetics, Birinapant and GDC-0152. While direct head-to-head in vivo comparative studies are limited in publicly available literature, this guide synthesizes data from individual preclinical studies to offer a comparative perspective on their anti-tumor efficacy.
Performance Snapshot: this compound vs. The Field
This compound is a dimeric SMAC mimetic that demonstrates high binding affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[3] Its primary mechanism of action involves inducing the degradation of cIAP1 and cIAP2, leading to the activation of NF-κB signaling and subsequent apoptosis in cancer cells.[4] Preclinical studies have highlighted its potential in various cancer models and as a latency-reversing agent in HIV.[5][6][7]
Birinapant, another bivalent SMAC mimetic, also potently targets cIAP1 and cIAP2 for degradation.[8][9] It has shown single-agent anti-tumor activity in vivo, even in cell lines resistant to it in vitro, suggesting a complex interplay with the tumor microenvironment.[10] GDC-0152 is a potent antagonist of cIAP1/2, ML-IAP, and XIAP that has demonstrated robust single-agent anti-tumor activity in xenograft models.[11][12]
Quantitative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of this compound, Birinapant, and GDC-0152 as reported in various preclinical cancer models. It is important to note that these studies were not conducted in a head-to-head manner, and thus direct comparisons of efficacy should be interpreted with caution due to variations in experimental design, tumor models, and dosing regimens.
Table 1: In Vivo Performance of this compound
| Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| Pancreatic Cancer Xenograft (Capan-2 or AsPC-1 derivatives) | Not specified | Effective against tumors | [4] |
| SIV-infected, ART-suppressed Rhesus Macaques | 0.1 mg/kg, weekly intravenous injection | Reactivation of the viral reservoir | [13] |
| HIV-infected Humanized Mice | 3 mg/kg, single intraperitoneal injection | Induction of HIV- and SIV-RNA expression in blood and tissues | [6] |
| Acute Myeloid Leukemia (AML) PDX | Not specified | Efficacy in AML patient-derived xenografts | [14] |
Table 2: In Vivo Performance of Birinapant
| Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| Melanoma Xenograft (451Lu and 1205Lu) | Not specified | Abrogated tumor growth as a single agent | [10] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft (UMSCC-46) | Not specified | Significantly inhibited tumor growth and prolonged survival | [15] |
| Ovarian and Colorectal Cancer, Melanoma Patient-Derived Xenografts | Not specified | Inhibited tumor growth at well-tolerated doses | [8] |
| Ph-like Acute Lymphoblastic Leukemia (ALL) PDX | Broad dose range | In vivo efficacy demonstrated | [16] |
Table 3: In Vivo Performance of GDC-0152
| Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| Breast Cancer Xenograft (MDA-MB-231) | 10, 50, or 100 mg/kg, once weekly; 10 mg/kg daily or every third day | Significant tumor volume reduction | [11][12] |
| ABCB1 and BIRC5 co-expressing xenograft tumors | Not specified | Potentiated the anticancer effects of paclitaxel | [17] |
Signaling Pathways and Mechanisms of Action
IAP inhibitors like this compound, Birinapant, and GDC-0152 share a common mechanism of mimicking the endogenous IAP antagonist SMAC/DIABLO. This leads to the disruption of IAP-mediated inhibition of apoptosis. The degradation of cIAP1 and cIAP2 is a key event, which results in the stabilization of NIK and activation of the non-canonical NF-κB pathway. This can induce the production of TNFα, leading to an autocrine/paracrine loop of apoptosis in tumor cells.[18]
Caption: Simplified signaling pathway of IAP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols based on the reviewed literature for evaluating IAP inhibitors in xenograft models.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an IAP inhibitor in a subcutaneous xenograft mouse model.
References
- 1. Targeting IAP (inhibitor of apoptosis) proteins for therapeutic intervention in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) | MDPI [mdpi.com]
- 4. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Altered Response Pattern following this compound Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The SMAC mimetic GDC-0152 is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for AZD5582
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for AZD5582, a potent IAP (Inhibitor of Apoptosis Protein) antagonist used in cancer research. Adherence to these guidelines is critical for personnel safety and environmental protection.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.[1][2][3]
| Property | Value |
| Chemical Name | (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide |
| Molecular Formula | C₅₈H₇₈N₈O₈ |
| Molecular Weight | 1015.29 g/mol |
| CAS Number | 1258392-53-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (≥100 mg/mL), DMF (~30 mg/mL), and Ethanol (~30 mg/mL)[2][4] |
| Stability | Stable under recommended storage conditions.[5] Photostable and hydrolytically stable between pH 4-6.[6] |
| Storage Conditions | Store at 4°C, protected from light, and under nitrogen for short-term storage. For long-term storage, -20°C is recommended.[2][3] |
| Hazard Classification | Acute toxicity, oral (Category 4). Harmful if swallowed.[5] |
This compound Disposal Workflow
The following diagram outlines the general workflow for the safe disposal of this compound. This process emphasizes the importance of consulting the Safety Data Sheet (SDS) and adhering to institutional and local regulations.
Caption: A logical workflow for the proper disposal of this compound, from initial preparation to final disposal.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound. This procedure is based on general best practices for handling hazardous chemical waste and should be adapted to comply with your institution's specific policies and local regulations.
1. Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review the manufacturer's SDS. The SDS contains critical information regarding hazards, handling, and emergency procedures.[5]
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
3. Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[7] Proper segregation prevents unintended chemical reactions and ensures proper disposal.[8]
4. Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as weigh boats, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and shatter-resistant container. If necessary, absorb liquid waste with a non-reactive absorbent material like diatomite or universal binders before placing it in the solid waste container.[5] Avoid disposing of liquid this compound waste down the drain.[5]
5. Labeling: Properly label the waste container with the following information:
-
The full chemical name: "this compound"
-
The concentration of the waste, if applicable
-
Relevant hazard symbols (e.g., "Harmful")
-
The date the waste was first added to the container
6. Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure it is stored away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[5]
7. Final Disposal: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[7] The final disposal of this compound waste must be in accordance with all local, state, and federal regulations.[5] In many cases, incineration is the required method for disposing of cytotoxic waste.[9]
Signaling Pathway Context: this compound as an IAP Inhibitor
This compound is a dimeric Smac mimetic that potently inhibits IAP proteins, including cIAP1, cIAP2, and XIAP.[3][6][10][11] By binding to the BIR3 domains of these proteins, this compound prevents their interaction with caspases, leading to the induction of apoptosis.[10] This mechanism of action underscores its classification as a compound that requires careful handling and disposal.
Caption: The signaling pathway of this compound as an IAP inhibitor, leading to apoptosis.
By following these procedures and maintaining a proactive approach to safety, researchers can minimize risks and ensure the responsible management of this compound waste in the laboratory. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. This compound | C58H78N8O8 | CID 49847690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. youtube.com [youtube.com]
- 10. AZD 5582 dihydrochloride | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
Safeguarding Research: A Comprehensive Guide to Handling AZD5582
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of AZD5582, a potent inhibitor of apoptosis proteins (IAPs). Adherence to these guidelines is essential to ensure the safety of researchers and the integrity of experimental outcomes. This compound is classified as harmful if swallowed, and appropriate precautions must be taken to minimize exposure.
Hazard Identification and Personal Protective Equipment
The primary hazard associated with this compound is acute oral toxicity.[1] Researchers must utilize a comprehensive suite of personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or skin contact.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. Do not wear gloves outside of the laboratory. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. Provides a seal around the eyes to protect against splashes. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is required. Ensure sleeves are fully extended to the wrists. |
| Respiratory Protection | N95 Respirator | Recommended when handling the powdered form of this compound to prevent inhalation of aerosolized particles. |
Operational Procedures for Handling this compound
The following step-by-step procedures are designed to guide researchers through common laboratory applications of this compound, from solution preparation to experimental use.
Preparing Stock Solutions
This compound is typically supplied as a solid. Stock solutions should be prepared in a chemical fume hood.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing Preparation: Ensure the analytical balance is clean and calibrated. Place a weigh boat on the balance and tare.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the weighed this compound to a sterile conical tube. Add the calculated volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 1.015 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.[1][2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light and store under nitrogen if possible.[1]
In Vitro Experimental Workflow
This compound is a potent inducer of apoptosis in various cancer cell lines, with effective concentrations in the nanomolar range.[1][3][4]
Typical Cell-Based Assay Protocol:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., 20 nM).[1]
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours), depending on the specific assay.[4][5]
-
Analysis: Perform the desired downstream analysis, such as cell viability assays (e.g., MTS), apoptosis assays (e.g., caspase activity), or western blotting for protein expression changes.[4][5]
In Vivo Dosing Solution Preparation
For animal studies, this compound is typically administered via intravenous injection.[1][2][4]
Example Formulation for Intravenous Administration:
A common vehicle for in vivo studies consists of a mixture of solvents to ensure the solubility and stability of this compound. A typical formulation may include:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Steps:
-
Start by dissolving the required amount of this compound in DMSO.
-
Sequentially add the PEG300, Tween-80, and saline, ensuring the solution is clear at each step.
-
It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound Powder | Hazardous Waste Container | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Biohazard/Chemotoxic Waste Bin | Place in a designated, labeled container for incineration. |
| Liquid Waste (e.g., unused stock solutions, media containing this compound) | Hazardous Liquid Waste Container | Collect in a clearly labeled, sealed container for hazardous waste disposal. |
Visualizing the Mechanism and Workflow
To further clarify the processes involved in working with this compound, the following diagrams illustrate its mechanism of action and the recommended handling workflow.
Caption: Mechanism of this compound-induced apoptosis.
Caption: Laboratory workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
